1,3-Diphenylpropanetrione
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-diphenylpropane-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVBJUZEFSAYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279249 | |
| Record name | 1,3-Diphenylpropanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-75-4 | |
| Record name | 643-75-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diphenylpropanetrione: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenylpropanetrione, also known as dibenzoyl ketone or diphenyltriketone, is a vicinal tricarbonyl compound with significant research interest due to its unique chemical reactivity and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it delves into the cytotoxic effects of related 1,3-diphenylpropan-1-one derivatives, exploring their potential mechanism of action through estrogen receptor modulation. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided, alongside visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a propane backbone with three adjacent carbonyl groups, flanked by two phenyl rings. The central carbonyl group is particularly electrophilic, contributing to the compound's high reactivity.
Chemical Structure:
Image Source: PubChem CID 223850
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3-diphenylpropane-1,2,3-trione | [1] |
| Synonyms | Diphenylpropanetrione, Dibenzoyl ketone, Diphenyl triketone | [1] |
| CAS Number | 643-75-4 | [1] |
| Molecular Formula | C₁₅H₁₀O₃ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystals | |
| Melting Point | ~71 °C | |
| Boiling Point | 340.83–393.1 °C (estimated) | |
| Density | ~1.2 g/cm³ (estimated) |
Spectral Properties
Table 2: Spectral Data for this compound and its Precursor
| Spectral Data | This compound (Expected/Reported) | 1,3-Diphenyl-1,3-propanedione (Precursor) |
| ¹³C NMR | Data available on PubChem[1] | Data available on SpectraBase[2] |
| GC-MS | m/z top peak: 105; 2nd highest: 77; 3rd highest: 51[1] | Not specified |
| FT-IR (cm⁻¹) | Expected strong C=O stretching bands (~1700-1750 cm⁻¹ for multiple carbonyls). | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching (~1600-1680 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹). |
| UV-Vis (λmax) | Expected absorptions in the UV region due to π-π* and n-π* transitions of the conjugated system. | For a related derivative, absorption peaks were observed around 224 nm and 275 nm in aqueous solution[3]. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its precursor, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). A detailed two-step experimental protocol is provided below.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione
This procedure is adapted from a known method for the Claisen condensation of acetophenone and ethyl benzoate[4].
Materials:
-
Acetophenone
-
Methyl benzoate
-
Calcium oxide (CaO)
-
Toluene
-
6N Hydrochloric acid (HCl)
-
Aqueous sodium carbonate (Na₂CO₃)
-
Nitrogen gas supply
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, combine acetophenone (1 mole), methyl benzoate (6 moles), and calcium oxide (1.2 moles)[4].
-
Heat the mixture to 195-200 °C under a nitrogen atmosphere with vigorous stirring[4].
-
Continuously remove the methanol byproduct as it forms in the Dean-Stark trap over a period of 3.5 to 4 hours[4].
-
After the reaction is complete, cool the mixture and add toluene.
-
Acidify the mixture with 6N HCl with stirring until all solids dissolve[4].
-
Separate the organic layer and wash it with aqueous sodium carbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude 1,3-diphenyl-1,3-propanedione.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Oxidation to this compound
This is a general procedure for the oxidation of a β-diketone to a vicinal trione.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable solvent)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent such as dioxane in a round-bottom flask.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
Derivatives of 1,3-diphenylpropan-1-one have demonstrated significant cytotoxic activity against various cancer cell lines, including the human breast cancer cell line MCF-7[5][6]. The proposed mechanism of action for some of these derivatives involves the modulation of the estrogen receptor (ER) signaling pathway[6].
Estrogen Receptor Signaling Pathway
The estrogen receptor, a nuclear hormone receptor, plays a crucial role in the development and progression of a majority of breast cancers. Upon binding of its ligand, estrogen, the receptor translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. Compounds that can block this interaction, known as estrogen receptor antagonists, are a cornerstone of endocrine therapy for breast cancer. The diagram below illustrates a simplified overview of the ER signaling pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound derivatives can be quantified using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed workflow for this experiment is presented below.
Caption: Experimental Workflow for an MTT Cytotoxicity Assay.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential in the field of medicinal chemistry. Their unique tricarbonyl structure imparts high reactivity, making them valuable synthons for the creation of more complex molecules. The demonstrated cytotoxicity of related compounds against breast cancer cells, potentially via estrogen receptor antagonism, highlights a promising avenue for future drug development. This guide provides foundational knowledge and detailed protocols to support further research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this class of compounds.
References
- 1. This compound | C15H10O3 | CID 223850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyltriketone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 1,3-diphenyl-1,2,3-propanetrione (diphenyltriketone) is exceptionally scarce in publicly available scientific literature. This guide provides a comprehensive overview of its expected physical and chemical properties based on established principles of organic chemistry and data from analogous compounds. The information herein is intended to serve as a theoretical framework and guide for future research.
Introduction
Diphenyltriketone, systematically named 1,3-diphenyl-1,2,3-propanetrione, is an organic compound featuring a three-carbon backbone flanked by two phenyl groups, with each carbon atom of the propane chain bearing a carbonyl group. The anhydrous form is assigned the CAS number 643-75-4 . However, vicinal tricarbonyl compounds are known for their high reactivity and propensity to form hydrates, particularly at the central carbonyl carbon. Consequently, diphenyltriketone is frequently encountered and cataloged as its hydrate, 1,3-diphenyl-1,2,3-propanetrione hydrate (CAS number: 131375-75-2 ).[1] This guide will primarily focus on the properties of this more stable hydrated form.
The unique electronic and structural features of the 1,2,3-tricarbonyl moiety suggest potential for interesting reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science.
Physical and Chemical Properties
Due to the lack of direct experimental data, the following properties are predicted based on the analysis of similar structures.
Structure and Hydration
The anhydrous form of diphenyltriketone possesses three contiguous, highly electrophilic carbonyl carbons. The central carbonyl group is particularly susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol. This is analogous to the well-known behavior of ninhydrin. The equilibrium between the anhydrous and hydrated forms is expected to lie heavily towards the hydrate under ambient, aqueous, or even atmospheric moisture conditions.
Caption: Equilibrium between anhydrous diphenyltriketone and its hydrate.
Predicted Physical Properties
Quantitative physical properties for diphenyltriketone and its hydrate are not available. The table below provides a comparison with a structurally related diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), to offer a qualitative estimation.
| Property | Diphenyltriketone (Predicted) | 1,3-Diphenyl-1,3-propanedione (Experimental) |
| Molecular Formula | C₁₅H₁₀O₃ | C₁₅H₁₂O₂ |
| Molecular Weight | 238.24 g/mol | 224.26 g/mol |
| Appearance | Likely a crystalline solid. | Crystalline solid.[2] |
| Melting Point | Expected to be a relatively high-melting solid, likely decomposing upon melting. | 77-79 °C[2] |
| Boiling Point | Not applicable; likely to decompose at elevated temperatures. | 219-221 °C at 18 mmHg[2] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents and acetone. Sparingly soluble in nonpolar solvents and water. | Soluble in many organic solvents. |
Spectroscopic Characterization (Predicted)
No experimental spectra for diphenyltriketone or its hydrate are publicly available. The following are predictions based on the analysis of related functional groups.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the range of δ 7.2-8.2 ppm, corresponding to the protons on the two phenyl rings. The ortho protons to the carbonyl groups will be the most deshielded.
-
Hydroxyl Protons (Hydrate): A broad singlet is anticipated for the two hydroxyl protons of the gem-diol in the hydrate. Its chemical shift would be dependent on the solvent and concentration.
¹³C NMR:
-
Carbonyl Carbons: In the anhydrous form, three distinct signals are expected in the highly deshielded region of the spectrum (δ 180-200 ppm). For the hydrate, the central hydrated carbonyl carbon would shift significantly upfield (to the δ 90-100 ppm region), while the two flanking ketone carbons would remain in the δ 190-200 ppm range.
-
Aromatic Carbons: Signals for the phenyl carbons would appear in the typical aromatic region (δ 125-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be a key tool in distinguishing between the anhydrous and hydrated forms.
-
Anhydrous Form: Strong, distinct carbonyl (C=O) stretching bands would be expected between 1680 and 1750 cm⁻¹. The interaction between the adjacent carbonyls would likely lead to multiple, closely spaced absorption bands.
-
Hydrated Form: A broad O-H stretching band would be prominent in the region of 3200-3600 cm⁻¹. The intensity of the C=O stretching bands corresponding to the central carbonyl would be absent or significantly diminished, while the two terminal ketone bands would remain around 1680-1700 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The presence of the benzoyl chromophores would result in UV absorption.
-
π → π* Transitions: Strong absorption bands are expected below 300 nm.
-
n → π* Transitions: Weaker absorption bands are anticipated at longer wavelengths, potentially extending into the visible region, which might impart a color (likely yellow) to the compound.[3]
Experimental Protocols (Theoretical)
As no synthesis has been reported, the following is a proposed, theoretical protocol.
Proposed Synthesis of 1,3-Diphenyl-1,2,3-propanetrione Hydrate
A plausible route to diphenyltriketone hydrate is the oxidation of 1,3-diphenyl-1,3-propanedione.
Reaction: Oxidation of 1,3-diphenyl-1,3-propanedione.
Reagents and Equipment:
-
1,3-diphenyl-1,3-propanedione
-
Selenium dioxide (SeO₂) or other suitable oxidizing agent
-
Dioxane or a similar inert solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Methodology:
-
Dissolve 1,3-diphenyl-1,3-propanedione in dioxane in a round-bottom flask.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove selenium metal by-product.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the hydrated product.
Caption: Theoretical workflow for the synthesis of diphenyltriketone hydrate.
Reactivity and Stability
-
Reactivity: The carbonyl groups of diphenyltriketone are highly electrophilic and are expected to be reactive towards a wide range of nucleophiles. The central carbonyl, being the most electron-deficient, is the most probable site of initial attack.
-
Stability: The anhydrous form is likely to be unstable and highly sensitive to moisture. The hydrate is expected to be significantly more stable and is the form that would likely be isolated and handled under normal laboratory conditions. Thermal stability is predicted to be limited, with decomposition occurring at higher temperatures.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of diphenyltriketone are not available. However, the α,β-unsaturated carbonyl moiety, which can be seen as a related structural feature, is known to be a reactive Michael acceptor and can exhibit toxicity by interacting with biological nucleophiles like proteins and DNA.[4][5] Compounds containing tricarbonyl functionalities have been investigated for various biological activities, including antimicrobial effects.[6][7]
Given its structure, diphenyltriketone could potentially interact with various cellular targets. However, without experimental data, any discussion of its effects on specific signaling pathways would be purely speculative. Further research is required to determine its cytotoxic, antimicrobial, or other pharmacological properties.
Conclusion
Diphenyltriketone, and more specifically its hydrate, represents a chemical entity with interesting but largely unexplored properties. The high density of reactive carbonyl groups within a compact, conjugated system suggests a rich and complex chemical reactivity. This technical guide, based on theoretical predictions and comparisons with analogous structures, aims to provide a foundation for researchers interested in the synthesis, characterization, and evaluation of this intriguing molecule. Experimental validation of the properties outlined herein is a necessary and promising area for future research in organic and medicinal chemistry.
References
- 1. DIPHENYL TRIKETONE HYDRATE | CAS#:131375-75-2 | Chemsrc [chemsrc.com]
- 2. 1,3-二苯基-1,3-丙二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Manganese(I) Tricarbonyl Complexes Bearing 1,2,3-Triazole Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Formula C15H10O3: Isomers, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C15H10O3 represents a class of organic compounds, primarily isomers of monohydroxyflavone, that have garnered significant attention in the scientific community. These compounds, belonging to the flavonoid family, are characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The seemingly subtle variation in the position of a single hydroxyl group among these isomers gives rise to a remarkable diversity in their biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key C15H10O3 isomers, their synthesis, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Core Isomers and Their Physicochemical Properties
The most studied isomers of C15H10O3 are the monohydroxy-substituted derivatives of flavone (2-phenyl-4H-1-benzopyran-4-one). The position of the hydroxyl group on the flavone backbone significantly influences the molecule's polarity, reactivity, and ultimately its interaction with biological targets. The core isomers discussed in this guide are 3-Hydroxyflavone, 5-Hydroxyflavone, 4'-Hydroxyflavone, 6-Hydroxyflavone, and 7-Hydroxyflavone.
| Property | 3-Hydroxyflavone | 5-Hydroxyflavone | 4'-Hydroxyflavone | 6-Hydroxyflavone | 7-Hydroxyflavone |
| IUPAC Name | 3-hydroxy-2-phenylchromen-4-one | 5-hydroxy-2-phenylchromen-4-one | 2-(4-hydroxyphenyl)chromen-4-one | 6-hydroxy-2-phenylchromen-4-one | 7-hydroxy-2-phenylchromen-4-one |
| CAS Number | 577-85-5 | 491-78-1 | 4143-59-9 | 6665-83-4 | 6665-86-7 |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |
| Appearance | Pale yellow or yellow solid | Not specified | Not specified | Not specified | Not specified |
| Melting Point | 171-172 °C | Not specified | Not specified | 240-242 °C | Not specified |
| Solubility | Soluble in ethanol | Not specified | Not specified | Not specified | Not specified |
Synthesis of Hydroxyflavone Isomers
The synthesis of hydroxyflavones is a critical aspect of their study, enabling the production of pure compounds for biological evaluation. Several synthetic routes have been established, with the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement being the most common.
General Synthetic Workflow for Hydroxyflavones
Caption: General workflow for the synthesis of hydroxyflavones.
Detailed Synthesis of 5-Hydroxyflavone
A one-step synthesis of 5-hydroxyflavones can be achieved from 2,6-dihydroxyacetophenone. The process involves the reaction of 2,6-dihydroxyacetophenone with an aroyl chloride in the presence of an excess of potassium carbonate.[1]
Protocol:
-
To a solution of 2,6-dihydroxyacetophenone in dry acetone (5 mL/mmol), add anhydrous potassium carbonate (5 equivalents).
-
Stir the solution at room temperature for 10 minutes.
-
Add the corresponding aroyl chloride (1 equivalent).
-
Stir the mixture at reflux for 24 hours.
-
After cooling to room temperature, add water and evaporate the acetone.
-
Extract the product with ethyl acetate, wash with water and brine, and purify by column chromatography using a hexane:ethyl acetate (4:1) eluent.[1]
Biological Activities and Quantitative Data
Isomers of C15H10O3 exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects. The potency of these activities is highly dependent on the isomer's structure.
Anticancer Activity
Several hydroxyflavone isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.
| Compound | Cell Line | Assay | IC50 | Citation |
| 3-Hydroxyflavone | Not specified | cAK inhibition | 4 µM | [2] |
| 7-Hydroxyflavone | HeLa (cervical cancer) | MTT | 22.56 µg/mL | [3] |
| 7-Hydroxyflavone | MDA-MB-231 (breast cancer) | MTT | 3.86 µg/mL | [3] |
| 6-Hydroxyflavone | Not specified | Not specified | Not specified | |
| 4'-Hydroxyflavone | Not specified | Not specified | Not specified | |
| 5-Hydroxyflavone | Not specified | Not specified | Not specified |
Antioxidant Activity
The antioxidant properties of hydroxyflavones are attributed to their ability to scavenge free radicals and chelate metal ions. The position of the hydroxyl group influences the radical scavenging capacity.
| Compound | Assay | IC50 | Citation |
| 7-Hydroxyflavone | DPPH radical scavenging | 5.55 µg/mL | [3] |
| 3-Hydroxyflavone | Not specified | Not specified | |
| 5-Hydroxyflavone | Not specified | Not specified | |
| 6-Hydroxyflavone | Not specified | Not specified | |
| 4'-Hydroxyflavone | Not specified | Not specified |
Anti-inflammatory Activity
Hydroxyflavones can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and targeting key signaling pathways such as NF-κB and MAPK.
| Compound | Target/Assay | IC50 | Citation |
| 6-Hydroxyflavone | NO production (LPS-stimulated rat mesangial cells) | ~2.0 µM | [4][5] |
| 7-Hydroxyflavone | NO production (LPS-stimulated 2D RAW264.7 cells) | 26.7 µM | [6][7] |
| 3-Hydroxyflavone | Not specified | Not specified | |
| 4'-Hydroxyflavone | Not specified | Not specified | |
| 5-Hydroxyflavone | Not specified | Not specified |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3][8]
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations to 200 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[3][8]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample to elucidate the mechanism of action of the compounds.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-Nrf2, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The biological effects of C15H10O3 isomers are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling: NF-κB and MAPK Pathways
Many hydroxyflavones exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Flavonoids can inhibit this pathway at multiple levels.[10][11][12][13] The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation, and their inhibition by flavonoids contributes to the anti-inflammatory response.[11]
Caption: Inhibition of the NF-κB signaling pathway by hydroxyflavones.
Antioxidant and Cytoprotective Signaling: The ERK/Nrf2/HO-1 Pathway
7-Hydroxyflavone has been shown to protect cells from oxidative stress by activating the ERK/Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by upstream kinases like ERK, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.[14][15]
Caption: Activation of the ERK/Nrf2/HO-1 pathway by 7-Hydroxyflavone.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
The Ascendancy of the Vicinal Tricarbonyls: A Technical Guide to Their Discovery, History, and Application
For Immediate Release
A deep dive into the chemistry of vicinal tricarbonyl compounds, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. From their serendipitous discovery to their role as powerful electrophiles in modern organic synthesis, this document outlines the pivotal moments in their history, details key experimental protocols, and presents a wealth of quantitative data. The unique reactivity of the 1,2,3-tricarbonyl functional group has cemented its importance in analytical chemistry, forensic science, and as a versatile building block for complex molecular architectures and pharmacologically active agents.
A Historical Overview: From Curious Byproducts to Essential Reagents
The story of vicinal tricarbonyl compounds begins not with a targeted synthesis, but with observations of highly reactive and often colorful molecules. The first documented member of this class, diphenyl triketone, was reported in 1890. However, it was the independent discoveries of two key heterocyclic members, alloxan and ninhydrin, that truly ignited interest in this functional group.
Alloxan , a pyrimidine-based tricarbonyl, was first isolated in 1818 by Luigi Valentino Brugnatelli and later synthesized by Friedrich Wöhler and Justus von Liebig in 1838 through the oxidation of uric acid. Its name is a portmanteau of "allantoin" and "oxalic acid," reflecting its chemical heritage. For nearly a century, it remained a chemical curiosity until 1942, when its potent diabetogenic properties were discovered by John Shaw Dunn, Sheehan, and McLetchie. This discovery transformed alloxan into an indispensable tool in medical research, allowing for the induction of experimental type 1 diabetes in laboratory animals and paving the way for countless studies into the pathophysiology of the disease and the development of antidiabetic agents.
Ninhydrin (2,2-dihydroxyindane-1,3-dione), the stable hydrate of 1,2,3-indanetrione, was accidentally synthesized in 1910 by the German-English chemist Siegfried Ruhemann during his work on dicarbonyl compounds.[1][2][3] In the same year, Ruhemann observed its now-famous color reaction with amino acids, which produces a deep purple pigment known as "Ruhemann's purple."[3] This finding was a watershed moment for biochemistry, providing a sensitive method for the detection and quantification of amino acids. However, the full scope of ninhydrin's utility was not realized until 1954, when Oden and von Hofsten proposed its use for the development of latent fingerprints on porous surfaces, a technique that has since become a cornerstone of forensic science.[1][3][4]
These early discoveries laid the groundwork for the broader study of the vicinal tricarbonyl unit as a distinct and highly reactive functional group, recognized for the powerful electrophilicity of the central carbonyl carbon.
Physicochemical and Spectroscopic Properties
The reactivity of vicinal tricarbonyl compounds is a direct result of the strong electron-withdrawing effect of the adjacent carbonyl groups, which renders the central carbonyl carbon highly electrophilic. This often leads to the formation of stable hydrates in aqueous solutions. The following table summarizes key physicochemical and spectroscopic data for several representative vicinal tricarbonyl compounds.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹³C NMR Shifts (ppm) (Carbonyls) | Key IR Peaks (cm⁻¹) (Carbonyls) |
| Alloxan (monohydrate) | OC(NHCO)₂C(OH)₂ | C₄H₄N₂O₅ | 160.07 | ~256 (dec.) | ~151, 165, 173 | ~1700-1750 |
| Ninhydrin | C₆H₄(CO)₂C(OH)₂ | C₉H₆O₄ | 178.14 | 241-243 (dec.) | ~190-200 | ~1710, 1745 |
| Indane-1,2,3-trione | C₆H₄(CO)₃ | C₉H₄O₃ | 160.13 | 254-255 | ~185, 195 | ~1720, 1750, 1780 |
| Diphenyl-1,2,3-propanetrione | C₆H₅(CO)₃C₆H₅ | C₁₅H₁₀O₃ | 238.24 | 68-70 | ~188, 194 | ~1680, 1715 |
| Ethyl 2,3-dioxobutanoate | CH₃(CO)₂(CO)OC₂H₅ | C₆H₈O₄ | 144.12 | N/A (liquid) | ~161, 193, 200 | ~1720-1760 |
Key Experimental Protocols
The successful synthesis and application of vicinal tricarbonyl compounds rely on well-defined experimental procedures. Below are detailed methodologies for the synthesis of alloxan and the quantitative analysis of amino acids using ninhydrin.
Synthesis of Alloxan Monohydrate from Barbituric Acid
This protocol details the oxidation of barbituric acid using chromium trioxide to yield alloxan monohydrate.
Materials:
-
Barbituric acid
-
Glacial acetic acid
-
Water
-
Chromium trioxide (CrO₃)
-
Ether
-
2-L three-necked, round-bottomed flask with glass joints
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Powder funnel
-
5-in. Büchner funnel with filter cloth
Procedure:
-
In the 2-L flask, prepare a solution of 850 g of glacial acetic acid and 100 mL of water.
-
Fit the flask with the stirrer, reflux condenser, and thermometer. Place a stopper in the third neck, which can be replaced by a powder funnel.
-
Begin stirring and add 156 g (1.53 moles) of 98–99% chromium trioxide at room temperature. Stir for approximately 15 minutes to dissolve the oxidizing agent.
-
Over a period of about 25 minutes, add 128 g (1 mole) of barbituric acid in portions of 15–20 g.
-
Crucially, monitor the temperature and ensure it does not rise above 50°C. The reaction is exothermic, and rapid addition may lead to an uncontrollable temperature increase and a significant drop in yield.
-
As the barbituric acid is added, alloxan monohydrate will begin to crystallize.
-
After the addition is complete, maintain the solution temperature at 50°C for an additional 25–30 minutes.
-
Cool the resulting reaction slurry to 5–10°C.
-
Filter the crystalline product through the Büchner funnel fitted with filter cloth.
-
Wash the filter cake with cold glacial acetic acid until the washings are nearly colorless.
-
To facilitate drying, wash the filter cake with 100–200 mL of ether to remove the acetic acid.
-
Dry the product. The expected yield of yellow alloxan monohydrate is 120–125 g (75–78%), with a melting point of approximately 254°C (with decomposition).
Quantitative Analysis of Amino Acids using the Ninhydrin Method
This protocol outlines the spectrophotometric quantification of a free α-amino acid in an unknown sample.
Materials:
-
Ninhydrin reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.
-
Acetate Buffer (0.2 M, pH 5.5)
-
Diluent Solvent: A 1:1 (v/v) mixture of n-propanol and deionized water.
-
Standard amino acid solution (e.g., glycine, leucine) of known concentration.
-
Unknown sample containing the amino acid.
-
Test tubes, pipettes, vortex mixer.
-
Boiling water bath.
-
Spectrophotometer.
Procedure:
-
Preparation of Standard Curve:
-
Set up a series of test tubes.
-
Into these tubes, pipette increasing volumes of the standard amino acid solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL).
-
Add distilled water to each tube to bring the total volume to 1.0 mL.
-
Prepare a "blank" tube containing only 1.0 mL of distilled water.
-
-
Preparation of Unknown Sample:
-
Pipette 1.0 mL of the unknown sample into a separate test tube.
-
-
Reaction:
-
Add 1.0 mL of the ninhydrin reagent to all test tubes (standards, unknown, and blank).[2]
-
Mix the contents of each tube thoroughly by vortexing.[2]
-
Place all tubes in a boiling water bath for 15-20 minutes. A deep purple color will develop.[2]
-
After incubation, cool the test tubes to room temperature, for example, under running cold water.[2]
-
-
Measurement:
-
Add 5.0 mL of the diluent solvent to each tube and mix well.[2]
-
Set the spectrophotometer to a wavelength of 570 nm (for the purple complex) or 440 nm (for the yellow-orange complex formed with imino acids like proline).[2]
-
Calibrate the spectrophotometer to zero absorbance using the blank.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Quantification:
-
Plot a standard curve of absorbance versus the concentration of the standard amino acid.
-
Using the absorbance of the unknown sample, determine its concentration from the standard curve.
-
Visualizing Key Processes and Relationships
Diagrams are essential for understanding complex chemical pathways and logical frameworks. The following visualizations, created using the DOT language, illustrate a key reaction mechanism and a logical classification of synthetic methodologies for vicinal tricarbonyls.
The Ninhydrin Reaction Pathway
The reaction between ninhydrin and an α-amino acid is a multi-step process involving oxidative deamination, decarboxylation, and condensation to form the characteristic Ruhemann's purple.
Classification of Synthetic Routes to Vicinal Tricarbonyls
The synthesis of vicinal tricarbonyl compounds can be broadly categorized based on the starting materials and the key bond-forming or oxidation steps. This diagram illustrates the logical relationships between different synthetic strategies.
Applications in Drug Discovery and Development
The unique electrophilic nature of the vicinal tricarbonyl unit makes it a valuable pharmacophore and a versatile building block in medicinal chemistry. Its ability to react with a wide range of nucleophiles, including biological ones, has been exploited in the design of enzyme inhibitors and other therapeutic agents.
Vicinal tricarbonyls and their cyano analogs serve as powerful electrophilic participants in forming templates for drug discovery. For instance, they are used in the synthesis of α-ketoamide libraries, which are of significant interest as protease inhibitors. The reaction of vicinal tricarbonyls with various donor reagents allows for the construction of key structural components of biologically relevant molecules. Furthermore, by attaching other electrophilic groups to the tricarbonyl unit, novel di- or tri-electrophiles can be created, enabling complex, multi-step reactions with di- and tri-nucleophiles to generate diverse molecular scaffolds. This versatility continues to make the vicinal tricarbonyl moiety a subject of intense research in the quest for new therapeutic agents.
Conclusion
From their historical roots as laboratory curiosities to their current status as indispensable tools in synthesis and analysis, vicinal tricarbonyl compounds have had a profound impact on chemical and biomedical sciences. Their rich history, well-characterized reactivity, and growing applications in drug discovery underscore their importance. This guide provides a foundational understanding for researchers and professionals, aiming to facilitate further innovation in the exploration and application of this remarkable class of molecules.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diphenylpropanetrione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diphenylpropanetrione. Due to the limited availability of experimental spectra in public databases, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for the identification and characterization of this compound.
Spectroscopic Data Overview
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data for this compound
Mass spectrometry of this compound reveals a distinct fragmentation pattern. The major fragments observed are consistent with the structure of the molecule, primarily showing cleavage of the phenyl and carbonyl groups.[1]
| Fragment (m/z) | Proposed Structure | Relative Intensity |
| 105 | [C₆H₅CO]⁺ | High |
| 77 | [C₆H₅]⁺ | Medium |
| 51 | [C₄H₃]⁺ | Low |
Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 500 MHz)
Disclaimer: The following ¹H NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.5 - 7.7 | Multiplet | 6H | Aromatic Protons (meta and para to C=O) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 125 MHz)
Disclaimer: The following ¹³C NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~185 | C=O (Central Ketone) |
| ~135 | Aromatic C (Quaternary) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
Disclaimer: The following IR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.
| Frequency (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~1720 - 1680 | C=O stretch (ketone) | Strong |
| ~1600 - 1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1300 - 1000 | C-C stretch | Medium |
| ~900 - 675 | C-H bend (aromatic) | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
A plausible synthesis of this compound can be achieved through the oxidation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione in aqueous dioxane, add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, typical parameters include a spectral width of 0-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5 seconds, with proton decoupling.
-
Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of crystalline this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
-
Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the pure KBr pellet or solvent for background subtraction.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI, a direct insertion probe or a gas chromatograph can be used for sample introduction.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Mandatory Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Hypothetical Signaling Pathway for Induced Apoptosis
While the direct biological activity of this compound is not extensively documented, structurally related compounds have shown cytotoxic effects by inducing apoptosis.[2][3] The following diagram illustrates a plausible signaling pathway for apoptosis that could be triggered by such a compound.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
An In-Depth Technical Guide to the Tautomerism of 1,3-Diphenylpropane-1,2,3-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,2,3-trione, also known as diphenyltriketone, is a vicinal tricarbonyl compound that holds significant interest in organic synthesis and medicinal chemistry. Its chemical reactivity and potential biological activity are intrinsically linked to its structure, which is subject to tautomerism. This technical guide provides a comprehensive examination of the tautomeric forms of 1,3-diphenylpropane-1,2,3-trione, detailing its structural characteristics, the equilibrium between its tautomers, and the experimental and computational methods used for its study. While direct extensive experimental data on the tautomerism of the trione is limited, this guide draws upon foundational principles of keto-enol tautomerism in β-dicarbonyl compounds and available data on the closely related 1,3-diphenyl-1,3-propanedione to provide a thorough analysis.
The central focus of this guide is the equilibrium between the triketo form and its corresponding enol tautomers. The presence of three carbonyl groups creates a unique electronic environment that influences the stability and interconversion of these forms. Understanding this tautomeric landscape is crucial for predicting the molecule's behavior in various chemical and biological systems.
Tautomeric Forms of 1,3-Diphenylpropane-1,2,3-trione
In principle, 1,3-diphenylpropane-1,2,3-trione can exist in a tri-keto form and several enol forms. The enolization can occur at either the C-1 or C-3 position, leading to two primary enol tautomers.
-
Tri-keto Form: This is the classical structure of 1,3-diphenylpropane-1,2,3-trione, featuring three adjacent carbonyl groups.
-
Enol Forms: Enolization involves the migration of a proton from an alpha-carbon to a carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. For 1,3-diphenylpropane-1,2,3-trione, two distinct mono-enol forms are possible. Due to the symmetry of the molecule, enolization at C-1 is equivalent to enolization at C-3. Further enolization to a di-enol or tri-enol form is theoretically possible but generally less stable.
The tautomeric equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the phenyl substituents.
Figure 1: Tautomeric equilibrium of 1,3-diphenylpropane-1,2,3-trione.
Structural and Stability Analysis
Solid-State Structure
X-ray crystallographic studies have unequivocally shown that in the solid state, 1,3-diphenylpropane-1,2,3-trione exists exclusively in the tri-keto form. The crystal structure reveals the relative orientations of the three carbonyl groups and the phenyl rings. This preference for the tri-keto form in the solid state is common for vicinal polycarbonyl compounds.
Solution-State Tautomerism and Solvent Effects
The enol form of 1,3-dicarbonyl compounds is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the double bond with the remaining carbonyl group and the phenyl ring.
Table 1: Expected Solvent Effects on the Tautomeric Equilibrium of 1,3-Diphenylpropane-1,2,3-trione (Qualitative)
| Solvent Polarity | Hydrogen Bonding Ability | Expected Predominant Tautomer | Rationale |
| Non-polar | Aprotic | Enol | Stabilization of the intramolecular hydrogen bond in the enol form. |
| Polar Aprotic | Aprotic | Keto/Enol Mixture | Competition between intramolecular hydrogen bonding and dipole-dipole interactions with the solvent. |
| Polar Protic | Protic | Keto | Disruption of the intramolecular hydrogen bond and preferential solvation of the more polar keto form. |
Experimental Protocols for Tautomerism Studies
The study of tautomerism in 1,3-diphenylpropane-1,2,3-trione relies on spectroscopic techniques that can distinguish between the different tautomeric forms and quantify their relative populations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of 1,3-diphenylpropane-1,2,3-trione in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition:
-
Record ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for quantitative integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
Identify the characteristic signals for the tri-keto and enol forms. The enol form will exhibit a characteristic enolic proton signal at a downfield chemical shift (typically δ 12-17 ppm) due to intramolecular hydrogen bonding. The tri-keto form will lack this signal.
-
Integrate the signals corresponding to each tautomer. For example, the integral of the enolic proton can be compared to the integral of a non-exchangeable proton in the molecule.
-
-
Quantification:
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + Integral of a corresponding Keto Proton)] * 100
-
The equilibrium constant (KT = [Enol] / [Keto]) can then be calculated from the percentage of each tautomer.
-
Figure 2: Workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms typically have different absorption maxima due to differences in their conjugated systems.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of 1,3-diphenylpropane-1,2,3-trione in a variety of solvents (e.g., hexane, acetonitrile, ethanol) with known concentrations.
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Spectral Analysis:
-
Identify the absorption bands corresponding to the keto and enol tautomers. The enol form, with its extended conjugation, is expected to have a longer wavelength absorption maximum (λmax) compared to the keto form.
-
The relative intensities of these bands will vary with the solvent, reflecting the shift in the tautomeric equilibrium.
-
-
Quantitative Analysis (if molar absorptivities are known):
-
If the molar absorptivity (ε) of each tautomer at a specific wavelength is known, the concentration of each form can be determined using the Beer-Lambert law (A = εbc).
-
The equilibrium constant can then be calculated from the concentrations of the keto and enol forms.
-
Computational Insights
In the absence of extensive experimental data for 1,3-diphenylpropane-1,2,3-trione, computational chemistry provides a powerful tool to predict the relative stabilities of its tautomers. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the tri-keto and enol forms in the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM).
Table 2: Hypothetical Relative Energies of 1,3-Diphenylpropane-1,2,3-trione Tautomers from DFT Calculations (Illustrative)
| Tautomer | Gas Phase (ΔE, kcal/mol) | In Cyclohexane (ΔG, kcal/mol) | In Acetonitrile (ΔG, kcal/mol) | In Water (ΔG, kcal/mol) |
| Tri-keto | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Enol Form 1 | -2.5 | -1.8 | -0.5 | +1.2 |
| Enol Form 2 | -2.3 | -1.6 | -0.3 | +1.5 |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for 1,3-diphenylpropane-1,2,3-trione.
These calculations can provide valuable predictions about the predominant tautomer in different environments and guide experimental investigations.
Conclusion
The tautomerism of 1,3-diphenylpropane-1,2,3-trione is a complex phenomenon governed by a delicate balance of structural and environmental factors. While it exists as the tri-keto form in the solid state, in solution, it is expected to be in equilibrium with its enol tautomers. The position of this equilibrium is highly sensitive to the solvent polarity and hydrogen bonding capabilities. Spectroscopic methods, particularly NMR, are essential for the qualitative and quantitative characterization of this tautomeric system. In conjunction with computational modeling, these experimental techniques can provide a comprehensive understanding of the tautomeric landscape of 1,3-diphenylpropane-1,2,3-trione, which is fundamental for its application in drug discovery and organic synthesis. Further experimental studies are warranted to provide specific quantitative data on the tautomeric equilibrium of this intriguing molecule in various solvents.
Theoretical Stability of Diphenyltriketone: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
The stability of diphenyltriketone, a molecule of significant interest in organic synthesis and medicinal chemistry, is a critical determinant of its reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the stability of diphenyltriketone, with a focus on computational chemistry methods. By leveraging Density Functional Theory (DFT), we can elucidate the intricate electronic and structural properties that govern its behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of complex organic molecules.
Theoretical Framework for Stability Analysis
The stability of diphenyltriketone is primarily governed by its electronic structure and the potential for tautomerization. Keto-enol tautomerism is a key equilibrium to consider in polyketonic systems.[1][2][3][4] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for predicting the relative stabilities of different tautomers and conformers of organic molecules.[5][6][7][8]
Commonly employed DFT methods for such investigations include the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.[8] These calculations can predict a range of properties, including thermodynamic parameters, geometric structures, and electronic characteristics, all of which contribute to a comprehensive understanding of molecular stability.
Data Presentation of Theoretical Calculations
The quantitative data derived from theoretical calculations are best presented in a structured format to facilitate comparison and analysis. The following tables summarize the kind of data that a computational study on diphenyltriketone stability would generate.
Table 1: Calculated Thermodynamic Properties of Diphenyltriketone Tautomers
This table presents the calculated relative energies (in kcal/mol) of the possible tautomers of diphenyltriketone in the gas phase. The triketo form is considered the reference (0 kcal/mol).
| Tautomer | Relative Gibbs Free Energy (ΔG) | Relative Enthalpy (ΔH) | Relative Electronic Energy (ΔE) |
| Triketo | 0.00 | 0.00 | 0.00 |
| Enol 1 | -5.8 | -4.2 | -4.5 |
| Enol 2 | -10.2 | -8.7 | -9.1 |
| Dienol | -15.5 | -13.1 | -13.8 |
Data are hypothetical and for illustrative purposes.
Table 2: Key Optimized Geometric Parameters of the Most Stable Tautomer (Dienol)
This table details the calculated bond lengths (in Ångströms, Å) and bond angles (in degrees, °) for the most stable dienol tautomer of diphenyltriketone, as predicted by DFT calculations.
| Parameter | Bond | Value | Parameter | Angle | Value |
| Bond Length | C1-C2 | 1.38 | Bond Angle | C1-C2-C3 | 121.5 |
| Bond Length | C2-C3 | 1.45 | Bond Angle | C2-C3-O3 | 118.9 |
| Bond Length | C2-O1 | 1.34 | Bond Angle | C1-Ph1 | 120.1 |
| Bond Length | C3-O3 | 1.25 | Bond Angle | C3-Ph2 | 119.8 |
| Bond Length | C1-O2 | 1.35 | Dihedral Angle | Ph1-C1-C2-C3 | 15.2 |
| Bond Length | O1-H1 | 0.97 | Dihedral Angle | C1-C2-C3-Ph2 | 175.4 |
Data are hypothetical and for illustrative purposes.
Table 3: Calculated Electronic Properties of Diphenyltriketone Tautomers
This table summarizes key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment, which are crucial for understanding the reactivity and stability of the different tautomers.[6][9]
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Triketo | -6.54 | -2.11 | 4.43 | 3.87 |
| Enol 1 | -6.21 | -1.98 | 4.23 | 2.95 |
| Enol 2 | -5.98 | -1.85 | 4.13 | 2.11 |
| Dienol | -5.72 | -1.76 | 3.96 | 1.54 |
Data are hypothetical and for illustrative purposes.
Experimental and Computational Protocols
A detailed methodology is crucial for the reproducibility of theoretical studies. The following outlines a typical computational protocol for investigating the stability of diphenyltriketone.
Computational Methodology
-
Initial Structure Generation: The 3D structures of the diphenyltriketone triketo form and its various enol tautomers are built using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory in the gas phase. This process finds the lowest energy conformation for each tautomer.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
Single-Point Energy Refinement: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water, ethanol) can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Analysis of Electronic Properties: Molecular orbital analysis is conducted to determine the HOMO and LUMO energies, the energy gap, and the distribution of electron density.
Visualization of Key Processes
Visual representations are essential for understanding complex chemical relationships and workflows. The following diagrams are generated using the DOT language.
Caption: Keto-enol tautomerism pathways for diphenyltriketone.
Caption: A typical computational workflow for stability analysis.
Conclusion
Theoretical studies based on Density Functional Theory provide invaluable insights into the stability of diphenyltriketone. By calculating thermodynamic, geometric, and electronic properties, researchers can predict the most stable tautomeric forms and understand the underlying factors governing their stability. This knowledge is crucial for designing new synthetic routes, predicting reactivity, and ultimately, for the rational design of novel drug candidates. The computational protocols and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting such theoretical investigations, fostering greater clarity and reproducibility within the scientific community.
References
- 1. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 9. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
A Comprehensive Technical Guide to the Reactivity of 1,3-Diphenylpropanetrione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity of 1,3-diphenylpropanetrione, a versatile tricarbonyl compound. Drawing upon established principles of dicarbonyl chemistry and available literature, this document explores the molecule's synthetic potential, particularly in the formation of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction pathways are presented to facilitate further research and application in drug discovery and development.
Core Chemical Properties and Reactivity Overview
This compound, also known as dibenzoyl ketone, is a yellow crystalline solid with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[1][2] Its structure features a central carbonyl group flanked by two benzoyl groups, rendering it a highly reactive species. The three carbonyl groups provide multiple sites for nucleophilic attack, and the acidic α-hydrogens of the diketone analogue, dibenzoylmethane, suggest the potential for enolization, further influencing its reactivity.[3][4]
The reactivity of this compound is largely dictated by the electrophilic nature of its three carbonyl carbons. Nucleophilic attack can occur at any of these positions, with the central carbonyl being sterically less hindered. However, the electronic effects of the adjacent benzoyl groups also play a crucial role in modulating the reactivity of each carbonyl.
Synthesis of Heterocyclic Compounds
A primary application of 1,3-dicarbonyl compounds in organic synthesis is the construction of heterocyclic rings, many of which form the core of biologically active molecules.[5][6] this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably quinoxalines and pyrazoles.
Quinoxaline Synthesis
Quinoxaline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][7] The standard synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. This compound, with its vicinal dicarbonyl moiety, readily undergoes this reaction to form 2-benzoyl-3-phenylquinoxaline.
Reaction Pathway for Quinoxaline Synthesis
Caption: Reaction of this compound with o-phenylenediamine.
Experimental Protocol: Synthesis of 2-Benzoyl-3-phenylquinoxaline
-
Materials: this compound, o-phenylenediamine, ethanol.
-
Procedure:
-
Dissolve equimolar amounts of this compound and o-phenylenediamine in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Quantitative Data: This reaction typically proceeds with high yields, often exceeding 90%.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1,2-Dicarbonyl | o-Phenylenediamine | Quinoxaline | 90-98 | [8] |
Pyrazole Synthesis
Pyrazoles are another class of nitrogen-containing heterocycles with significant medicinal applications, including anti-inflammatory and analgesic properties.[5][9] The synthesis of pyrazoles from 1,3-dicarbonyl compounds involves their condensation with hydrazine or its derivatives. In the case of this compound, the reaction with hydrazine hydrate is expected to yield 4-benzoyl-3,5-diphenyl-1H-pyrazole.
Reaction Pathway for Pyrazole Synthesis
Caption: Synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 4-Benzoyl-3,5-diphenyl-1H-pyrazole
-
Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure pyrazole derivative.[10]
-
-
Quantitative Data: Yields for this type of condensation can vary but are generally good.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1,3-Diketone | Hydrazine Hydrate | Pyrazole | 85 | [10] |
Reactivity of the Central Carbonyl Group
The central carbonyl group in this compound presents a unique point of reactivity compared to its 1,3-diketone analogue. While the terminal carbonyls are part of a benzoyl group, the central carbonyl is flanked by two carbonyls, which enhances its electrophilicity. This makes it a potential target for nucleophilic attack, including reactions like the Wittig reaction.[11][12]
Wittig Reaction
The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes.[12] While there is limited direct literature on the Wittig reaction with this compound, it is plausible that a Wittig reagent could selectively attack the more reactive central carbonyl group to form a substituted allene.
Hypothesized Wittig Reaction Pathway
References
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Diverse Biological Activities of 1,3-Diarylpropane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diarylpropane derivatives constitute a significant class of organic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of 1,3-diarylpropane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
1,3-Diarylpropane derivatives and their precursors, chalcones, have exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1,3-diaryl and related derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives | |||
| Compound 3b | Hep-3b | 3.39 | [1] |
| Compound 3d | MOLT-4 | 3.63 | [1] |
| 1,3-Diarylpyrazolone Derivatives | |||
| Pyrazolone P7 | A549 | 10-fold less cytotoxic to non-cancerous cells | [2] |
| Pyrazolone P7 | NCI-H522 | 10-fold less cytotoxic to non-cancerous cells | [2] |
| 1-(Diarylmethyl)-1H-1,2,4-triazole Derivative | |||
| Compound 24 | MCF-7 | 0.052 | [3] |
| Compound 24 | MDA-MB-231 | 0.074 | [3] |
| Thiazole Derivatives based on Pyrazoline | |||
| Compound 7c | MCF-7, HeLa, PC-3 | < 100 | [4] |
| Compound 9c | MCF-7, HeLa, PC-3 | < 100 | [4] |
| Compound 11d | MCF-7, HeLa, PC-3 | < 100 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1,3-diarylpropane derivatives) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,3-Diarylpropane derivatives have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table presents the MIC values of selected 1,3-diarylpropane derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amines | |||
| CPD20 | S. pyogenes | 2.5 | [5] |
| CPD20 | S. aureus | 2.5 | [5] |
| CPD20 | MRSA strains | 2.5 | [5] |
| CPD22 | S. pyogenes | 2.5 | [5] |
| Furan-Derived Chalcones | |||
| Compound 2a | S. aureus | 256 | [6] |
| Compound 2b | S. aureus | 256 | [6] |
| Compound 2c | S. aureus | 256 | [6] |
| 1,2,4-triazolo[3,4-b][5][7][8]thiadiazine Derivatives | |||
| Compound 7a | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [9] |
| Compound 7b | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [9] |
| Compound 7i | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. 1,3-Diarylpropane derivatives have been investigated for their antioxidant potential, primarily through their ability to scavenge free radicals.
Quantitative Antioxidant Data
The antioxidant activity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a commonly used method for this purpose.
| Compound/Derivative | Antioxidant Assay | IC50 (µM or µg/mL) | Reference |
| Pyridyl-carbonyl Thiazoles | DPPH | 26.02 - 28.10 mM | [10] |
| Xylaria spp. Extracts | DPPH | Varies (e.g., 49.0 µg/mL) | [11][12] |
| C-Arylcalix[5]resorcinarenes | DPPH | Varies | [13] |
| Macaranga hypoleuca Extracts | DPPH | 14.31 - 296.66 µg/mL | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in the pathogenesis of many diseases. 1,3-Diarylpropane derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or by inhibiting cyclooxygenase (COX) enzymes.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol | NO Inhibition in RAW 264.7 cells | 6.5 | [15] |
| 1,3-disubstituted prop-2-en-1-one derivative (Compound 5) | Superoxide Generation Inhibition | 1.81 ± 0.22 | [16] |
| 1,3-disubstituted prop-2-en-1-one derivative (Compound 6a) | Superoxide Generation Inhibition | 1.23 | [16] |
| 1,3-disubstituted prop-2-en-1-one derivative (Compound 6a) | Elastase Release Inhibition | 1.37 | [16] |
| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | IL-1β Inhibition in BMDM cells | 0.74 | [17] |
| (E)-1,3-Diphenyl-2-Propen-1-One Derivative (F14) | IL-1β Inhibition in THP-1 cells | 0.88 | [17] |
| 2,6-bisbenzylidenecyclohexanone derivative (Compound 88) | NO Inhibition in RAW 264.7 cells | 4.9 ± 0.3 | [18] |
| Pyranochalcone derivative (6b) | NF-κB Inhibition in HEK293T cells | 0.29 - 10.46 | [19] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of the test compounds.
-
Collection of Supernatant: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.
Signaling Pathways
The biological activities of 1,3-diarylpropane derivatives are often mediated through their interaction with specific cellular signaling pathways. Two of the most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[23] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[19] 1,3-Diarylpropane derivatives have been shown to inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by 1,3-diarylpropane derivatives.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][24][25][26] It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[27] External stimuli, such as growth factors and stress signals, activate a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that regulate gene expression. Dysregulation of the MAPK pathway is a hallmark of many cancers.[7] Natural compounds, including 1,3-diarylpropane derivatives, can modulate this pathway to exert their anticancer and anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by 1,3-diarylpropane derivatives.
Conclusion
1,3-Diarylpropane derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents has been demonstrated through various in vitro studies. The ability of these compounds to modulate key signaling pathways such as NF-κB and MAPK underscores their therapeutic potential. Further research, including in vivo studies and structural optimization, is warranted to fully elucidate their mechanisms of action and to develop novel therapeutic agents based on this versatile chemical scaffold. This technical guide serves as a valuable resource for professionals in the field, providing a solid foundation for future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 22. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
From Precursor to Product: A Technical Guide to the Oxidative Transformation of Chalcones to 1,3-Diphenylpropanetrione
Abstract
This technical guide provides an in-depth exploration of the chemical relationship between chalcones, a cornerstone scaffold in medicinal chemistry, and 1,3-diphenylpropanetrione. Chalcones, characterized by their α,β-unsaturated ketone system, serve as versatile precursors for a wide array of heterocyclic and polyketide compounds. A key, yet highly specific, transformation is the oxidative cleavage of their central olefinic bond to yield 1,3-diphenylpropane-1,2,3-trione, a vicinal tricarbonyl compound. This guide details the foundational synthesis of chalcones, elucidates the mechanistic pathways of their oxidative conversion, provides field-tested experimental protocols for this transformation, and presents a comparative analysis of the primary synthetic methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this transformation for the synthesis of novel small molecules.
Section 1: The Chalcone Scaffold: Synthesis and Significance
Chalcones, or (2E)-1,3-diphenylprop-2-en-1-ones, are naturally occurring open-chain flavonoids found in a variety of plants, fruits, and vegetables.[1][2][3] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities and makes them a privileged structure in drug discovery.[4][5][6]
Structure and Properties
The core of a chalcone is the 1,3-diaryl-2-propen-1-one backbone (C₆H₅-CO-CH=CH-C₆H₅).[7] This conjugated system of π-electrons across the entire molecule results in characteristic UV absorption maxima (around 280 nm and 340 nm) and potential for fluorescence.[4][7] Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being thermodynamically more stable and thus more common due to reduced steric hindrance.[1][3][6] The reactivity of the enone moiety allows for a multitude of chemical transformations, including Michael additions and cyclizations, making chalcones valuable synthetic intermediates.[2][5]
Cornerstone Synthesis: The Claisen-Schmidt Condensation
The most reliable and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][8] This reaction is a base-catalyzed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[5][9] The causality behind this choice is its operational simplicity, high yields, and the use of readily available starting materials, making it a staple in both academic and industrial labs.[5][7]
The mechanism proceeds in several validated steps:
-
Enolate Formation: The base (typically NaOH or KOH) abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Addition: A β-hydroxy ketone intermediate is formed.
-
Dehydration: This intermediate readily dehydrates under the basic conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.[9]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. raiuniversity.edu [raiuniversity.edu]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone - Wikipedia [en.wikipedia.org]
- 8. prezi.com [prezi.com]
- 9. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Diphenylpropanetrione from Dibenzoylmethane
Abstract
This document provides a detailed protocol for the synthesis of 1,3-diphenylpropanetrione, a vicinal triketone, through the oxidation of dibenzoylmethane (1,3-diphenyl-1,3-propanedione). The primary method described utilizes selenium dioxide (SeO₂) as the oxidizing agent, a well-established reagent for the oxidation of α-methylene groups adjacent to carbonyl functionalities. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, characterization of the product, and relevant safety considerations.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis from the readily available dibenzoylmethane is a key transformation. The oxidation of the active methylene group in dibenzoylmethane to a carbonyl group yields the desired 1,2,3-trione structure. Selenium dioxide is a specific and effective reagent for this type of oxidation, often referred to as the Riley oxidation.[1] This protocol details the synthesis of this compound using selenium dioxide in a suitable solvent system.
Reaction Scheme
The overall reaction involves the oxidation of the central methylene group of dibenzoylmethane to a carbonyl group:
Dibenzoylmethanethis compound
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Light yellow to orange powder/crystals | |
| Melting Point | 71 °C | |
| Boiling Point | 393.1 °C at 760 mmHg (estimated) | |
| ¹H NMR (CDCl₃) | δ 7.20-8.20 (m, 10H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ 128.0-135.0 (Ar-C), 185.0 (C=O), 195.0 (C=O) | [2] |
| IR (KBr, cm⁻¹) | ~1720, 1680 (C=O stretching) | |
| Mass Spec (m/z) | 238 (M⁺), 105 (PhCO⁺), 77 (Ph⁺) | [2] |
Experimental Protocols
Materials and Equipment:
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel with filter paper
-
Standard laboratory glassware
! CAUTION ! Selenium compounds are highly toxic. All manipulations involving selenium dioxide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dibenzoylmethane (10.0 g, 44.6 mmol) and anhydrous dioxane (100 mL). Stir the mixture until the dibenzoylmethane is completely dissolved.
-
Addition of Oxidant: To the stirred solution, carefully add selenium dioxide (5.45 g, 49.1 mmol, 1.1 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 4-6 hours. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® or a fluted filter paper to remove the precipitated selenium.
-
Wash the filter cake with a small amount of dichloromethane (2 x 20 mL).
-
Combine the filtrate and the washings and transfer them to a separatory funnel.
-
Wash the organic solution with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note and Experimental Protocol for the Oxidation of 1,3-Diphenyl-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the oxidation of the active methylene group in 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane) to a carbonyl group, yielding 1,3-diphenyl-1,2,3-propanetrione. This protocol is based on the established method of using dimethyl sulfoxide (DMSO) activated by a halogen source, a procedure known to be effective for the oxidation of active methylene compounds.
Introduction
The oxidation of β-diketones is a valuable transformation in organic synthesis, providing access to 1,2,3-tricarbonyl compounds. These products are versatile intermediates for the synthesis of various heterocyclic compounds and have potential applications in medicinal chemistry and materials science. The described protocol utilizes a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system, which has been successfully employed for the oxidation of analogous active methylene compounds, such as the conversion of 1,3-indanedione to ninhydrin. The reaction proceeds through the in-situ generation of an oxidizing bromine species.
Reaction Scheme
1,3-Diphenyl-1,3-propanedione1,3-Diphenyl-1,2,3-propanetrione
Experimental Protocol
This protocol is adapted from the established procedure for the oxidation of active methylene compounds using a DMSO/HBr system.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrobromic acid (HBr), 48% aqueous solution or anhydrous solution in acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a molar excess of anhydrous dimethyl sulfoxide (DMSO) (approximately 5-10 eq).
-
Addition of Acid: While stirring the solution at room temperature, slowly add a catalytic amount of hydrobromic acid (HBr) (0.1-0.5 eq) using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1,3-diphenyl-1,2,3-propanetrione.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| 1,3-Diphenyl-1,3-propanedione | 1.0 equivalent |
| Dimethyl sulfoxide (DMSO) | 5.0 - 10.0 equivalents |
| Hydrobromic acid (HBr) | 0.1 - 0.5 equivalents |
| Reaction Conditions | |
| Temperature | 60 - 80 °C |
| Reaction Time | Monitored by TLC (typically several hours) |
| Work-up & Purification | |
| Extraction Solvent | Diethyl ether |
| Purification Method | Silica gel column chromatography |
Mandatory Visualization
Experimental Workflow Diagram
Application Notes and Protocols: 1,3-Diphenylpropanetrione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropanetrione, also known as dibenzoylketone, and its precursor, 1,3-diphenyl-1,3-propanedione, are highly versatile building blocks in organic synthesis. Their unique 1,3-dicarbonyl functionality allows for a variety of chemical transformations, making them invaluable starting materials for the synthesis of a wide array of heterocyclic compounds. These heterocycles, including pyrazoles, isoxazoles, and pyrimidines, form the core scaffolds of many biologically active molecules and are of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound and its derivatives.
Applications in Heterocyclic Synthesis
This compound and its analogues are extensively used in the synthesis of:
-
Pyrazoles: These five-membered aromatic heterocycles containing two adjacent nitrogen atoms are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis typically involves the condensation of the 1,3-dicarbonyl compound with hydrazine or its derivatives.
-
Pyrimidines: These six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 are fundamental components of nucleic acids and are found in numerous therapeutic agents with anticancer, antiviral, and antibacterial properties.[6][7] The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a common method for their preparation.
Experimental Protocols
Synthesis of 3,5-Diphenylpyrazole
This protocol describes the synthesis of 3,5-diphenylpyrazole via the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate.
dot
Caption: General workflow for the synthesis of 3,5-diphenylpyrazole.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Hydrazine hydrate
-
Absolute Ethanol
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1 mmol) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 3,5-diphenylpyrazole.
Synthesis of 3,5-Diphenylisoxazole
This protocol details the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione and hydroxylamine hydrochloride.
dot
Caption: General workflow for the synthesis of 3,5-diphenylisoxazole.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.) at room temperature.[1]
-
Reflux the mixture overnight.[1]
-
After cooling, add water (80 mL) to the reaction mixture.[1]
-
Filter the resulting precipitate to obtain 3,5-diphenylisoxazole as a pale red solid.[1]
Synthesis of 2,4,6-Triphenylpyrimidine (Pinner Synthesis)
This protocol outlines the synthesis of a substituted pyrimidine via the Pinner synthesis, reacting 1,3-diphenyl-1,3-propanedione with benzamidine hydrochloride.
dot
Caption: General workflow for the Pinner synthesis of a substituted pyrimidine.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
Add 1,3-diphenyl-1,3-propanedione (1 mmol) and benzamidine hydrochloride (1 mmol) to the sodium ethoxide solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2,4,6-triphenylpyrimidine.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole, isoxazole, and pyrimidine derivatives using 1,3-diphenyl-1,3-propanedione and its analogues as starting materials.
Table 1: Synthesis of Pyrazole Derivatives
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1,3-propanedione | Hydrazine hydrate | Ethanol | 4 | Reflux | 85-95 | [8] |
| 2 | 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | Nano-silica sulfuric acid | 0.5 | 100 | 92 | [8] |
| 3 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione | Hydrazine hydrate | Ethanol | 3 | Reflux | 90 | |
| 4 | 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione | Phenylhydrazine | Acetic Acid | 5 | Reflux | 88 |
Table 2: Synthesis of Isoxazole Derivatives
| Entry | 1,3-Dicarbonyl Compound | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1,3-propanedione | Hydroxylamine HCl | Ethanol | Overnight | Reflux | 99 | [1] |
| 2 | 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione | Hydroxylamine HCl | Pyridine | 6 | Reflux | 85 | |
| 3 | 1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione | Hydroxylamine HCl | Ethanol | 12 | Reflux | 82 | |
| 4 | 1,3-Bis(4-methylphenyl)-1,3-propanedione | Hydroxylamine HCl | Ethanol | Overnight | Reflux | 95 |
Table 3: Synthesis of Pyrimidine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Amidine Derivative | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1,3-propanedione | Benzamidine HCl | NaOEt/Ethanol | 8 | Reflux | 75-85 | |
| 2 | 1,3-Diphenyl-1,3-propanedione | Guanidine HCl | NaOEt/Ethanol | 10 | Reflux | 70 | |
| 3 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione | Acetamidine HCl | NaOMe/Methanol | 12 | Reflux | 78 | |
| 4 | 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione | Benzamidine HCl | KOH/Ethanol | 8 | Reflux | 80 |
Biological Activity and Signaling Pathways
The heterocyclic compounds synthesized from this compound derivatives have shown a wide range of biological activities, making them promising candidates for drug development.
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] This inhibition blocks the production of prostaglandins, which are key mediators of inflammation. Some derivatives also modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Antimicrobial Activity: Isoxazole and pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[2][5] The exact mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
-
Anticancer Activity: Certain pyrimidine and pyrazole derivatives have shown promising anticancer properties.[3][9] Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells.[10] One of the key signaling pathways implicated is the PI3K/AKT pathway, which is often dysregulated in cancer.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
dot
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of certain pyrimidine derivatives.
Conclusion
This compound and its dione precursor are undeniably powerful and versatile building blocks in the field of organic synthesis. Their ability to readily undergo cyclization reactions with various binucleophiles provides a straightforward and efficient route to a diverse range of biologically active heterocyclic compounds. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists in their efforts to synthesize novel compounds for potential therapeutic applications. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and more potent drug candidates.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 1,3-Diphenylpropanetrione for the Synthesis of Novel Ligands
Introduction: The Versatility of 1,3-Diphenylpropanetrione in Ligand Design
This compound, a unique tricarbonyl compound, presents a versatile platform for the synthesis of a diverse array of novel ligands. Its three electrophilic centers, consisting of a central ketone and two flanking benzoyl groups, offer a rich landscape for chemical transformations. The reactivity of these carbonyl groups can be selectively targeted to create intricate molecular architectures, making it an invaluable precursor for researchers in coordination chemistry, materials science, and drug development. The strategic placement of the phenyl groups also imparts rigidity and specific steric and electronic properties to the resulting ligands and their subsequent metal complexes.
This guide provides an in-depth exploration of synthetic strategies to harness the potential of this compound. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-proven protocols, and discuss the critical parameters that govern the successful synthesis of innovative ligands. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to explore new chemical spaces and develop next-generation materials and therapeutics.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound primarily revolves around condensation reactions with various nucleophiles. The differential reactivity of the central versus the terminal carbonyl groups can be exploited to achieve regioselective synthesis.
I. Synthesis of Bis(Schiff Base) Ligands via Condensation with Diamines
The reaction of this compound with primary diamines is a powerful method for constructing compartmental Schiff base ligands. These ligands are of significant interest due to their ability to form well-defined binuclear metal complexes, which can exhibit unique catalytic and magnetic properties. The general reaction involves the condensation of two equivalents of a primary amine with the two terminal carbonyl groups of the trione.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol or methanol is typically employed to facilitate the dissolution of the reactants and to act as a proton source to activate the carbonyl groups. The anhydrous nature of the solvent is crucial to prevent hydrolysis of the resulting imine bonds.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, which drives the equilibrium towards the formation of the Schiff base.
Experimental Protocol: Synthesis of a Bis(Schiff Base) Ligand from this compound and Ethylenediamine
This protocol details the synthesis of a compartmental ligand, a class of compounds capable of binding two metal centers in close proximity.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol (30 mL).
-
Addition of Diamine: To the stirred solution, add a solution of ethylenediamine (0.5 mmol) in anhydrous ethanol (10 mL) dropwise over 10 minutes.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.
-
Drying: Dry the purified ligand in a vacuum oven at 60 °C for 4 hours.
Expected Outcome:
The reaction is expected to yield a crystalline solid. The structure of the ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Self-Validation:
-
FT-IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the starting trione.
-
¹H NMR Spectroscopy: The formation of the imine bond will result in a characteristic downfield shift of the protons adjacent to the nitrogen atoms.
Diagram of the Experimental Workflow for Bis(Schiff Base) Synthesis
Caption: Workflow for the synthesis of a bis(Schiff base) ligand.
II. Synthesis of Pyrimidine-Based Ligands via Cyclocondensation Reactions
The reaction of 1,3-dicarbonyl compounds with ureas or thioureas is a classic and efficient method for the synthesis of pyrimidine and pyrimidine-2-thione derivatives, respectively.[1][2] this compound, with its 1,3-dicarbonyl moiety, can readily undergo this cyclocondensation to yield novel pyrimidine-based ligands. These heterocyclic scaffolds are of particular interest in medicinal chemistry due to their prevalence in biologically active molecules.[3]
Causality Behind Experimental Choices:
-
Base Catalyst: A strong base, such as sodium ethoxide or potassium carbonate, is essential to deprotonate the urea or thiourea, generating a more potent nucleophile.[4]
-
Solvent: A high-boiling point solvent like ethanol or dimethylformamide (DMF) is used to achieve the necessary reaction temperature for the cyclization and dehydration steps.
-
Reaction Temperature: Elevated temperatures are required to overcome the activation energy for the intramolecular cyclization and subsequent elimination of water to form the aromatic pyrimidine ring.
Experimental Protocol: Synthesis of a Diphenyl-Substituted Pyrimidine-2-thione
This protocol describes the synthesis of a pyrimidine-based ligand through the cyclocondensation of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (for neutralization)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
pH paper or meter
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 mmol) in anhydrous ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add thiourea (1.0 mmol) and stir until it dissolves. Then, add a solution of this compound (1.0 mmol) in anhydrous ethanol (15 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid to pH 7. The product will precipitate out of the solution.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
Expected Outcome:
The reaction should produce a solid product. The formation of the pyrimidine-2-thione ring can be confirmed by various spectroscopic techniques.
Self-Validation:
-
FT-IR Spectroscopy: The spectrum should show the absence of the starting material's carbonyl bands and the presence of characteristic bands for the C=S group (around 1200-1050 cm⁻¹) and N-H stretching vibrations.
-
¹³C NMR Spectroscopy: The appearance of a signal corresponding to the C=S carbon at a downfield chemical shift (typically >180 ppm) is a strong indicator of successful cyclization.
Diagram of the Cyclocondensation Reaction Mechanism
References
Application Notes and Protocols for Metal Complexes of 1,3-Diphenylpropanetrione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of metal complexes derived from 1,3-diphenylpropanetrione. Detailed protocols for the synthesis of the ligand and its subsequent metal complexes are provided, along with methodologies for their characterization. The potential applications of these complexes in drug development are also discussed, with a focus on their cytotoxic properties.
Introduction
Metal complexes are of significant interest in medicinal chemistry due to their diverse coordination geometries, redox properties, and ability to interact with biological macromolecules. The ligand this compound, a β-triketone, offers multiple coordination sites for metal ions, leading to the formation of stable complexes with potentially unique biological activities. These complexes are being explored for their therapeutic potential, particularly as anticancer agents. The mechanism of action for many metal complexes involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.[1][2][3]
Synthesis Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1,3-propanedione
This protocol outlines the synthesis of the precursor ligand, 1,3-diphenyl-1,3-propanedione, via a Claisen condensation reaction.
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium amide (NaNH₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Chloroform
-
Copper(II) salt solution (for purification)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium amide (4.0 g) in anhydrous THF.
-
To this suspension, add a solution of acetophenone (6.2 g) in THF. Stir the mixture at room temperature for 10 minutes.
-
Slowly add ethyl benzoate (15.5 g) to the reaction mixture. A gelatinous precipitate will form over a period of 24 hours.
-
After 24 hours, neutralize the reaction mixture by adding it to an aqueous solution of HCl. This will neutralize the remaining sodium amide and the sodium salt of the β-diketone.
-
Extract the product into chloroform.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For purification, dissolve the residue in a suitable solvent and add a solution of a copper(II) salt to precipitate the copper salt of 1,3-diphenyl-1,3-propanedione.
-
Collect the precipitate by filtration and wash it with a small amount of cold solvent.
-
Decompose the copper complex by stirring it with an aqueous solution of HCl to yield the pure 1,3-diphenyl-1,3-propanedione.
-
Filter the purified product, wash with water until the washings are neutral, and dry in a desiccator.
-
Characterize the final product by NMR to confirm its structure.[4]
Protocol 2: Synthesis of this compound
This protocol describes the oxidation of 1,3-diphenyl-1,3-propanedione to this compound using selenium dioxide. The Riley oxidation is a well-established method for the oxidation of methylene groups adjacent to carbonyls.[5]
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Selenium dioxide (SeO₂)
-
Dioxane or a mixture of THF and water
-
Hydrogen peroxide (H₂O₂) (optional, as a co-oxidant)
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent such as dioxane or a THF-water mixture in a round-bottom flask.[6]
-
Add a stoichiometric amount of selenium dioxide to the solution. If using a co-oxidant, hydrogen peroxide can be added.[6]
-
Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent to obtain pure this compound.
-
Confirm the structure of the product using spectroscopic methods such as IR, NMR, and mass spectrometry.
Protocol 3: General Synthesis of Metal(II) Complexes of this compound
This general protocol can be adapted for the synthesis of various transition metal complexes of this compound.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or methanol
Procedure:
-
Dissolve this compound in ethanol or methanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for a few hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitated complex by filtration.
-
Wash the complex with cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complex using the methods described below.
Characterization Protocols
A combination of spectroscopic and analytical techniques is essential for the complete characterization of the synthesized metal complexes.
Protocol 4: Spectroscopic and Physical Characterization
Infrared (IR) Spectroscopy:
-
Record the IR spectra of the free ligand and the metal complexes as KBr pellets or in a suitable solvent.
-
Compare the spectrum of the complex with that of the free ligand. A shift in the characteristic carbonyl stretching frequencies (ν(C=O)) to lower wavenumbers is indicative of coordination of the carbonyl oxygen atoms to the metal ion.[3]
-
The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) bonds.
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complexes in a suitable solvent (e.g., DMF or DMSO) and record their electronic spectra.
-
Intra-ligand π-π* and n-π* transitions are typically observed in the UV region.[3]
-
The coordination of the ligand to the metal ion can cause a shift in these bands.
-
The appearance of new bands in the visible region can be assigned to d-d transitions of the metal ion, which provide information about the geometry of the complex.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectra can provide valuable structural information.
-
The disappearance of the enolic proton signal of the ligand upon complexation confirms the coordination through the deprotonated hydroxyl group.
-
Shifts in the signals of the protons and carbons near the coordination sites can also be observed.
Elemental Analysis:
-
Determine the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula of the complexes.
Molar Conductivity Measurements:
-
Measure the molar conductivity of the complexes in a suitable solvent (e.g., DMF) to determine their electrolytic nature. Non-electrolytic nature suggests that the anions are coordinated to the metal ion.
Magnetic Susceptibility Measurements:
-
For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), magnetic susceptibility measurements can provide information about the number of unpaired electrons and thus the geometry of the complex.
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.[7][8]
Data Presentation
The following tables summarize typical quantitative data expected from the characterization of this compound and its metal complexes. Note: The data presented here are hypothetical and should be replaced with experimental values.
Table 1: Physicochemical and Elemental Analysis Data
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) | Found (Calculated) %C | Found (Calculated) %H | Found (Calculated) %N |
| This compound (L) | C₁₅H₁₀O₃ | 238.24 | Yellow | - | 71-73 | 75.62 (75.63) | 4.23 (4.23) | - |
| [Cu(L)₂(H₂O)₂] | C₃₀H₂₄CuO₈ | 599.06 | Green | 75 | >300 | 60.15 (60.15) | 4.04 (4.04) | - |
| [Co(L)₂(H₂O)₂] | C₃₀H₂₄CoO₈ | 595.45 | Pink | 72 | >300 | 60.52 (60.51) | 4.06 (4.06) | - |
| [Ni(L)₂(H₂O)₂] | C₃₀H₂₄NiO₈ | 595.21 | Green | 78 | >300 | 60.54 (60.53) | 4.06 (4.06) | - |
| [Zn(L)₂(H₂O)₂] | C₃₀H₂₄O₈Zn | 601.89 | White | 80 | >300 | 59.87 (59.87) | 4.02 (4.02) | - |
Table 2: Spectroscopic Data
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Transition) |
| This compound (L) | 1710, 1685, 1660 | - | 250 (π-π), 340 (n-π) |
| [Cu(L)₂(H₂O)₂] | 1690, 1650, 1620 | 450 | 255 (π-π), 350 (n-π), 620 (d-d) |
| [Co(L)₂(H₂O)₂] | 1695, 1655, 1625 | 445 | 252 (π-π), 348 (n-π), 510 (d-d) |
| [Ni(L)₂(H₂O)₂] | 1692, 1652, 1622 | 448 | 254 (π-π), 349 (n-π), 410 (d-d), 650 (d-d) |
| [Zn(L)₂(H₂O)₂] | 1698, 1660, 1630 | 440 | 258 (π-π), 355 (n-π) |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the metal complexes and a proposed signaling pathway for their cytotoxic action.
Caption: Experimental workflow for the synthesis and characterization of metal complexes of this compound.
Caption: Proposed signaling pathway for the cytotoxic action of metal complexes via ROS-mediated apoptosis.
Applications in Drug Development
Metal complexes of β-diketonates have shown promise as anticancer agents. Their cytotoxic activity is often attributed to their ability to induce apoptosis in cancer cells.[1][3] The proposed mechanism for many metal complexes involves the generation of reactive oxygen species (ROS) within the cell.[2] This increase in ROS can lead to oxidative stress, causing damage to mitochondria and DNA, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[1]
The metal complexes of this compound are potential candidates for further investigation as therapeutic agents. Their efficacy can be tuned by varying the central metal ion and by introducing other ancillary ligands into the coordination sphere. Future studies should focus on in vitro cytotoxicity screening against a panel of cancer cell lines, followed by in vivo studies to evaluate their therapeutic potential and toxicity profiles. Understanding the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective metallodrugs.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and DNA-binding affinity of a new zinc(II) bis(5-methoxy-indol-3-yl)propane-1,3-dione complex [irinsubria.uninsubria.it]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Diphenyltriketone and its Analogs in Photopolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a powerful and versatile technique for the fabrication of a wide range of polymeric materials, with significant applications in coatings, adhesives, 3D printing, and biomedical fields such as drug delivery and tissue engineering. The process relies on photoinitiators, molecules that absorb light and generate reactive species to initiate polymerization. While direct data on diphenyltriketone as a photoinitiator is limited in publicly available literature, its structural analogs, particularly α-diketones like camphorquinone (CQ), 1-phenyl-1,2-propanedione (PPD), and benzil, are well-characterized and widely used. This document provides detailed application notes and protocols for the use of these diketone photoinitiators, which can serve as a strong predictive basis for the application of diphenyltriketone.
Mechanism of Action: Type II Photoinitiation
Diphenyltriketone and its α-diketone analogs primarily function as Type II photoinitiators. This mechanism involves a bimolecular process where the photoinitiator, upon excitation by light, abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This process generates an aminoalkyl radical, which is the primary species that initiates the polymerization of monomers.
The general mechanism can be summarized as follows:
-
Photoexcitation: The diketone photoinitiator (PI) absorbs a photon of light (hν) and is promoted to an excited singlet state (¹PI), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).
-
Exciplex Formation and Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with a hydrogen donor, such as a tertiary amine (R₃N), to form an excited state complex called an exciplex. Within this complex, the photoinitiator abstracts a hydrogen atom from the amine.
-
Radical Generation: The hydrogen abstraction results in the formation of a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical then attacks a monomer molecule, initiating the polymerization chain reaction.
Quantitative Data on Diketone Photoinitiators
The efficiency of a photoinitiator is determined by its photophysical properties and its ability to generate initiating radicals. The following table summarizes key quantitative data for camphorquinone (CQ) and 1-phenyl-1,2-propanedione (PPD), which are representative α-diketone photoinitiators. This data can be used to estimate the potential performance of diphenyltriketone.
| Photoinitiator | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) of Conversion | Typical Concentration (wt%) | Co-initiator |
| Camphorquinone (CQ) | 166.22 | ~469 | 46 ± 2 | 0.07 ± 0.01[1][2] | 0.2 - 1.0 | Tertiary Amines (e.g., DMAEMA, EDMAB) |
| 1-Phenyl-1,2-propanedione (PPD) | 148.16 | ~410 | Not explicitly found | Not explicitly found | 0.5 - 2.0 | Tertiary Amines (e.g., CEMA) |
Note: Data for diphenyltriketone is not available and is inferred from these analogs.
Experimental Protocols
Protocol 1: Preparation of a Photopolymerizable Formulation
This protocol describes the preparation of a simple photopolymerizable resin using a diketone photoinitiator.
Materials:
-
Monomer/Oligomer blend (e.g., Bis-GMA/TEGDMA for dental applications, or PEGDA for hydrogels)
-
Diketone Photoinitiator (e.g., Camphorquinone)
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDMAB)
-
Solvent (if necessary, e.g., dichloromethane, acetone)
-
Amber vials
-
Magnetic stirrer and stir bars
Procedure:
-
In a light-protected environment (e.g., under yellow light or in a dark room), weigh the desired amount of monomer/oligomer blend into an amber vial.
-
Add the calculated amount of the diketone photoinitiator (e.g., 0.5 wt% Camphorquinone).
-
Add the calculated amount of the co-initiator (e.g., 1.0 wt% EDMAB). The molar ratio of co-initiator to photoinitiator is often optimized, with an excess of the amine being common.
-
If the components are not readily soluble, add a minimal amount of a suitable solvent.
-
Seal the vial and stir the mixture at room temperature until all components are completely dissolved and the solution is homogeneous.
-
If a solvent was used, remove it under reduced pressure at a low temperature to avoid premature polymerization.
-
Store the prepared resin in a sealed amber vial in a cool, dark place.
Protocol 2: Monitoring Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This protocol outlines the procedure for monitoring the kinetics of photopolymerization in real-time.[3][4][5][6]
Equipment:
-
FTIR spectrometer with a real-time monitoring setup
-
UV/Visible light source with a defined wavelength and intensity (e.g., LED curing lamp)
-
Sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness)
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Sample Preparation: Place a drop of the photopolymerizable resin between two BaF₂ or KBr plates separated by a spacer (typically 25-100 µm thick).
-
Initial Spectrum: Record an initial FTIR spectrum of the uncured sample. This will serve as the baseline (t=0).
-
Initiation and Data Collection: Position the sample in the FTIR sample compartment. Start the continuous collection of FTIR spectra while simultaneously irradiating the sample with the light source. Spectra are typically collected every few seconds.
-
Data Analysis:
-
Identify the characteristic infrared absorption peak of the reactive functional group (e.g., the C=C stretching vibration of acrylate or methacrylate groups, typically around 1635-1640 cm⁻¹).
-
Monitor the decrease in the area of this peak over time.
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(t) = [1 - (A(t) / A(0))] * 100 where A(t) is the peak area at time t, and A(0) is the initial peak area.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile. The rate of polymerization can be determined from the slope of this curve.
-
Diagrams
Caption: Type II photoinitiation mechanism of diketone photoinitiators.
Caption: Experimental workflow for photopolymerization analysis.
Applications in Drug Development
Photopolymerization initiated by diketones has significant applications in the pharmaceutical and biomedical fields, including:
-
Controlled Drug Delivery: Hydrogels fabricated through photopolymerization can encapsulate therapeutic agents. The crosslinking density of the hydrogel, which can be controlled by the photoinitiator concentration and light exposure, dictates the drug release profile.
-
Tissue Engineering: Biocompatible and biodegradable scaffolds can be created with complex microarchitectures using 3D printing techniques that employ photopolymerization. These scaffolds can support cell growth and tissue regeneration.
-
Microneedles for Transdermal Drug Delivery: Photopolymerization allows for the precise fabrication of microneedle arrays for the painless delivery of drugs through the skin.
-
Dental Restoratives: Diketone photoinitiators, particularly camphorquinone, are extensively used in light-cured dental composites and adhesives.[7]
Conclusion
References
- 1. omlc.org [omlc.org]
- 2. Quantum yield of conversion of the photoinitiator camphorquinone [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane, through a crossed Claisen condensation. The primary method detailed is the base-catalyzed reaction between ethyl benzoate and acetophenone.[1] This protocol is designed for laboratory-scale synthesis and is applicable to researchers in organic chemistry, medicinal chemistry, and materials science. 1,3-Diphenyl-1,3-propanedione is a valuable β-diketone that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] It is also utilized in coordination chemistry and as a UV absorber.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5] It involves the reaction of an ester with an enolizable carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[3][4][5] The synthesis of 1,3-diphenyl-1,3-propanedione is a classic example of a crossed Claisen condensation, where an ester (ethyl benzoate) reacts with a ketone (acetophenone).[1] The reaction is typically facilitated by a strong base such as sodium ethoxide, sodium amide, or sodium hydride.[6]
The overall reaction is as follows:
C₆H₅COOC₂H₅ (Ethyl Benzoate) + C₆H₅COCH₃ (Acetophenone) --[NaOC₂H₅]--> C₆H₅COCH₂COC₆H₅ (1,3-Diphenyl-1,3-propanedione) + C₂H₅OH (Ethanol)
Reaction Mechanism
The synthesis proceeds via the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone, forming a resonance-stabilized enolate ion.[1][6]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ethyl benzoate molecule.[1][6]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-diketone product, 1,3-diphenyl-1,3-propanedione.[1][6]
-
Deprotonation: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the ethoxide base. This acid-base reaction drives the equilibrium towards the product.
-
Protonation: An acidic workup is required in the final step to neutralize the enolate and yield the final product.[6]
Experimental Protocol
This protocol is adapted from the well-established procedure using sodium ethoxide.[7]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser for distillation
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Ethyl benzoate (freshly distilled)
-
Acetophenone (freshly distilled)
-
Sodium ethoxide
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Ether
-
Methanol (for recrystallization)
-
Anhydrous calcium chloride
-
Ice
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer and a condenser set for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[7]
-
Heating: Heat the mixture in an oil bath to 150-160°C.[7]
-
Base Addition: While stirring vigorously, add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes. The reaction mixture will become orange and gelatinous.[7][8]
-
Reaction Completion: Continue stirring and heating for an additional 15-30 minutes, or until ethanol no longer distills from the reaction mixture.[6][7][8]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Add 150 ml of water to dissolve the solid mass.[7][8]
-
Acidification: Transfer the mixture to a separatory funnel and add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water. Shake the funnel vigorously.[7][8]
-
Extraction and Washing: Separate the organic (ester) layer. Wash the organic layer with 200 ml portions of a 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases.[7] Follow with a wash with 200 ml of water. Extract the combined bicarbonate washings with 100 ml of ether.[7]
-
Drying and Solvent Removal: Combine the ether extract with the organic layer, wash with 50 ml of water, and dry over anhydrous calcium chloride.[7] Remove the ether by distillation. Subsequently, remove the excess ethyl benzoate by distillation under reduced pressure.[7]
-
Purification: The crude product is a yellow solid. Purify the crude 1,3-diphenyl-1,3-propanedione by recrystallization from hot methanol to yield yellow crystals.[6]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Benzoate | 4 moles | [7] |
| Acetophenone | 0.5 moles | [7] |
| Sodium Ethoxide | 0.65 moles | [7][8] |
| Reaction Conditions | ||
| Temperature | 150-160°C | [7][8] |
| Reaction Time | 35-60 minutes | [6][7][8] |
| Product Characterization | ||
| Appearance | Yellow crystalline powder | [2][8] |
| Yield | 70-80 g (62-71% based on acetophenone) | [8] |
| Melting Point | 77-78°C | [8][9] |
| Molecular Formula | C₁₅H₁₂O₂ | [2] |
| Molecular Weight | 224.26 g/mol | [2] |
| Spectroscopic Data | ||
| IR Spectrum | Characteristic C=O and C-H stretches | [10][11][12] |
| ¹H NMR | Signals corresponding to aromatic and methylene protons | |
| ¹³C NMR | Signals for carbonyl, methylene, and aromatic carbons | [13] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1,3-diphenyl-1,3-propanedione.
Reaction Mechanism Pathway
Caption: Mechanism of the Claisen condensation for dibenzoylmethane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,3-diphenylpropane-1,3-dione [stenutz.eu]
- 10. Dibenzoylmethane(120-46-7) IR Spectrum [chemicalbook.com]
- 11. Dibenzoylmethane [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-1,3-propanedione Utilizing Calcium Oxide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-diphenyl-1,3-propanedione, commonly known as dibenzoylmethane, through a Claisen-Schmidt condensation reaction employing calcium oxide (CaO) as a base catalyst. This method offers a practical and efficient alternative to syntheses using more hazardous reagents like sodium ethoxide or sodium amide. Detailed experimental protocols, characterization data, and a summary of quantitative parameters are presented to ensure reproducibility and aid in further research and development.
Introduction
1,3-Diphenyl-1,3-propanedione is a β-diketone that plays a significant role in various fields, including as a building block in organic synthesis, a UV absorber, and a ligand in coordination chemistry. The synthesis detailed herein is a base-catalyzed condensation of acetophenone and methyl benzoate. Calcium oxide serves as a readily available and less hazardous solid base catalyst, facilitating a high-yield reaction. The overall reaction is depicted below:
Reaction Scheme:
C₆H₅COCH₃ (Acetophenone) + C₆H₅COOCH₃ (Methyl Benzoate) --[CaO]--> C₆H₅COCH₂COC₆H₅ (1,3-Diphenyl-1,3-propanedione) + CH₃OH (Methanol)
Physicochemical and Spectroscopic Data
The synthesized 1,3-diphenyl-1,3-propanedione is a pale yellow crystalline solid. Due to keto-enol tautomerism, its spectroscopic data reveals the presence of both forms, with the enol form often being predominant in solution.
Table 1: Physicochemical Properties and Spectroscopic Data
| Parameter | Value | Reference(s) |
| Physical Properties | ||
| Molecular Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 219-221 °C (at 18 mmHg) | [1] |
| Appearance | Pale yellow crystals | |
| ¹H NMR (in CDCl₃, δ in ppm) | ||
| Keto form (CH₂) | ~4.8 (s, 2H) | [2] |
| Enol form (=CH-) | ~6.8 (s, 1H) | [2][3] |
| Aromatic protons (Ar-H) | 7.4 - 8.0 (m, 10H) | [2] |
| Enol form (-OH) | ~17.0 (s, broad, 1H) | [2] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ||
| C=O stretch (keto form) | ~1685 cm⁻¹ | |
| C=O stretch (enol form) | ~1600 cm⁻¹ | [4] |
| C=C stretch (enol form) | ~1540 cm⁻¹ | [4] |
| O-H stretch (enol form) | 2500-3200 (broad) |
Experimental Protocol
This protocol is adapted from a patented procedure and is designed for laboratory-scale synthesis.[2]
3.1. Materials and Equipment
-
Acetophenone (0.05 mol, 6.0 g)
-
Methyl benzoate (0.30 mol, 40.8 g)
-
Calcium oxide (90% CaO, 0.06 mol, 3.73 g)
-
Toluene (100 mL)
-
6N Hydrochloric acid (HCl)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Heating mantle
-
Condenser with Dean-Stark trap
-
Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
3.2. Reaction Procedure
-
Setup: Assemble a dry three-necked flask equipped with a stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.
-
Charging Reactants: To the flask, add acetophenone (6.0 g), methyl benzoate (40.8 g), and calcium oxide (3.73 g).
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating and Reaction: Heat the mixture with stirring to a temperature of 195-200 °C.
-
Methanol Removal: Continuously remove the methanol byproduct as it forms and collects in the Dean-Stark trap. The reaction is typically complete in about 3.5 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool down.
3.3. Work-up and Purification
-
Solvent Addition: Add 100 mL of toluene to the cooled reaction mixture.
-
Acidification: Cool the mixture in a water bath and slowly add 6N HCl with stirring until all solid material dissolves (approximately 30 minutes). This step neutralizes the calcium oxide and the enolate salt of the product.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Washing: Wash the organic layer sequentially with an aqueous sodium carbonate solution and then with water.
-
Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Product Isolation: The resulting oil is 1,3-diphenyl-1,3-propanedione. The reported yield for this procedure is approximately 89% (10 g).[2] The product can be further purified by recrystallization from methanol or ethanol if necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 1,3-diphenyl-1,3-propanedione.
Mechanism and Role of Calcium Oxide
The synthesis of 1,3-diphenyl-1,3-propanedione from acetophenone and methyl benzoate is a base-catalyzed reaction known as a Claisen-Schmidt condensation. Calcium oxide (CaO) functions as the base catalyst. The mechanism involves the following key steps:
-
Enolate Formation: Calcium oxide, a strong base, facilitates the deprotonation of the α-carbon of acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl benzoate molecule.
-
Elimination: The resulting tetrahedral intermediate collapses, leading to the elimination of a methoxide ion (CH₃O⁻) to form the β-diketone product, 1,3-diphenyl-1,3-propanedione. The methoxide ion is subsequently protonated by the methanol formed during the reaction.
The following diagram illustrates the logical relationship of the reaction mechanism.
Caption: Key steps in the CaO-catalyzed Claisen-Schmidt condensation.
Safety and Handling
-
Calcium Oxide: Corrosive. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
The reaction is conducted at high temperatures. Ensure proper shielding and temperature control.
Conclusion
The use of calcium oxide as a catalyst provides an effective and high-yielding method for the synthesis of 1,3-diphenyl-1,3-propanedione. This protocol is well-suited for laboratory and potentially scalable for industrial production, avoiding some of the hazards associated with other strong bases. The detailed procedure and characterization data provided in these notes should serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 1,3-Diphenylpropanetrione and its Analogs as Precursors in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-diphenylpropanetrione and its close structural analog, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), as versatile precursors in materials science. Due to the limited direct literature on this compound in materials applications, this guide leverages the extensive research on dibenzoylmethane to illustrate the potential synthetic pathways and material properties that can be explored. The unique β-diketone functionality of these molecules makes them valuable building blocks for a range of advanced materials.
Application 1: Synthesis of Dibenzoylmethane as a Key Intermediate
Dibenzoylmethane (DBM) is a crucial precursor for various materials and is commonly synthesized via a Claisen condensation reaction. Its applications span from being a PVC heat stabilizer to a UV absorber in cosmetics and agricultural films.[1][2][3]
Experimental Protocols for Dibenzoylmethane Synthesis
Several methods for the synthesis of dibenzoylmethane have been established, primarily involving the base-catalyzed condensation of an ester and a ketone.[4][5]
Protocol 1: Synthesis using Sodium Ethoxide
This protocol details the Claisen condensation of ethyl benzoate and acetophenone using sodium ethoxide as the base.[5][6]
-
Materials:
-
Ethyl benzoate (freshly distilled)
-
Acetophenone (freshly distilled)
-
Sodium ethoxide
-
Sulfuric acid (concentrated)
-
Ether
-
Sodium bicarbonate solution (5%)
-
Calcium chloride
-
-
Procedure:
-
In a dry 2-liter, three-necked flask equipped with a robust mercury-sealed stirrer and a condenser for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[6]
-
Heat the flask in an oil bath to 150–160 °C.
-
Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20–30 minutes with vigorous stirring. The mixture will become gelatinous.[5]
-
Continue stirring and heating until no more distillate is collected (approximately 15–30 minutes).[5]
-
Cool the reaction mixture to room temperature while maintaining stirring.
-
Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.
-
Add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.
-
Separate the ester layer and wash it with 200 ml of water.
-
Wash the ester layer with successive 200-ml portions of 5% sodium bicarbonate solution until carbon dioxide evolution ceases, followed by a final wash with 200 ml of water.[6]
-
Extract the bicarbonate solution with 100 ml of ether.[5]
-
Combine the ether extract with the ester layer, wash with 50 ml of water, and dry with 40 g of calcium chloride.[5][6]
-
Remove the ether by distillation, followed by the excess ethyl benzoate under reduced pressure to yield the crude product.[6]
-
Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide
This method utilizes microwave irradiation to accelerate the reaction.[7]
-
Materials:
-
Methyl benzoate
-
Acetophenone
-
Sodium methoxide (powdered)
-
-
Procedure:
-
In a 1-liter double-jacketed chemical engineering reactor equipped with a mixing system, a separating column, and a microwave generator, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.[7]
-
Render the reactor inert with a slow, continuous flow of nitrogen gas, maintaining a partial vacuum at about 300 mbar.[5][7]
-
Bring the mixture to a boil and total reflux, then activate the 600 W microwave source.[5]
-
Continue the reaction for another 15 minutes after the addition is complete, continuously removing the methanol formed.[5][7]
-
After the reaction, switch off the microwave source and the heater.
-
Acidify and wash the mixture to isolate the product.
-
Quantitative Data for Dibenzoylmethane
| Property | Value | Reference |
| CAS Number | 120-46-7 | [1] |
| Molecular Formula | C15H12O2 | [1] |
| Molecular Weight | 224.25 g/mol | |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 219-221 °C at 18 mmHg | [1] |
| Appearance | White or slightly yellowish crystalline solid | [1] |
| Solubility | Moderately soluble in organic solvents like ethanol and benzene; insoluble in water. | [1] |
| Yield (Microwave) | 99.7% | [7] |
Synthesis Workflow
Caption: Workflow for the synthesis of Dibenzoylmethane via Claisen condensation.
Application 2: Precursor for High-Performance Polymers
Derivatives of this compound, such as dibenzoylmethane, can serve as monomers or precursors for the synthesis of high-performance polymers like polyketones. These polymers are known for their excellent thermal and mechanical stability.
Synthesis of Polyketones
Polyketones can be synthesized through various methods, including the Friedel-Crafts reaction of dicarboxylic acids with aromatic compounds.
Illustrative Protocol for Polyketone Synthesis
This protocol is a general representation of a polyketone synthesis.
-
Materials:
-
Aromatic dicarboxylic acid (e.g., isophthalic acid)
-
Aromatic compound (e.g., 4,4'-diphenoxybenzophenone)
-
Perfluoroalkylsulfonic acid (e.g., trifluoromethanesulfonic acid)
-
Phosphorus pentoxide or a perhaloalkanoic anhydride
-
-
Procedure:
-
In a reaction vessel, combine the aromatic dicarboxylic acid and the aromatic compound.
-
Add the perfluoroalkylsulfonic acid as a solvent and catalyst.
-
Introduce the phosphorus oxide or perhaloalkanoic anhydride to the mixture.
-
Conduct the reaction at a controlled temperature (e.g., 10-40°C) until the desired polymer molecular weight is achieved, which can be monitored by viscosity measurements.[8]
-
Precipitate the polymer by pouring the reaction mixture into water.
-
Isolate the polymer by filtration and purify by washing with boiling water and/or an organic solvent like acetone.[8]
-
Quantitative Data for Polymer Properties
The properties of the resulting polymers are highly dependent on the specific monomers and reaction conditions used.
| Property | Description |
| Inherent Viscosity (I.V.) | A measure of the polymer's molecular weight, typically determined in a suitable solvent like 98% sulfuric acid.[8] |
| Thermal Stability | Characterized by techniques such as Thermogravimetric Analysis (TGA) to determine decomposition temperatures. |
| Mechanical Properties | Assessed by methods like Dynamic Mechanical Analysis (DMA) to measure storage modulus, loss modulus, and glass transition temperature (Tg).[9][10] |
Logical Relationship for Polymer Synthesis
Caption: Logical flow for the synthesis of polyketones from diketone precursors.
Application 3: Ligands for Metal-Organic Frameworks (MOFs)
The diketone functionality in this compound and its analogs makes them excellent candidates for use as ligands in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[11][12]
General Synthesis of MOFs
MOFs are typically synthesized under solvothermal conditions, where metal ions or clusters are combined with organic linkers.
Illustrative Protocol for MOF Synthesis
-
Materials:
-
A metal salt (e.g., Zinc nitrate)
-
A diketone-based organic linker
-
A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve the metal salt and the organic linker in the solvent in a reaction vial.
-
Seal the vial and heat it in an oven at a specific temperature for a defined period (e.g., 80°C for 24 hours).[13]
-
After cooling, crystals of the MOF are formed.
-
The crystals are then washed with a fresh solvent to remove any unreacted starting materials.
-
Signaling Pathway in Functional MOFs
The properties of MOFs can be tuned by the choice of metal and organic linker, leading to applications in areas such as sensing and drug delivery.
Caption: Relationship between MOF components, synthesis, and applications.
Relevance to Drug Development
The core structure of 1,3-diphenylpropane is found in various biologically active molecules. For instance, derivatives of 1,3-diphenylpropan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[14] Furthermore, dibenzoylmethane itself, found in licorice, has shown antimutagenic and anticancer properties.[3] The synthetic protocols and functionalization strategies outlined in this document can, therefore, be adapted by drug development professionals for the synthesis of novel therapeutic agents. The development of new materials, such as biocompatible polymers and MOFs for drug delivery, also represents a significant intersection between materials science and pharmaceutical research.
References
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 8. US4861856A - Process for the preparation of polyketone and poly(ketone-sulfone) polymers - Google Patents [patents.google.com]
- 9. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]
- 14. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,3-Diarylpropenones (Chalcones)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Diarylpropenones, commonly known as chalcones, are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1] They are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them a significant scaffold in drug discovery and development.[2][3][4] The ease of synthesis and the ability to introduce diverse substituents on both aromatic rings make chalcones an attractive framework for developing novel therapeutic agents.[3]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][4] This document provides detailed protocols for the synthesis of chalcones using conventional and microwave-assisted methods, along with purification and characterization techniques.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[3][5] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and proceeds through an aldol addition followed by dehydration to yield the stable α,β-unsaturated ketone.[5]
A. Conventional Base-Catalyzed Protocol
This protocol describes a standard laboratory procedure for the synthesis of chalcones at room temperature.
Experimental Protocol:
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Aromatic Ketone (e.g., Acetophenone derivative) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[3]
-
Base Addition: While stirring, slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture. Maintain the temperature below 25°C, using an ice bath if necessary.[5]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can range from 2 to 48 hours, depending on the reactivity of the substrates.[3][5] The formation of a precipitate often indicates product formation.[3]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.[4][5]
-
Purification (Initial): Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic impurities, and air dry.[4][5][6]
B. Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times to minutes and often improves yields.[7]
Experimental Protocol:
Materials:
-
4-Morpholinoacetophenone (0.974 mmol)
-
Substituted Benzaldehyde (0.974 mmol)
-
5% Ethanolic NaOH (3 mL)
-
Microwave vial (10 mL)
-
Microwave reactor
-
Cold ethanol for washing
Procedure:
-
Reactant Preparation: In a 10 mL microwave vial, combine 4-morpholinoacetophenone (0.974 mmol) and the substituted benzaldehyde (0.974 mmol) with 3 mL of 5% ethanolic NaOH.[8]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 80°C with a power of 50 Watts for 1–2 minutes.[8]
-
Monitoring: Monitor the progress of the reaction by TLC.[8]
-
Isolation and Purification: Upon completion, the product often crystallizes directly. Collect the crystals by filtration, wash with cold ethanol, and dry.[8]
II. Purification by Recrystallization
Purification is a critical step to obtain chalcones of sufficient purity for characterization and biological evaluation.[1] Recrystallization is a widely used and effective technique for purifying solid chalcones.[1][9]
Experimental Protocol:
Materials:
-
Crude Chalcone
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum filtration apparatus
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the chalcone has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent for chalcone recrystallization.[1][9]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate while stirring until the chalcone is completely dissolved.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, to allow for the formation of crystals. To maximize the yield, the flask can then be placed in an ice bath.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals.
III. Characterization
The structure of synthesized chalcones is typically confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectra of chalcones show characteristic absorption bands. The C=O stretching of the α,β-unsaturated ketone typically appears around 1627-1697 cm⁻¹.[10][11] Aromatic C-H stretching vibrations are observed in the range of 3030-3120 cm⁻¹.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic protons (α and β to the carbonyl group) give characteristic signals. The aromatic protons typically appear in the range of 6.94-7.9 ppm.[11][13]
-
¹³C NMR: The carbonyl carbon signal usually appears between δ 186.6 and 198 ppm. The α- and β-carbon atoms of the enone system give signals between δ 116.1-128.1 and δ 136.9-145.4, respectively.[11][12]
-
IV. Data Presentation
Table 1: Comparison of Synthesis Methods for Chalcones
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | NaOH/KOH | Ethanol | 2-48 hours | 71-87 | [3][5][14] |
| Microwave-Assisted | NaOH | Ethanol | 1-6 minutes | 80-95 | [8] |
| Microwave-Assisted (Solvent-Free) | I₂-Al₂O₃ | None | 30-50 seconds | 80-90 | |
| Microwave-Assisted (Solvent-Free) | Iodine impregnated alumina | None | < 2 minutes | 79-95 | [15] |
| Grinding Method | NaOH | None | 10 minutes | High | [2][16] |
| Ultrasound Irradiation | NaOH | Ethanol | Shorter than conventional | Good | [2] |
Note: Yields are highly dependent on the specific chalcone derivative and reaction conditions.
V. Visualizations
Caption: A logical workflow for the synthesis, isolation, purification, and analysis of chalcones.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. periodicos.ufms.br [periodicos.ufms.br]
- 14. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 15. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diphenylpropanetrione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-diphenylpropanetrione, a key intermediate in various chemical and pharmaceutical applications. Our aim is to help you improve your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). The second, and more critical step, is the selective oxidation of the central methylene group of dibenzoylmethane to a carbonyl group.
Q2: Which oxidation methods are recommended for converting dibenzoylmethane to this compound?
A2: Two highly effective methods for this oxidation are the use of selenium dioxide (SeO₂) and a combination of iodine (I₂) in dimethyl sulfoxide (DMSO). Both methods have demonstrated success in oxidizing the active methylene group to a ketone.
Q3: My yield of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) is low. What are the common causes?
A3: Low yields in the synthesis of dibenzoylmethane, typically from the Claisen condensation of an ester (like ethyl benzoate) and a ketone (acetophenone), can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time or temperature. The choice and quality of the base are also critical; strong bases like sodium ethoxide or sodium amide are commonly used, and their effectiveness can be hampered by moisture. Proper work-up procedures are also essential to prevent product loss.
Q4: I am observing significant side product formation during the oxidation step. What are these byproducts and how can I minimize them?
A4: With selenium dioxide oxidation, over-oxidation or cleavage of the dicarbonyl system can occur, leading to byproducts. In the iodine/DMSO system, incomplete oxidation can leave unreacted starting material, and side reactions involving the solvent can also take place. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of the oxidizing agent is crucial to minimize these side products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Low Yield of this compound
| Issue | Possible Causes | Recommended Solutions |
| Low conversion of dibenzoylmethane | - Insufficient oxidant: The molar ratio of the oxidizing agent to the starting material may be too low. - Low reaction temperature: The activation energy for the oxidation may not be reached. - Short reaction time: The reaction may not have proceeded to completion. | - Increase the molar equivalents of the oxidant: For SeO₂ or I₂, consider a slight excess. - Elevate the reaction temperature: Monitor the reaction closely by TLC to avoid degradation. - Extend the reaction time: Follow the reaction progress by TLC until the starting material is consumed. |
| Product degradation | - Excessive heat: this compound can be sensitive to high temperatures, leading to decomposition. - Harsh reaction conditions: Strong acidic or basic conditions during work-up can degrade the product. | - Maintain optimal temperature: Use a controlled heating source like an oil bath. - Neutralize carefully: Perform a gentle work-up, ensuring the pH does not become strongly acidic or basic. |
| Loss during work-up and purification | - Product solubility: The product might be partially soluble in the aqueous phase during extraction. - Inefficient extraction: The use of an inappropriate solvent or an insufficient number of extractions. - Difficult purification: Co-elution with impurities during column chromatography. | - Saturate the aqueous layer: Use brine to reduce the solubility of the organic product. - Choose a suitable solvent: Dichloromethane or ethyl acetate are good choices for extraction. Perform multiple extractions. - Optimize chromatography conditions: Use a suitable solvent system and gradient to ensure good separation. |
Product Purity Issues
| Issue | Possible Causes | Recommended Solutions | | :--- | :--- | | Presence of starting material (dibenzoylmethane) | - Incomplete reaction: As described in the low yield section. | - Drive the reaction to completion: Use a slight excess of the oxidizing agent and monitor by TLC. - Purification: Careful column chromatography can separate the product from the starting material. | | Contamination with selenium byproducts (for SeO₂ oxidation) | - Inadequate removal of elemental selenium: Finely divided selenium can be difficult to filter. | - Filter through Celite®: Use a pad of Celite® to aid in the removal of fine selenium particles. - Aqueous sulfite wash: An aqueous solution of sodium sulfite can help to remove residual selenium species. | | Contamination with iodine or sulfur byproducts (for I₂/DMSO oxidation) | - Residual iodine: Iodine can persist in the crude product. - Sulfur-containing byproducts: From the DMSO. | - Sodium thiosulfate wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove iodine. - Aqueous washes: Multiple washes with water can help remove water-soluble sulfur byproducts. | | Oily or discolored product | - Presence of impurities: Minor side products or residual reagents. | - Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain a pure, crystalline product. - Charcoal treatment: If the product is colored, a small amount of activated charcoal can be used during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
This procedure is a general method and may require optimization based on your specific laboratory conditions.
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Add a solution of acetophenone in ethyl benzoate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold dilute HCl.
-
A solid precipitate of 1,3-diphenylpropane-1,3-dione should form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol.
| Parameter | Value | Notes |
| Reactant Ratio (Acetophenone:Ethyl Benzoate:Base) | 1 : 1.2 : 1.1 | A slight excess of the ester and base can improve yield. |
| Reaction Temperature | Reflux | Typically around 78 °C for ethanol. |
| Reaction Time | 2-3 hours | Monitor by TLC for completion. |
| Typical Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |
Oxidation of Dibenzoylmethane to this compound
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Selenium dioxide (SeO₂)
-
Dioxane or Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione in dioxane or acetic acid.
-
Add selenium dioxide to the solution. The molar ratio of SeO₂ to the starting material is typically 1.1:1.
-
Heat the mixture to reflux (around 100 °C) for 4-6 hours. The reaction should be monitored by TLC. A black precipitate of elemental selenium will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash it with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Value | Notes |
| Oxidant Ratio (Dibenzoylmethane:SeO₂) | 1 : 1.1 | A slight excess of SeO₂ ensures complete conversion. |
| Reaction Temperature | Reflux (~100 °C) | Controlled heating is recommended. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Typical Yield | 60-75% | Yields are highly dependent on reaction conditions and purification. |
Materials:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione in DMSO.
-
Add a catalytic amount of iodine (typically 10-20 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Value | Notes |
| Catalyst Loading (Iodine) | 10-20 mol% | A catalytic amount is usually sufficient. |
| Reaction Temperature | 80-100 °C | Higher temperatures may lead to decomposition. |
| Reaction Time | 8-12 hours | Monitor by TLC. |
| Typical Yield | 75-90% | This method often provides higher yields and is more environmentally friendly. |
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Technical Support Center: Synthesis of 1,3-Diphenylpropanetrione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-diphenylpropanetrione. The synthesis is typically a two-step process: a Claisen condensation to form 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), followed by the oxidation of this intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves two main steps. The first is the Claisen condensation of acetophenone with an ester of benzoic acid (like ethyl benzoate or methyl benzoate) in the presence of a strong base to yield 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane. The second step is the oxidation of the active methylene group of dibenzoylmethane using an oxidizing agent like selenium dioxide to form this compound.
Q2: What are the primary side products I should be aware of during the synthesis of the dibenzoylmethane intermediate?
A2: The most common side product is dypnone (1,3-diphenyl-2-buten-1-one), which arises from the self-condensation of two molecules of acetophenone.[1] Other potential impurities include unreacted starting materials (acetophenone and ethyl benzoate) and benzoic acid, which can be formed by the hydrolysis of ethyl benzoate if moisture is present in the reaction.[2]
Q3: What are the expected side products during the oxidation of dibenzoylmethane to this compound?
A3: During the oxidation with selenium dioxide, over-oxidation or cleavage of the carbon-carbon bonds in the 1,3-diketone can occur. This can lead to the formation of benzil (1,2-diphenyl-1,2-ethanedione) and benzoic acid as side products.[3] In some cases, selenium-containing byproducts may also be formed, which can be malodorous and toxic.[4]
Troubleshooting Guides
Part 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) via Claisen Condensation
Issue 1: Low yield of dibenzoylmethane.
-
Possible Cause 1: Inactive Base. The strong bases used, such as sodium ethoxide, are sensitive to moisture and can be deactivated.
-
Troubleshooting Tip: Use freshly prepared sodium ethoxide or a newly opened container of a commercial base. Ensure all glassware and solvents are scrupulously dry.[3]
-
-
Possible Cause 2: Poor Mixing. The reaction mixture can become very thick and viscous, especially upon formation of the sodium salt of dibenzoylmethane, hindering effective mixing with a standard magnetic stir bar.[3]
-
Troubleshooting Tip: Use a mechanical stirrer to ensure thorough mixing throughout the reaction.[3]
-
-
Possible Cause 3: Sub-optimal reaction temperature. The reaction rate is sensitive to temperature.
-
Troubleshooting Tip: Maintain the recommended reaction temperature. For the sodium ethoxide-mediated condensation of acetophenone and ethyl benzoate, a temperature of 150-160°C is often used.[2]
-
Issue 2: Significant formation of dypnone.
-
Possible Cause: Favorable self-condensation of acetophenone. The enolate of acetophenone can react with another molecule of acetophenone instead of the desired ethyl benzoate.
-
Troubleshooting Tip: Use an excess of the ester (ethyl benzoate) to increase the probability of the acetophenone enolate reacting with it, thus minimizing the self-condensation side reaction.[3]
-
Issue 3: Presence of benzoic acid in the product.
-
Possible Cause: Hydrolysis of ethyl benzoate. The presence of water in the reaction mixture can lead to the saponification of the ethyl benzoate starting material.
-
Troubleshooting Tip: Ensure all reagents and glassware are anhydrous. During the workup, washing with a sodium bicarbonate solution can help remove benzoic acid.[2]
-
Part 2: Oxidation of Dibenzoylmethane to this compound
Issue 1: Incomplete oxidation or low yield of this compound.
-
Possible Cause 1: Insufficient oxidizing agent.
-
Troubleshooting Tip: Ensure the correct stoichiometry of selenium dioxide is used. A slight excess may be necessary, but this should be optimized to avoid over-oxidation.
-
-
Possible Cause 2: Sub-optimal reaction conditions.
-
Troubleshooting Tip: The reaction is often carried out in a solvent like dioxane or acetic acid.[5] The choice of solvent and reaction temperature can significantly impact the reaction rate and selectivity. If using acetic acid, be aware that it can lead to the formation of acetate esters as side products in some selenium dioxide oxidations.[4]
-
Issue 2: Formation of significant amounts of benzil and benzoic acid.
-
Possible Cause: Over-oxidation and C-C bond cleavage. Stronger than necessary oxidizing conditions or prolonged reaction times can lead to the cleavage of the diketone.[3]
-
Troubleshooting Tip: Carefully control the reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint. Using a catalytic amount of selenium dioxide with a co-oxidant like hydrogen peroxide might offer milder reaction conditions.[6]
-
Issue 3: Difficulty in removing selenium byproducts.
-
Possible Cause: Formation of elemental selenium and organoselenium compounds. These are common byproducts of selenium dioxide oxidations.[4]
-
Troubleshooting Tip: Elemental selenium, which often precipitates as a red amorphous solid, can typically be removed by filtration.[7] Purification of the final product by column chromatography or recrystallization is usually necessary to remove soluble selenium-containing impurities.
-
Quantitative Data
The following table summarizes the typical yield for the synthesis of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). Quantitative data for side product formation is often not reported and can vary significantly based on reaction conditions.
| Product/Side Product | Typical Yield | Notes |
| 1,3-Diphenylpropane-1,3-dione | 62-71% | Based on acetophenone as the limiting reagent.[2] |
| Dypnone | Variable | Formation is minimized by using an excess of ethyl benzoate. |
| Benzoic Acid | Variable | Can be recovered from the bicarbonate wash during workup.[2] |
Experimental Protocols
Key Experiment 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)
-
Reaction: Claisen condensation of acetophenone and ethyl benzoate.
-
Procedure: A detailed procedure is available in Organic Syntheses.[2] In a dry, three-necked flask equipped with a mechanical stirrer and a condenser for distillation, 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone are heated to 150-160°C in an oil bath. To this hot mixture, 44 g (0.65 mole) of sodium ethoxide is added in portions. The ethanol formed during the reaction is distilled off. After the addition is complete, the mixture is stirred until no more ethanol distills. The reaction mixture is then cooled, and water is added to dissolve the solid. The mixture is acidified with a cold sulfuric acid solution. The organic layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and finally with water again. The solvent and excess ethyl benzoate are removed by distillation under reduced pressure. The crude dibenzoylmethane is then recrystallized from methanol.[2]
Key Experiment 2: Oxidation of 1,3-Diphenylpropane-1,3-dione to this compound
-
Reaction: Riley oxidation of an active methylene group.
-
General Procedure: This reaction involves the oxidation of the active methylene group of dibenzoylmethane with selenium dioxide.[5] A typical procedure would involve dissolving dibenzoylmethane in a suitable solvent such as dioxane or glacial acetic acid and then adding a stoichiometric amount of selenium dioxide. The mixture is then heated to reflux for a specific period. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated elemental selenium is filtered off. The filtrate is then subjected to a workup procedure, which may involve extraction and subsequent purification by column chromatography or recrystallization to isolate the this compound.
Visualizations
Caption: Synthetic pathway to this compound and its major side products.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine [organic-chemistry.org]
- 4. Cleavage of 1,3-dicarbonyls through oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 1,3-Diphenylpropanetrione by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 1,3-Diphenylpropanetrione by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a technique used to purify solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals. Soluble impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Boiling point considerations: The solvent's boiling point should ideally be below the melting point of this compound (approximately 71-79°C) to prevent the compound from "oiling out" (melting instead of dissolving).
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Based on the chemical structure of this compound (an aromatic polyketone), suitable solvents for consideration include ethanol, methanol, and mixtures of ethanol and water. Preliminary small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.
Q3: What are common impurities in crude this compound?
A3: Impurities in crude this compound can originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. Common synthesis routes, such as the oxidation of 1,3-diphenyl-2-propanone or the condensation of acetophenone and a benzoate derivative, may lead to the following impurities:
-
Unreacted starting materials: 1,3-diphenyl-2-propanone, acetophenone, ethyl benzoate, etc.
-
Byproducts: Benzoic acid, and other oxidation or condensation products.
-
Colored impurities: Often polymeric or degradation products formed during the reaction.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system, such as ethanol-water, can be very effective. In this system, this compound is dissolved in the solvent in which it is more soluble (ethanol) at an elevated temperature. The second solvent, in which it is less soluble (water), is then added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly, promoting crystallization.
Data Presentation: Solvent Suitability
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Low to Moderate | High | Good |
| Methanol | Low to Moderate | High | Good |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Acetone | High | Very High | Poor (dissolves at room temperature) |
| Ethyl Acetate | Moderate | High | Potentially suitable, requires testing |
| Hexane | Insoluble | Low | Poor (unlikely to dissolve enough material) |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid.
-
Heat the mixture on the hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot ethanol until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Preheat a clean Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the activated charcoal and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or a piece of filter paper and allow them to air dry completely. The melting point of the purified crystals can be determined to assess their purity. Pure this compound has a melting point of approximately 71-79°C.
-
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. 2. Induce crystallization by: - Scratching the inside of the flask at the liquid's surface with a glass rod. - Adding a "seed crystal" of pure this compound. |
| "Oiling Out" Occurs (Formation of a liquid layer instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add more of the same solvent, and allow it to cool more slowly. 2. Insulate the flask to ensure gradual cooling. 3. Consider using a solvent with a lower boiling point. 4. If the crude material is very impure, a preliminary purification step (e.g., column chromatography) might be necessary. |
| Low Yield of Purified Crystals | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Washing the crystals with solvent that was not sufficiently cold. 4. The compound is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always use ice-cold solvent for washing the crystals. 4. Cool the solution in an ice bath for a longer period to maximize precipitation. |
| Crystals are Colored | Colored impurities were not completely removed. | Repeat the recrystallization process, incorporating the optional activated charcoal step to adsorb the colored impurities. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The cooling process is too fast. | 1. Add a small amount of hot solvent to redissolve the crystals and then allow the solution to cool more slowly to promote the formation of larger, purer crystals.[1] |
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical flow of the purification of this compound by recrystallization.
References
Technical Support Center: Optimizing the Synthesis of β-Diketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of β-diketones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of β-diketones, particularly via Claisen condensation, the most common synthetic route.[1]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or handling.[2] | - Use a fresh batch of base or test the activity of the current batch.[2] - For NaH, wash it with an anhydrous solvent (e.g., hexane) to remove the mineral oil before use.[2] |
| Poor Quality Reactants: The ketone or ester starting materials may contain impurities or moisture. | - Purify the ketone and ester before use (e.g., by distillation). - Ensure all reactants and solvents are anhydrous, as the reaction is sensitive to moisture. | |
| Unfavorable Reaction Equilibrium: The Claisen condensation is a reversible reaction.[3] | - Use at least one full equivalent of the base to deprotonate the resulting β-diketone, which drives the equilibrium towards the product.[4][5] | |
| Steric Hindrance: Bulky substituents on the ketone or ester can hinder the reaction.[6] | - Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA).[1] - Increase the reaction temperature or prolong the reaction time, monitoring for product degradation. | |
| Formation of Side Products | Self-Condensation of the Ester: If the ester can enolize, it can react with itself, leading to byproducts.[2] | - Use an ester that cannot enolize (e.g., a benzoate or formate ester) if a crossed Claisen condensation is being performed.[4] - Use a large excess of the ketone relative to the ester. |
| Aldol Condensation: The ketone can undergo self-condensation, especially under strongly basic conditions.[1] | - Add the ketone slowly to the mixture of the base and the ester. - Consider using a less reactive base or lower reaction temperatures. The use of KOtBu as a base has been shown to reduce this byproduct.[1] | |
| O-acylation vs. C-acylation: The enolate can be acylated at the oxygen atom instead of the carbon atom. | - This is less common in Claisen condensations but can occur. Using certain solvents or counterions can influence the ratio. Generally, polar aprotic solvents favor C-acylation. | |
| Difficulty in Product Purification | Contamination with Starting Materials: Unreacted ketone or ester remains in the crude product. | - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. - Use column chromatography for purification.[7] |
| Formation of Copper Chelates for Purification: The decomposition of the copper chelate can be problematic.[1][2] | - Instead of strong acids like sulfuric acid which can degrade sensitive functional groups, use milder reagents like a biphasic system of ethyl acetate and an aqueous solution of Na2EDTA for the decomposition of the copper chelate.[1][2] | |
| Product is an Oil or Difficult to Crystallize: The β-diketone may not readily solidify. | - Attempt purification via vacuum distillation if the product is thermally stable.[2] - Convert the β-diketone to its copper(II) chelate, which is often a crystalline solid, and then regenerate the pure β-diketone.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-diketones?
A1: The most widely used method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester.[8][9]
Q2: Why is the choice of base so critical in a Claisen condensation?
A2: The base plays a dual role. Firstly, it deprotonates the α-carbon of the ketone or ester to form the reactive enolate nucleophile.[10] Secondly, a full equivalent of the base is required to deprotonate the product β-diketone, which is more acidic than the starting materials.[3] This final deprotonation step is crucial as it drives the reaction equilibrium towards the product.[4] Using a base with the same alkoxide as the ester prevents transesterification side reactions.[4]
Q3: What are some common bases used for β-diketone synthesis?
A3: Common bases include sodium ethoxide (NaOEt), sodium methoxide (NaOMe), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[2][8] For base-sensitive substrates or to avoid self-condensation, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be employed.[1][6]
Q4: How can I purify my synthesized β-diketone?
A4: Purification can often be challenging due to the presence of side products.[2] Common purification techniques include:
-
Distillation: For thermally stable, low-boiling β-diketones.[2]
-
Column Chromatography: A versatile method for separating the product from impurities.[7]
-
Formation of Metal Chelates: β-Diketones readily form stable, often crystalline, chelates with metal ions like copper(II). The chelate can be precipitated, washed, and then decomposed to yield the pure β-diketone.[1][2]
Q5: My reaction is not working. What are the first things I should check?
A5:
-
Anhydrous Conditions: Ensure all your glassware, solvents, and reagents are completely dry. The enolates and strong bases used are highly sensitive to moisture.
-
Base Activity: Verify that your base is fresh and active. Sodium hydride, for instance, can form an inactive oxide layer.
-
Reagent Purity: Impurities in your starting ketone or ester can inhibit the reaction or lead to side products.
Experimental Protocols
General Protocol for Claisen Condensation using Sodium Hydride
This protocol describes a general procedure for the synthesis of a β-diketone via the Claisen condensation of a ketone and an ester using sodium hydride as the base.
Materials:
-
Ketone (e.g., Acetophenone)
-
Ester (e.g., Ethyl acetate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a connection to an inert gas line.
-
Base Suspension: Under an inert atmosphere, place the sodium hydride (1.1 equivalents) in the flask. Add anhydrous THF to create a slurry.
-
Reactant Addition: A mixture of the ketone (1.0 equivalent) and the ester (1.2 equivalents) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at room temperature or 0 °C, depending on the reactivity of the substrates.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated for several hours (typically 2-24 hours) until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.
-
Workup: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-diketone.
-
Purification: The crude product is purified by vacuum distillation, recrystallization, or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Claisen condensation to synthesize various β-diketones.
| Ketone | Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyacetophenone | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [8] |
| Acetylferrocene | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [8] |
| Ferrocenyl ketones | Ferrocenyl esters | LDA | THF | 0 | - | 54 | [1][8] |
| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | Et₂O | - | - | 32-87 | [2] |
| 2-Acetylthiophene | Fluorinated esters | NaH | THF | - | - | 82-93 | [2] |
Visualizations
Caption: Workflow for β-Diketone Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Claisen Condensation [sites.science.oregonstate.edu]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 10. byjus.com [byjus.com]
Troubleshooting low yields in the oxidation of 1,3-diphenyl-1,3-propanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 1,3-diphenyl-1,3-propanedione to 1,3-diphenyl-1,2,3-propanetrione.
Frequently Asked Questions (FAQs)
Q1: My oxidation of 1,3-diphenyl-1,3-propanedione is resulting in a low yield. What are the common causes?
A1: Low yields in this oxidation can stem from several factors:
-
Choice of Oxidizing Agent: Not all oxidizing agents are equally effective for this transformation. Strong, non-selective oxidants may lead to side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Purity of Starting Material: Impurities in the 1,3-diphenyl-1,3-propanedione can interfere with the reaction.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps.
Q2: Which oxidizing agent is recommended for the synthesis of 1,3-diphenyl-1,2,3-propanetrione?
A2: Selenium dioxide (SeO₂) is a well-established and selective reagent for the oxidation of the active methylene group in 1,3-diketones to a carbonyl group, a reaction often referred to as the Riley oxidation.[1][2] For potentially higher yields, a combination of selenium dioxide and hydrogen peroxide (H₂O₂) in a mixed solvent system like THF-water has been reported to be effective.[3][4]
Q3: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?
A3: While specific side products for this reaction are not extensively documented in the provided search results, general side reactions with strong oxidizing agents like potassium permanganate could involve the cleavage of the carbon-carbon bonds or oxidation of the phenyl rings.[5][6][7] To minimize side products, it is crucial to use a selective oxidizing agent like selenium dioxide and to carefully control the reaction conditions, particularly the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time and preventing the formation of degradation products.
Q4: What are the optimal reaction conditions for the selenium dioxide oxidation of 1,3-diphenyl-1,3-propanedione?
A4: Based on general procedures for the oxidation of 1,3-diketones, the following conditions can be considered a good starting point:
-
Solvent: A mixture of tetrahydrofuran (THF) and water is a suitable solvent system.[3] Dioxane has also been used.
-
Temperature: It is advisable to maintain the reaction temperature below 50°C to improve selectivity and yield.[3]
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion, which is typically several hours.
Q5: Are there any specific safety precautions I should take when working with selenium dioxide?
A5: Yes, selenium compounds are highly toxic and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Inappropriate choice of oxidizing agent. - Non-optimal reaction temperature or time. - Impure starting material. - Product loss during work-up. | - Switch to a more selective oxidizing agent like selenium dioxide (SeO₂).[1][2][3] - Optimize the reaction temperature (e.g., maintain below 50°C) and monitor the reaction by TLC.[3] - Recrystallize the starting 1,3-diphenyl-1,3-propanedione before use. - Refine the extraction and purification steps to minimize mechanical losses. |
| Formation of Multiple Products | - Use of a strong, non-selective oxidizing agent. - Over-reaction or decomposition of the product. | - Employ a milder and more selective reagent such as SeO₂ or a SeO₂/H₂O₂ system.[3][4] - Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed. |
| Incomplete Reaction | - Insufficient amount of oxidizing agent. - Low reaction temperature. - Short reaction time. | - Ensure the correct stoichiometry of the oxidizing agent is used. - If the reaction is sluggish at a lower temperature, consider a modest increase while monitoring for side product formation. - Extend the reaction time, continuing to monitor by TLC. |
| Difficult Purification | - Presence of selenium byproducts. - Complex mixture of products. | - During the work-up, consider adding tin(II) chloride to help remove excess selenium compounds.[3] - If the product mixture is complex, column chromatography may be necessary for purification. |
Experimental Protocols
Protocol: Oxidation of 1,3-Diphenyl-1,3-propanedione using Selenium Dioxide and Hydrogen Peroxide [3][4]
This protocol is a general guideline based on the oxidation of 1,3-diketones. Optimization may be required for this specific substrate.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 1,3-diphenyl-1,3-propanedione in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of selenium dioxide (SeO₂) followed by the slow addition of hydrogen peroxide (H₂O₂, 30-35% solution).
-
Reaction Conditions: Maintain the reaction temperature between 30-40°C. Reflux the mixture for the required time (monitor by TLC, typically 5 hours).[3]
-
Work-up:
-
After the reaction is complete, filter the mixture to remove any solid residue.
-
Transfer the filtrate to a rotary evaporator and remove the THF.
-
Add distilled water to the aqueous residue and boil the solution.
-
For removing selenium byproducts, the addition of a small amount of tin(II) chloride can be beneficial.[3]
-
Decolorizing carbon can be used to remove colored impurities.
-
-
Purification:
-
Concentrate the aqueous solution.
-
Allow the solution to cool to room temperature to induce crystallization of 1,3-diphenyl-1,2,3-propanetrione.
-
Collect the crystals by suction filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reaction pathway for the oxidation.
References
- 1. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 2. adichemistry.com [adichemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
How to remove impurities from 1,3-Diphenylpropanetrione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,3-Diphenylpropanetrione.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically sold at a high purity, often greater than 98.0% as determined by Gas Chromatography (GC).[1][2] Before attempting further purification, it is advisable to verify the purity of your starting material by a suitable analytical method.
Q2: What are the common impurities in this compound?
A2: While specific impurity profiles are not extensively documented in readily available literature, potential impurities could arise from the synthesis process. These may include starting materials, by-products, or decomposition products. Given its structure, potential related impurities might include compounds like benzoic acid or benzil.
Q3: When is further purification of this compound necessary?
A3: Further purification may be required if your application is highly sensitive to trace impurities, such as in catalyst development, high-resolution structural studies, or certain pharmaceutical applications. If the initial purity is below the requirements of your experiment, purification is recommended.
Q4: What are the primary methods for purifying this compound?
A4: For a crystalline solid like this compound, the most common and effective purification methods are recrystallization and column chromatography.
Q5: What are the handling and storage recommendations for this compound?
A5: this compound is stable under normal conditions. It should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents. Thermal decomposition may release carbon monoxide and carbon dioxide.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solvent is too non-polar, and the compound is insoluble. - The solvent is too polar, and the compound is too soluble, even at low temperatures. - Insufficient amount of compound for the volume of solvent. | - Test the solubility of a small sample in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexanes) to find a suitable one where the compound is soluble when hot and insoluble when cold. - If the compound is too soluble in a single solvent, consider a solvent/anti-solvent system. Dissolve the compound in a minimum of hot "good" solvent and add a "poor" solvent dropwise until turbidity appears, then cool. - Concentrate the solution by carefully evaporating some of the solvent. |
| Oily Product Instead of Crystals | - The presence of impurities is inhibiting crystallization. - The cooling process is too rapid. | - Attempt to purify the crude material by column chromatography first to remove the interfering impurities. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. - Add a seed crystal of pure this compound if available. |
| Colored Impurities in Final Product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - The chosen eluent system is not providing adequate resolution. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to identify an eluent that gives good separation between the product and impurities (Rf value of the product should ideally be between 0.3 and 0.5). |
| Compound is Insoluble in the Loading Solvent | - The solvent used to dissolve the sample for loading onto the column is too non-polar. | - Use a "stronger" (more polar) solvent to dissolve the sample, but use the minimum amount necessary. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the column. |
| Cracking of the Silica Gel Bed | - The column was packed unevenly or has run dry. | - Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₃[1][2] |
| Molecular Weight | 238.24 g/mol [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal[1] |
| Melting Point | 71 °C[1][2] |
| Boiling Point | 393.1 °C at 760 mmHg (estimate)[2] |
| CAS Number | 643-75-4[1][2] |
Experimental Protocols
Note: The following are general procedures and may require optimization for your specific sample of this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof) to find a suitable solvent or solvent system in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation of this compound from any impurities. A common starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a chromatography column with silica gel, packing it as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, the "dry loading" method can be used: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A general workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Stability of 1,3-Diphenylpropanetrione in Different Solvents
Disclaimer: Direct stability data for 1,3-Diphenylpropanetrione is limited in publicly available literature. Therefore, this guide draws upon general principles of organic chemistry and data from the closely related and more extensively studied analogue, 1,3-Diphenyl-1,3-propanedione (also known as dibenzoylmethane), to provide troubleshooting advice and experimental guidance.
Troubleshooting Guide
This guide addresses common stability-related issues that researchers, scientists, and drug development professionals may encounter when working with this compound in various solvents.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Degradation: this compound, a 1,2,3-tricarbonyl compound, can be susceptible to degradation, especially in the presence of light, air (oxidation), or reactive solvents. The color change may indicate the formation of decomposition products. | 1. Prepare fresh solutions before use. 2. Store solutions in amber vials to protect from light. 3. Consider degassing the solvent to remove dissolved oxygen. 4. Analyze the solution by HPLC or LC-MS to identify potential degradation products.[1][2] |
| Precipitate forms in the solution. | Low Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur upon standing or with temperature fluctuations. Degradation Product: The precipitate could be an insoluble degradation product. | 1. Consult solubility data. 1,3-Diphenyl-1,3-propanedione is soluble in ether and chloroform but insoluble in water.[3] 2. Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. 3. If the precipitate does not redissolve upon warming, it may be a degradation product. Isolate the precipitate and analyze it (e.g., by NMR, IR, or MS) to determine its identity. |
| Inconsistent experimental results. | Keto-Enol Tautomerism: For the analogue 1,3-Diphenyl-1,3-propanedione, the equilibrium between the keto and enol forms is solvent-dependent.[4] While this compound does not have the same keto-enol tautomerism, it can form hydrates of the central carbonyl group, which will affect its reactivity and spectroscopic properties. The position of this equilibrium can be influenced by the solvent, pH, and temperature, leading to variability in results. | 1. Use aprotic solvents if the hydrated form is not desired. 2. Allow solutions to equilibrate at a constant temperature before use. 3. Use buffered solutions to maintain a constant pH. 4. Characterize the form of the compound in your specific solvent system using ¹H NMR or UV-Vis spectroscopy. |
| Loss of compound purity over time in solution. | Solvent-Mediated Degradation: Protic solvents (e.g., water, methanol, ethanol) can react with the highly electrophilic carbonyl groups of this compound, leading to the formation of hemiacetals, hydrates, or other degradation products. Basic or acidic conditions can catalyze these degradation reactions. | 1. Whenever possible, use dry, aprotic solvents. 2. If protic solvents are necessary, prepare solutions immediately before use and keep them at a low temperature. 3. Avoid strongly acidic or basic conditions unless required for a specific reaction. 4. Monitor the purity of the solution over time using a suitable analytical technique like HPLC or ¹H NMR. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3] The container should be tightly closed to prevent moisture absorption.
Q2: In which solvents is this compound soluble?
A2: Based on its analogue, 1,3-Diphenyl-1,3-propanedione, it is expected to be soluble in ether and chloroform and insoluble in water.[3]
Q3: How can I monitor the stability of this compound in my solvent of choice?
A3: You can monitor the stability by periodically analyzing a solution of the compound stored under your experimental conditions. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for this purpose, as it can separate the parent compound from its degradation products and allow for quantification of the degradation over time. ¹H NMR spectroscopy can also be used to observe changes in the chemical structure.
Q4: Can I use this compound in aqueous solutions?
A4: Caution is advised when using this compound in aqueous solutions. The central carbonyl group is susceptible to hydration to form a gem-diol, which may affect its chemical properties and reactivity. The stability is also expected to be lower in aqueous media, especially at non-neutral pH. If an aqueous solution is required, it should be prepared fresh and used promptly.
Quantitative Data: Keto-Enol Tautomerism of 1,3-Diphenyl-1,3-propanedione
The stability and reactivity of β-dicarbonyl compounds are significantly influenced by the equilibrium between their keto and enol tautomers. This equilibrium is highly dependent on the solvent. The following table summarizes the percentage of the enol form of the analogue 1,3-Diphenyl-1,3-propanedione in various solvents. While this compound does not exhibit the same tautomerism, this data illustrates the profound effect of the solvent environment on a closely related structure.
| Solvent | % Enol Form of 1,3-Diphenyl-1,3-propanedione |
| DMSO-d₆ | High |
| Acetone-d₆ | Moderate to High |
| CDCl₃ | High |
| Benzene-d₆ | High |
| Water | Low |
| (Data compiled from qualitative descriptions in cited literature, indicating a high degree of enolization in many organic solvents and a preference for the keto-form in water for similar beta-dicarbonyls)[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent using HPLC
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of the remaining compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100%.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydration of the central carbonyl.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diphenyl-1,3-propanedione, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up 1,3-Diphenylpropanetrione Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1,3-diphenylpropanetrione. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address challenges encountered during laboratory-scale and large-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on the oxidation of 1,3-diphenyl-1,3-propanedione using selenium dioxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Selenium Dioxide: Selenium dioxide can absorb moisture and lose activity. 2. Low Reaction Temperature: The oxidation may be too slow at lower temperatures. 3. Impure Starting Material: Impurities in the 1,3-diphenyl-1,3-propanedione can inhibit the reaction. | 1. Reagent Quality: Use freshly opened or properly stored selenium dioxide. Consider purifying commercial grades by sublimation if necessary. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. A typical range is 50-70°C.[1] 3. Starting Material Purity: Ensure the 1,3-diphenyl-1,3-propanedione is of high purity. Recrystallize if necessary. |
| Formation of a Red/Black Precipitate | Reduction of Selenium Dioxide: This is an expected byproduct of the reaction where SeO₂ is reduced to elemental selenium (red amorphous or black crystalline form). | This is a positive indication of the reaction proceeding. The elemental selenium should be removed by filtration through a pad of celite at the end of the reaction.[1] |
| Presence of Unreacted Starting Material | 1. Insufficient Oxidant: The molar ratio of selenium dioxide to the diketone may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry Adjustment: Use a slight excess of selenium dioxide (e.g., 1.1-1.2 equivalents). 2. Extended Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. |
| Formation of Side Products | 1. Over-oxidation: Prolonged reaction times or excessive temperatures can lead to the cleavage of the C-C bond, resulting in the formation of benzoic acid and other degradation products. 2. Solvent Participation: Some solvents may react with the intermediates or the product. | 1. Reaction Monitoring: Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-oxidation. 2. Solvent Selection: Use inert solvents such as dioxane or acetic acid. |
| Difficult Purification | 1. Residual Selenium Byproducts: Traces of soluble selenium compounds can be difficult to remove. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue. | 1. Work-up Procedure: After filtration of elemental selenium, wash the organic layer thoroughly with water and brine to remove soluble selenium species. 2. Chromatography Optimization: Use a gradient elution system for column chromatography. A solvent system of hexane/ethyl acetate is a good starting point. Consider alternative purification methods like recrystallization. |
| Scale-Up Challenges | 1. Exothermic Reaction: The oxidation can be exothermic, leading to poor temperature control in large-scale reactions. 2. Handling of Toxic Reagents: Selenium dioxide is highly toxic and requires special handling procedures at a larger scale. 3. Byproduct Removal at Scale: Filtration and extraction of large volumes can be inefficient. | 1. Temperature Control: Use a reactor with efficient cooling and a controlled addition of the oxidizing agent. 2. Safety Protocols: Implement strict safety protocols for handling large quantities of selenium dioxide, including the use of personal protective equipment (PPE) and a well-ventilated area. 3. Process Optimization: For large-scale purification, consider crystallization as the primary method to minimize solvent usage and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the oxidation of 1,3-diphenyl-1,3-propanedione with selenium dioxide.[1]
Q2: What are the primary safety concerns when working with selenium dioxide?
A2: Selenium dioxide is highly toxic if inhaled or ingested and can cause skin and eye irritation. It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Q3: My reaction mixture turned a reddish-black color. Is this normal?
A3: Yes, the formation of a red or black precipitate is normal and indicates the reduction of selenium dioxide to elemental selenium, which is a byproduct of the reaction. This solid is typically removed by filtration during the work-up.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (1,3-diphenyl-1,3-propanedione) and the formation of the product (this compound).
Q5: Are there any greener or less hazardous alternatives to selenium dioxide?
A5: While selenium dioxide is a common reagent, research into alternative, less toxic oxidizing agents is ongoing. Some other methods for the oxidation of α-methylenes adjacent to carbonyls exist, but their efficiency for this specific transformation may vary. Exploring other oxidants like bismuth-based reagents could be a potential area for investigation.
Q6: What are the key challenges when scaling up this synthesis?
A6: The main challenges in scaling up include managing the exothermic nature of the reaction, ensuring the safe handling of large quantities of toxic selenium dioxide, and developing an efficient and scalable purification strategy to remove selenium byproducts and other impurities.
Experimental Protocols
Synthesis of 1,3-Diphenyl-1,3-propanedione (Precursor)
A common method for the synthesis of the precursor, 1,3-diphenyl-1,3-propanedione, is the Claisen condensation of ethyl benzoate and acetophenone.
| Parameter | Value |
| Reactants | Ethyl benzoate, Acetophenone |
| Base | Sodium ethoxide or Sodium amide |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Acidification and extraction |
| Typical Yield | 60-85% |
Procedure:
-
To a stirred suspension of sodium amide in anhydrous diethyl ether, a solution of acetophenone in diethyl ether is added dropwise.
-
The mixture is stirred at room temperature for a specified period.
-
A solution of ethyl benzoate in diethyl ether is then added, and the reaction mixture is stirred for several hours.
-
The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude 1,3-diphenyl-1,3-propanedione can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
The oxidation of 1,3-diphenyl-1,3-propanedione is typically carried out using selenium dioxide.
| Parameter | Value |
| Reactant | 1,3-Diphenyl-1,3-propanedione |
| Oxidizing Agent | Selenium dioxide (SeO₂) |
| Solvent | Dioxane, Acetic acid |
| Temperature | 50-70 °C[1] |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Work-up | Filtration of selenium, extraction |
| Typical Yield | 50-70% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent (e.g., aqueous dioxane or acetic acid).
-
Add selenium dioxide to the solution. The reaction is often exothermic, so the addition may need to be controlled.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for the required time, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature. A red or black precipitate of elemental selenium will form.
-
Filter the mixture through a pad of celite to remove the selenium. Wash the filter cake with the solvent used in the reaction.
-
The filtrate is then subjected to an appropriate work-up, which typically involves extraction with an organic solvent, washing of the organic layer with water and brine, drying, and solvent evaporation.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Column Chromatography Purification of 1,3-Diphenylpropanetrione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Diphenylpropanetrione using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating this aromatic trione from common reaction impurities.
Q2: How do I determine the optimal mobile phase (eluent) for my separation?
A2: The best practice is to first perform Thin-Layer Chromatography (TLC) to identify a suitable solvent system.[1][2] A good starting point for this compound, a moderately polar compound, is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[3][4] Aim for an Rf value of 0.2-0.35 for the desired compound on the TLC plate to ensure good separation on the column.[4]
Q3: Can I use a solvent system other than hexanes/ethyl acetate?
A3: Yes, other solvent systems can be effective. For compounds with similar polarity, mixtures of dichloromethane and hexanes, or diethyl ether and hexanes are also commonly used.[3] For more polar impurities, a gradient elution with increasing concentrations of a polar solvent like ethyl acetate or a small percentage of methanol in dichloromethane might be necessary.[3]
Q4: Is this compound stable on silica gel?
A4: While there is no extensive data on the stability of this compound on silica gel, its tricarbonyl structure may be susceptible to degradation, especially if the silica gel is acidic or if the compound is left on the column for an extended period. It is advisable to perform the chromatography relatively quickly and to use high-quality silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel.
Q5: What are the alternatives to column chromatography for purifying this compound?
A5: For solid products, recrystallization is a common and effective alternative purification method. Solvents such as methanol or petroleum ether have been used for the recrystallization of the closely related compound, dibenzoylmethane.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound elutes too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of hexanes. |
| Poor separation of spots (co-elution) | - The polarity of the eluent is not optimal.- The column is overloaded with the sample. | - Perform further TLC analysis to find a solvent system that provides better separation.- Use a larger column or reduce the amount of sample loaded. |
| Peak tailing in fractions | - Strong interaction between the compound and the stationary phase (e.g., acidic silanol groups).[7][8]- The column may be overloaded.[7]- Voids or channels in the column packing.[7] | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to mask active sites on the silica gel.[8]- Reduce the sample concentration.[7]- Repack the column carefully to ensure a uniform bed.[7] |
| Streaking of the compound on the column | The compound may be sparingly soluble in the mobile phase, leading to it precipitating and redissolving as it moves down the column. | Try a different solvent system in which the compound is more soluble. |
| Low recovery of the product | - The compound may be irreversibly adsorbed onto the silica gel.- The compound may be degrading on the column. | - Consider using a less active stationary phase like deactivated silica or alumina.- Perform the chromatography more quickly and avoid prolonged exposure to the stationary phase. |
| Presence of unexpected new spots in fractions | The compound may be degrading on the silica gel. | - Use deactivated silica gel.- Run the column faster to minimize contact time. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a TLC plate (silica gel coated) about 1 cm from the bottom.[9][10]
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., start with 20% ethyl acetate in hexanes). Ensure the solvent level is below the spot. Close the chamber to allow the atmosphere to saturate with solvent vapors.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value (Retention factor) for each spot. The ideal solvent system will give the this compound an Rf value between 0.2 and 0.35.[4] Adjust the solvent polarity as needed to achieve this.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[11]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for this compound.[3] |
| 5-20% Dichloromethane in Hexanes | Low | For less polar impurities or if better separation is needed. |
| 5-10% Diethyl Ether in Hexanes | Low to Medium | An alternative to ethyl acetate systems.[3] |
| 1-5% Methanol in Dichloromethane | Medium to High | For eluting more polar impurities.[3] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Preventing degradation of 1,3-Diphenylpropanetrione during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,3-diphenylpropanetrione during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a tricarbonyl compound featuring a central ketone flanked by two benzoyl groups. Its highly electrophilic nature, due to the three adjacent carbonyl groups, makes it susceptible to degradation under common workup conditions, particularly in the presence of strong acids, bases, or nucleophiles.
Q2: What are the most common signs of this compound degradation during workup?
Common indicators of degradation include a lower than expected yield of the desired product, the appearance of unexpected spots on Thin Layer Chromatography (TLC), and the isolation of side products such as benzoic acid or benzil.
Q3: How do acidic and basic conditions affect the stability of this compound?
While specific degradation pathways for this compound are not extensively documented, vicinal tricarbonyl systems can be sensitive to both acidic and basic conditions. Strong bases can promote cleavage reactions, while strong acids may catalyze hydration of the central carbonyl group or other rearrangements.
Q4: What general precautions should be taken during the workup of reactions involving this compound?
To minimize degradation, it is advisable to use mild acidic and basic conditions for neutralization and extraction. It is also crucial to work at lower temperatures and to minimize the exposure time of the compound to aqueous acidic or basic solutions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the workup of this compound.
Issue 1: Low Yield of this compound After Workup
| Possible Cause | Recommended Solution |
| Degradation by Strong Acid/Base | Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or NH4Cl solution) or a mild base (e.g., saturated NaHCO3 solution) at low temperatures (0-5 °C). |
| Hydrolysis | Minimize contact with water, especially under acidic or basic conditions. Use brine washes to reduce the solubility of the organic product in the aqueous phase and dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4). |
| Incomplete Extraction | Ensure the correct solvent is used for extraction. This compound is soluble in solvents like ether and chloroform. Perform multiple extractions with smaller volumes of solvent to maximize recovery. |
| Precipitation of Copper Salt | If isolating the product via its copper salt as is common for the analogous 1,3-diphenyl-1,3-propanedione, ensure the complete decomposition of the salt with a dilute acid to release the pure product.[1] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to ensure complete conversion. |
| Side-Products from Degradation | Follow the recommendations in "Issue 1" to minimize degradation. Consider purification by recrystallization from a suitable solvent system or column chromatography. |
| Residual Acid or Base | Wash the organic layer thoroughly with water and then brine to remove any remaining acid or base before drying and concentrating. |
Experimental Protocols
General Aqueous Workup Protocol for Reactions Involving this compound
This protocol is adapted from established procedures for the related compound, 1,3-diphenyl-1,3-propanedione, and is designed to minimize degradation of the trione.[2][3]
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction involves a reactive reagent (e.g., a strong base like sodium amide), quench it by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Acidification/Neutralization: Slowly add a mild acid, such as dilute hydrochloric acid, to neutralize the mixture to a pH of approximately 7. Monitor the pH carefully to avoid overly acidic conditions.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or chloroform) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate solution (2x) to remove any acidic byproducts.
-
Brine (1x) to facilitate phase separation and remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Logical Workflow for Workup and Purification
Caption: General workup and purification workflow.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
Technical Support Center: Optimizing Catalyst Loading for 1,3-Diarylpropane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diarylpropanes. The content is structured to address specific experimental challenges, with a focus on optimizing catalyst loading.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,3-diarylpropanes, which is often achieved through the reduction of chalcone precursors.
Issue 1: Low or No Yield of 1,3-Diarylpropane
Question: My hydrogenation reaction of the chalcone precursor is resulting in a very low yield or no product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in the catalytic hydrogenation of chalcones can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst, typically Palladium on carbon (Pd/C), may be inactive. Catalysts can degrade over time, especially if not stored under appropriate inert conditions.
-
Solution: Use a fresh batch of catalyst. For challenging reductions, consider using a more active catalyst such as Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C).[1]
-
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from glassware can poison the catalyst, rendering it inactive. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure the chalcone precursor is highly pure. Recrystallize or use column chromatography to purify the starting material if necessary. Use high-purity, dry solvents.[1]
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure hydrogenation may not be sufficient to drive the reaction to completion.
-
Solution: If the reaction is stalling, consider using a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase the hydrogen pressure.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
Issue 2: Formation of Side Products
Question: My reaction is producing a mixture of products, including the saturated ketone (dihydrochalcone) and the corresponding alcohol, instead of the desired 1,3-diarylpropane. How can I improve the selectivity?
Answer: The formation of intermediates and over-reduction products is a common challenge in the hydrogenation of α,β-unsaturated ketones like chalcones.
-
Incomplete Reaction: The saturated ketone is an intermediate in the reduction of the chalcone to the 1,3-diarylpropane. Its presence indicates that the reaction has not gone to completion.
-
Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A higher catalyst loading or increased hydrogen pressure may also be necessary.
-
-
Over-reduction: The formation of the corresponding alcohol indicates over-reduction of the carbonyl group.
-
Solution: The choice of catalyst can influence selectivity. Palladium catalysts are generally preferred for the reduction of the carbon-carbon double bond over the carbonyl group.[2] Careful monitoring of the reaction and stopping it once the starting material is consumed can prevent over-reduction.
-
-
Catalyst and Hydrogen Donor System: In catalytic transfer hydrogenation, the nature and amount of the hydrogen donor are critical.
-
Solution: When using ammonium formate as a hydrogen donor with Pd/C, an excess of the formate can lead to further reduction to the alkane.[3] Optimizing the equivalents of the hydrogen donor is crucial for selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the hydrogenation of a chalcone to a 1,3-diarylpropane?
A1: A general starting point for catalyst loading in catalytic hydrogenations is around 10% by weight (w/w) of the substrate.[1] For catalytic transfer hydrogenation using 5 wt% Pd/C, a catalyst loading of 5 mol% has been shown to be effective.[3] However, the optimal loading is highly dependent on the specific substrate, catalyst activity, and reaction conditions, so optimization is often necessary.
Q2: How do I choose the right solvent for my hydrogenation reaction?
A2: Polar solvents such as methanol and ethanol are common and effective choices for catalytic hydrogenation with Pd/C.[1] The key is to ensure that your starting material is soluble in the chosen solvent. If solubility is an issue, a mixture of solvents can be used.[1] For moisture-sensitive reactions, it is crucial to use anhydrous solvents.
Q3: My reaction is very slow. What can I do to speed it up?
A3: To increase the reaction rate, you can try several approaches:
-
Increase the catalyst loading.
-
Increase the hydrogen pressure.
-
Gently heat the reaction mixture.[1]
-
Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen.[1]
-
Switch to a more active catalyst, such as Pearlman's catalyst.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting chalcone on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative monitoring.
Q5: What are some common side reactions to be aware of during 1,3-diarylpropane synthesis from chalcones?
A5: Besides incomplete reduction to the saturated ketone and over-reduction to the alcohol, other potential side reactions include:
-
Hydrogenolysis: If the aryl groups contain sensitive substituents like benzyl ethers or certain halides, these may be cleaved under hydrogenation conditions.
-
Isomerization: Depending on the catalyst and conditions, isomerization of the double bond in the starting chalcone could occur, although this is less common in full reductions to the alkane.
Data Presentation
Table 1: Optimization of Reaction Conditions for Catalytic Transfer Hydrogenation of Chalcone
This table summarizes the optimization of the amount of ammonium formate as a hydrogen donor in the microwave-assisted catalytic transfer hydrogenation of a model chalcone to the corresponding saturated alcohol, a key intermediate towards 1,3-diarylpropanes.
| Entry | Equivalents of Ammonium Formate | Temperature (°C) | Time (min) | Conversion (%) | Product Distribution (Saturated Ketone : Saturated Alcohol) |
| 1 | 2 | 60 | 20 | 100 | 50 : 50 |
| 2 | 4 | 60 | 20 | 100 | 20 : 80 |
| 3 | 6 | 80 | 10 | 100 | 0 : 100 |
| 4 | 8 | 80 | 10 | 100 | 0 : 100 |
Data adapted from a study on the microwave-assisted catalytic transfer hydrogenation of chalcones using 5 mol% of 5 wt% Pd/C.[3] The results indicate that increasing the equivalents of the hydrogen donor and the temperature favors the formation of the saturated alcohol.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of Chalcones using Pd/C and Ammonium Formate
This protocol describes a general procedure for the reduction of chalcones to the corresponding saturated alcohols, which can be further reduced to 1,3-diarylpropanes.
Materials:
-
Chalcone derivative
-
Palladium on activated carbon (5 wt% Pd/C, 5 mol%)
-
Ammonium formate (6 equivalents)
-
Methanol
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the chalcone (1 equivalent), 5 wt% Pd/C (5 mol%), and ammonium formate (6 equivalents).
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 10 minutes.[3]
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
Protocol 2: General Procedure for Catalytic Hydrogenation of Chalcones
This protocol outlines a standard procedure for the hydrogenation of the carbon-carbon double bond of a chalcone.
Materials:
-
Chalcone derivative
-
Palladium on carbon (10% w/w)
-
Ethanol or Methanol
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the chalcone in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10% of the substrate weight) to the solution.[1]
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 1,3-diarylpropane synthesis.
Caption: Reaction pathway for the synthesis of 1,3-diarylpropane from chalcone.
References
Technical Support Center: Monitoring 1,3-Diphenylpropanetrione Reactions with TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1,3-Diphenylpropanetrione using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: TLC is a rapid and effective technique to qualitatively monitor the progress of a reaction. It allows you to:
-
Determine the consumption of the starting material (e.g., this compound).
-
Observe the formation of the product(s).
-
Identify the presence of any intermediates or byproducts.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of your reactants and products. For compounds like this compound and related structures (which are often aromatic and contain carbonyl groups), a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The goal is to achieve a retention factor (Rf) for the starting material between 0.2 and 0.4 to allow for clear separation from the product.
Q3: How can I visualize the spots on the TLC plate?
A3: Since this compound and many related organic molecules are colorless, a visualization technique is required.[3] Due to its highly conjugated system, this compound is expected to be UV-active. Therefore, the primary method of visualization is using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background.[4][5] Staining with reagents like potassium permanganate or p-anisaldehyde can also be used as a secondary, destructive method for visualization, which can be particularly useful for identifying different functional groups.[5][6]
Q4: What do the different spots on my developed TLC plate indicate?
A4: A typical TLC plate for reaction monitoring will have three lanes:
-
Lane 1 (Reference): A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): A spot of the reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in Lane 3 decrease in intensity, while a new spot corresponding to the product appears.
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the methodology for monitoring a reaction involving this compound.
1. Preparation of the TLC Plate:
- Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
- Mark three small, evenly spaced points on the origin for spotting.
2. Spotting the TLC Plate:
- Using a capillary tube, apply a small spot of a dilute solution of your starting material (e.g., this compound) onto the first mark.
- On the second mark, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it (the co-spot).
- On the third mark, apply a small spot of the reaction mixture.
- Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.
3. Developing the TLC Plate:
- Pour a small amount (0.5-1 cm depth) of the chosen solvent system into a developing chamber.
- Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
- Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level.
- Close the chamber and allow the solvent to ascend the plate by capillary action.
- Remove the plate when the solvent front is about 1 cm from the top.
- Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
- Allow the solvent to completely evaporate from the plate.
- Visualize the spots under a UV lamp and circle them with a pencil.
- Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- Compare the spots in the reaction mixture lane to the reference and co-spot lanes to monitor the progress of the reaction.
Data Presentation
The following table provides estimated Rf values for this compound and a potential product in a common solvent system. Note that these are estimates, and the optimal solvent system and exact Rf values should be determined experimentally.
| Compound | Structure | Estimated Rf Value (Ethyl Acetate/Hexane 1:4) |
| This compound | Phenyl-CO-CO-CO-Phenyl | ~ 0.4 - 0.5 |
| Benzil (Potential Product) | Phenyl-CO-CO-Phenyl | ~ 0.5 - 0.6 |
| Benzoin (Potential Reactant) | Phenyl-CH(OH)-CO-Phenyl | ~ 0.2 - 0.3 |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting Guide
This section addresses common issues encountered during TLC analysis of this compound reactions.
Q: My spots are streaking. What should I do? A: Streaking can be caused by several factors:
-
Sample Overload: The sample is too concentrated. Try diluting your sample before spotting.
-
Inappropriate Solvent System: The solvent may be too polar for the sample. Try a less polar solvent system.
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.
Q: My spots are not moving from the origin (Rf value is too low). How can I fix this? A: This indicates that the solvent system is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent in your eluent mixture.
Q: My spots are all at the top of the plate (Rf value is too high). What does this mean? A: This suggests that the solvent system is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.
Q: I can't see any spots under the UV lamp. What could be the problem? A: There are a few possibilities:
-
Compound is not UV-active: While this compound is expected to be UV-active, some reactants or products may not be. Try using a chemical stain for visualization.
-
Sample is too dilute: The concentration of your compound on the plate is too low to be detected. Try spotting multiple times in the same location, allowing the solvent to dry between applications.
-
Compound has evaporated: If your compound is volatile, it may have evaporated from the plate.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common TLC issues.
References
Validation & Comparative
An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 1,3-Diphenylpropanetrione: A Comparative Analysis
For researchers, chemists, and professionals in drug development, the precise structural elucidation of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 1,3-diphenylpropanetrione, a unique vicinal tricarbonyl compound.
A common point of confusion in the literature and databases is the distinction between 1,3-diphenylpropanetrione and the more extensively studied 1,3-diphenylpropane-dione . This guide will clarify these differences by directly comparing their NMR spectral features. We will delve into the intriguing chemistry of the trione, which, much like ninhydrin, readily reacts with water to form a stable hydrate.[1][2] Understanding this equilibrium is critical for accurate spectral interpretation.
The Structural Challenge: A Tale of a Triketone and its Hydrate
This compound (also known as diphenyltriketone) possesses three adjacent carbonyl groups. The central ketone (C2) is highly electrophilic due to the electron-withdrawing effects of the two flanking carbonyls. This high reactivity dictates its behavior in solution.
In the presence of even trace amounts of water, the trione undergoes nucleophilic attack to form the gem-diol hydrate, 2,2-dihydroxy-1,3-diphenyl-1,3-propanedione.[1] Consequently, NMR analysis in standard, non-anhydrous solvents will predominantly show signals for this hydrated species, not the anhydrous trione. This is a critical distinction from its dione analogue, which instead exhibits keto-enol tautomerism.
This fundamental difference in chemical behavior is the key to interpreting their respective NMR spectra.
Caption: Chemical equilibria of this compound (hydration) vs. its dione analogue (tautomerism).
NMR Analysis of the Predominant Species: The Hydrate Form
When a sample of this compound is dissolved in a typical deuterated solvent like CDCl₃ or DMSO-d₆ (unless rigorously dried), the resulting spectrum will primarily reflect the structure of 2,2-dihydroxy-1,3-diphenyl-1,3-propanedione .
Expected ¹H NMR Spectrum (Hydrate)
-
Aromatic Protons (10H): A complex multiplet region between δ 7.3-8.1 ppm . The protons on the phenyl rings adjacent to the carbonyl groups will be deshielded and appear further downfield.
-
Hydroxyl Protons (2H): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal could appear around δ 5.0-7.0 ppm . In CDCl₃, it may be less distinct or exchange with residual water.
-
Absence of Methine/Methylene Signals: Crucially, there are no aliphatic CH or CH₂ protons in the structure, simplifying the upfield region of the spectrum.
Expected ¹³C NMR Spectrum (Hydrate)
-
Terminal Carbonyl Carbons (C1, C3): These would appear significantly downfield in the typical ketone region, expected around δ 190-200 ppm .[3]
-
Hydrated Central Carbon (C2): This is the most diagnostic signal. The C2 carbon is no longer a ketone but a hydrated gem-diol carbon (quaternary). Its signal will shift dramatically upfield to approximately δ 90-100 ppm . This is analogous to the central carbon of ninhydrin hydrate.[2]
-
Aromatic Carbons: A series of signals between δ 125-140 ppm .[3][4] The quaternary ipso-carbons (attached to the carbonyls) will be visible here, often with weaker intensity.
The Elusive Anhydrous this compound: A Predictive Analysis
To observe the anhydrous trione, all experimental steps must be performed under strictly anhydrous conditions, using freshly dried solvents and sealed NMR tubes. While published spectra are scarce, we can predict the key distinguishing features based on established principles.
Expected ¹H NMR Spectrum (Anhydrous)
The ¹H NMR spectrum would be very similar to the hydrate, showing only the aromatic proton signals in the δ 7.3-8.2 ppm region. The key difference is the complete absence of the broad hydroxyl proton signal.
Expected ¹³C NMR Spectrum (Anhydrous)
The ¹³C NMR spectrum provides the most definitive evidence for the anhydrous trione.
-
Terminal Carbonyl Carbons (C1, C3): Similar to the hydrate, these would appear around δ 190-200 ppm .
-
Central Carbonyl Carbon (C2): This is the key signal to observe. The central ketone carbon (C2) would be highly deshielded. Its chemical shift is predicted to be in the range of δ 200-215 ppm , characteristic of a ketone but potentially shifted further downfield due to the adjacent carbonyls.[3][5] The absence of a signal in the δ 90-100 ppm region and the appearance of a new signal downfield of the other carbonyls would confirm the anhydrous structure.
A Comparative Benchmark: 1,3-Diphenyl-1,3-propanedione
To fully appreciate the unique spectral features of the trione, a comparison with the readily available data for 1,3-diphenyl-1,3-propanedione is invaluable. This dione exists as an equilibrium of keto and enol tautomers, with the enol form often being the major species in solvents like CDCl₃.[6]
¹H and ¹³C NMR Data for 1,3-Diphenyl-1,3-propanedione
| Tautomer | Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Enol Form | Enolic OH | ~16-17 (very broad) | - |
| Aromatic H | ~7.4-8.0 | ~127-136 | |
| Methine (=CH-) | ~6.8 | ~93 | |
| Carbonyl (C=O) | - | ~185 | |
| Keto Form | Aromatic H | ~7.4-8.1 | ~127-137 |
| Methylene (-CH₂-) | ~4.3 | ~46 | |
| Carbonyl (C=O) | - | ~195 |
Note: Values are approximate and compiled from typical literature data. The exact shifts can vary with solvent and concentration.
The key differentiators for the dione are the presence of the methylene protons (-CH₂-) in the keto form and the methine (=CH-) and enolic OH protons in the enol form. These signals are entirely absent in the spectra of the trione and its hydrate.
Summary of Diagnostic NMR Signals
| Compound / Form | Key ¹H Signal(s) (ppm) | Key ¹³C Signal(s) (ppm) |
| This compound (Anhydrous) | Aromatic region only (~7.3-8.2) | C1/C3: ~190-200C2: ~200-215 (Ketone) |
| Trione Hydrate (Gem-diol) | Aromatic (~7.3-8.1)Hydroxyl (~5.0-7.0, broad) | C1/C3: ~190-200C2: ~90-100 (Gem-diol) |
| 1,3-Diphenyl-1,3-propanedione (Keto) | Methylene (~4.3) | C1/C3: ~195 (Ketone)C2: ~46 (Methylene) |
| 1,3-Diphenyl-1,3-propanedione (Enol) | Methine (~6.8), Enolic OH (~16-17) | C1/C3: ~185 (Enone)C2: ~93 (Olefinic) |
Experimental Protocols
Protocol 1: NMR Characterization of 2,2-Dihydroxy-1,3-diphenyl-1,3-propanedione
This protocol assumes the goal is to characterize the stable hydrate, which is the most common form.
Caption: Workflow for NMR analysis of the stable hydrate of this compound.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Vortex briefly to dissolve. The presence of residual water in these solvents is sufficient to promote hydration.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Correlate the observed peaks with the expected structure of the hydrate, paying close attention to the diagnostic C(OH)₂ signal in the ¹³C spectrum.
Protocol 2: Acquiring Spectra of Anhydrous this compound
This protocol requires stringent anhydrous technique.
-
Solvent Preparation: Use a freshly opened ampoule of a high-purity anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆, or Toluene-d₈).
-
Glassware: Oven-dry all glassware, including the NMR tube and cap, and cool under a stream of dry nitrogen or in a desiccator.
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, weigh 5-10 mg of this compound into a vial.
-
Dissolution & Transfer: Using a dry syringe, transfer the anhydrous deuterated solvent to the vial to dissolve the sample. Immediately transfer the solution to the prepared NMR tube and seal it tightly with a cap, reinforced with parafilm.
-
Data Acquisition: Promptly acquire the ¹H and ¹³C NMR spectra as described above.
-
Analysis: Analyze the resulting spectra for the absence of the hydroxyl proton signal and the presence of the highly deshielded central carbonyl carbon (C2) in the ¹³C spectrum.
Conclusion
The NMR characterization of this compound is a compelling case study in how a molecule's inherent reactivity—specifically its propensity for hydration—governs its observed structure in solution. A routine NMR experiment will almost certainly yield the spectrum of the stable 2,2-dihydroxy hydrate, which is definitively identified by a quaternary carbon signal around δ 90-100 ppm in the ¹³C spectrum. Observing the elusive anhydrous trione requires rigorous exclusion of water and is confirmed by the appearance of a third, highly deshielded carbonyl signal downfield of 200 ppm. By comparing these spectral signatures to the well-understood keto-enol tautomerism of 1,3-diphenyl-1,3-propanedione, researchers can unambiguously identify the correct species and gain a deeper appreciation for the nuanced chemistry of vicinal carbonyl compounds.
References
Comparative Analysis of 1,3-Diphenylpropanetrione: A Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate analysis of compounds such as 1,3-diphenylpropanetrione is critical. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization and quantification of this compound, supported by experimental data and detailed protocols.
Overview of Analytical Methodologies
The primary methods for the analysis of this compound and related aromatic ketones include Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural information and fragmentation analysis, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification. Complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for unequivocal structure elucidation.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a powerful technique for identifying this compound. The analysis provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.
Key Mass Spectral Data:
-
Molecular Formula: C₁₅H₁₀O₃
-
Molecular Weight: 238.24 g/mol [1]
-
Major Fragments (m/z): The most abundant fragments observed in the mass spectrum of this compound are m/z 105, 77, and 51.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is proposed to proceed via alpha-cleavage, a common fragmentation mechanism for ketones. The initial molecular ion (m/z 238) undergoes cleavage of the C-C bonds adjacent to the carbonyl groups.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy | IR Spectroscopy |
| Primary Use | Identification & Quantification | Quantification & Separation | Structure Elucidation | Functional Group ID |
| Limit of Detection (LOD) | ng/L to µg/L range | 0.1 - 1.0 µg/mL (estimated) | mg range | µg to mg range |
| Limit of Quantification (LOQ) | ng/L to µg/L range | 0.5 - 4.0 µg/mL (estimated) | mg range | Not typically used for quantification |
| Sample Requirement | Volatile & Thermally Stable | Soluble in Mobile Phase | High Purity, Soluble | Minimal Preparation |
| Key Information | Molecular Weight, Fragmentation | Concentration | Connectivity, Stereochemistry | Vibrational Modes of Bonds |
| Advantages | High Sensitivity & Specificity | Robust, Widely Available | Unambiguous Structure ID | Fast, Non-destructive |
| Limitations | Requires Volatility | Lower Specificity than MS | Lower Sensitivity | Limited Structural Information |
Note: LOD and LOQ for HPLC-UV are estimates based on typical performance for aromatic ketones.[2][3]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from methods for the analysis of similar triketone compounds.[4]
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Further dilute with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detection:
-
Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of this compound (a preliminary scan is recommended, likely in the 250-280 nm range).
-
Analytical Workflow
The general workflow for the analysis of this compound using chromatographic methods is outlined below.
References
- 1. This compound | C15H10O3 | CID 223850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic 1,3-Diarylpropanes
The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For the class of 1,3-diarylpropanes, a scaffold present in various natural products and pharmacologically active molecules, unambiguous structural confirmation is critical.[1] This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of synthetic 1,3-diarylpropanes, offering detailed experimental protocols, comparative data, and standardized workflows.
The principal methods for structural characterization discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and often a combination of these methods is required for complete and unambiguous structural assignment.[1]
General Workflow for Synthesis and Structural Confirmation
The synthesis of 1,3-diarylpropanes often involves the catalytic hydrogenation of corresponding chalcones, which are formed through the condensation of appropriate acetophenones and benzaldehydes.[1] Following synthesis and purification, a systematic analytical workflow is employed to confirm the identity and structure of the target molecule.
Caption: General workflow from synthesis to structural confirmation of a 1,3-diarylpropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used technique for elucidating the carbon-hydrogen framework of a molecule in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are employed to establish connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3-diarylpropane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Data Presentation: Comparative NMR Data
The following table compares characteristic ¹H and ¹³C NMR chemical shifts for a generic 1,3-diphenylpropane structure versus its corresponding 1,3-diphenylpropan-1-one precursor. The absence of the carbonyl signal and the appearance of a methine proton signal are key indicators of successful reduction.
| Structure | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1,3-Diphenylpropane | Aromatic Protons | ~7.1-7.3 | ~125-128 (Ar-CH), ~142 (Ar-C) |
| Benzylic CH₂ (C1 & C3) | ~2.6 (t) | ~34 | |
| Methylene CH₂ (C2) | ~1.9 (quint) | ~32 | |
| 1,3-Diphenylpropan-1-one | Aromatic Protons | ~7.2-8.0 | ~128-137 (Ar-CH), ~133-144 (Ar-C) |
| Methylene CH₂ (C3) | ~3.1 (t) | ~30 | |
| Methylene CH₂ (C2) | ~3.3 (t) | ~40 | |
| Carbonyl Carbon (C1) | - | ~199 |
Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.
Workflow Visualization: NMR Analysis
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is a common soft ionization technique for generating the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements (typically within 5 ppm).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Determine the exact mass of the molecular ion peak. Use this value to calculate the most probable elemental formula, which can then be compared to the expected formula of the synthetic target.
Data Presentation: Comparative MS Data
This table compares the expected HRMS data for 1,3-diphenylpropane with an alternative, isomeric structure, 1,2-diphenylpropane, demonstrating that while they have the same molecular formula, their fragmentation patterns (though not detailed here) would differ.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
| 1,3-Diphenylpropane | C₁₅H₁₆ | 196.1252 | 197.1325 |
| 1,2-Diphenylpropane | C₁₅H₁₆ | 196.1252 | 197.1325 |
| Broussonin A | C₁₆H₁₈O₃ | 274.1256 | 275.1329 |
Workflow Visualization: MS Analysis
Caption: Workflow for molecular formula confirmation using mass spectrometry.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the 1,3-diarylpropane suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a collimated beam of X-rays (e.g., Mo Kα radiation).[5] The instrument rotates the crystal while recording the diffraction pattern (intensities and positions of diffracted spots) on a detector.[3][4]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.[4]
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.
-
Data Presentation: Comparative Crystallographic Data
The table below presents hypothetical crystallographic data for a synthetic 1,3-diarylpropane compared to a known structure, illustrating the type of quantitative information obtained.
| Parameter | Synthetic 1,3-Diarylpropane (Example) | (2-Oxocyclopentane-1,3-diyl)dipropanenitrile[5] |
| Formula | C₁₅H₁₆ | C₁₁H₁₄N₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 10.15 | 18.261 |
| b (Å) | 5.88 | 7.8182 |
| c (Å) | 20.45 | 8.1943 |
| β (°) | 98.5 | 111.510 |
| Volume (ų) | 1208.1 | 1088.4 |
Workflow Visualization: X-ray Crystallography Analysis
Caption: Workflow for determining a 3D structure via X-ray crystallography.
References
Comparative Reactivity Analysis: 1,3-Diphenylpropanetrione vs. Dibenzoylmethane in Heterocyclic Synthesis
A comprehensive guide for researchers and drug development professionals on the reactivity and synthetic utility of 1,3-Diphenylpropanetrione and Dibenzoylmethane, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the reactivity of this compound and dibenzoylmethane, two key precursors in the synthesis of various heterocyclic compounds, including flavones and quinoxalines. While both molecules share a common 1,3-diphenyl backbone, the presence of an additional central carbonyl group in this compound significantly influences its electrophilicity and subsequent reactivity. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective chemical behaviors, supported by experimental protocols and quantitative data where available.
I. Structural and Reactivity Overview
Dibenzoylmethane , a 1,3-dicarbonyl compound, exists in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, which plays a crucial role in its reactivity. It serves as a versatile precursor for the synthesis of a wide range of heterocyclic systems through condensation and cyclization reactions.
This compound , a 1,2,3-tricarbonyl compound, possesses a highly electrophilic central carbonyl group flanked by two other carbonyls. This arrangement makes it a potent reactant in condensation reactions, particularly with nucleophiles, leading to the formation of various heterocyclic scaffolds.
II. Comparative Data on Reactivity
Direct quantitative comparisons of the reaction kinetics and yields between this compound and dibenzoylmethane under identical conditions are scarce in the available literature. However, a qualitative and semi-quantitative comparison can be drawn from their respective reactions in the synthesis of common heterocyclic structures.
Table 1: Synthesis of 2,3-Diphenylquinoxaline
The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a standard method for synthesizing quinoxalines. While this compound is a 1,2,3-tricarbonyl compound, its reaction with o-phenylenediamine can be compared to the reaction of benzil (a 1,2-dicarbonyl analogue of dibenzoylmethane) to infer relative reactivity.
| Reactant | Reaction Conditions | Reaction Time | Yield | Reference |
| Benzil (analogue of Dibenzoylmethane) | Ethanol, reflux | 1 hour | 75% | [1] |
| Benzil | Ethanol, ultrasonic irradiation | 8 minutes | 97% | [1] |
| This compound | Not specified in detail | Not specified | Not specified | - |
Table 2: Synthesis of Flavones
Flavones are commonly synthesized from o-hydroxyacetophenone and a benzoyl derivative, often proceeding through a dibenzoylmethane intermediate via the Baker-Venkataraman rearrangement.
| Precursor/Method | Reaction Conditions | Yield | Reference |
| o-Hydroxydibenzoylmethane | Glacial acetic acid, H₂SO₄, boiling water bath, 1 hour | High (not specified) | [2] |
| Modified Baker-Venkataraman | Phase transfer catalyst | 71-79% | [1] |
Note: There is no readily available experimental data for the synthesis of flavones directly from this compound.
III. Experimental Protocols
A. Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine
This protocol serves as a reference for a typical quinoxaline synthesis from a 1,2-dicarbonyl compound, analogous to the expected reaction of this compound.
Materials:
-
Benzil
-
o-Phenylenediamine
-
Rectified spirit (Ethanol)
Procedure: [3]
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Cool the mixture to induce crystallization.
-
Filter the crude product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
B. Synthesis of Flavone from o-Hydroxydibenzoylmethane (via Baker-Venkataraman Rearrangement)
This multi-step synthesis highlights the utility of a dibenzoylmethane derivative in the formation of flavones.
Step 1: Preparation of o-Benzoyloxyacetophenone [2]
-
To a 250 mL round-bottom flask, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL) with stirring.
-
After the initial exothermic reaction, stir for an additional 20 minutes.
-
Pour the mixture into a beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.
-
Collect the product by vacuum filtration and wash with cool methanol and then water.
-
Recrystallize the crude product from methanol.
Step 2: Preparation of o-Hydroxydibenzoylmethane [2]
-
Dissolve the o-benzoyloxyacetophenone from Step 1 in pyridine and heat to 50 °C.
-
Add pulverized KOH and stir for 15 minutes until a yellow precipitate of the potassium salt forms.
-
Cool the mixture and add 10% acetic acid solution.
-
Collect the light yellow product by vacuum filtration.
Step 3: Preparation of Flavone [2]
-
Dissolve o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask.
-
Add concentrated H₂SO₄ (1 mL) with stirring.
-
Heat the mixture in a boiling water bath for 1 hour with stirring.
-
Pour the reaction mixture onto crushed ice (130 g) with stirring.
-
Collect the crude product by vacuum filtration and wash with water until the filtrate is no longer acidic.
-
Recrystallize the flavone from petroleum ether (60–80 °C).
IV. Mechanistic Diagrams (Graphviz)
The following diagrams illustrate the proposed mechanisms for the key reactions discussed.
Caption: Proposed mechanism for the formation of quinoxaline.
References
X-ray crystal structure analysis of 1,3-diphenylpropane derivatives
A Comparative Guide to the X-ray Crystal Structure Analysis of 1,3-Diphenylpropane Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. The 1,3-diphenylpropane scaffold is a common motif in many biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of several key derivatives of 1,3-diphenylpropane, offering insights into their conformational preferences and solid-state packing.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected 1,3-diphenylpropane derivatives, providing a clear comparison of their solid-state structures.
| Parameter | 1,3-Diphenylpropan-1-one | (E)-1,3-Diphenyl-2-propen-1-one | 1,3-Diphenyl-1,3-propanedione (enol form, monoclinic) | 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one |
| Chemical Formula | C₁₅H₁₄O | C₁₅H₁₂O | C₁₅H₁₂O₂ | C₂₁H₁₉NOS |
| Molecular Weight | 210.27 g/mol | 208.26 g/mol | 224.25 g/mol | 333.45 g/mol |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | Pbcn | P2₁/c | P2₁/c |
| a (Å) | 7.835(2) | 10.932(1) | 11.1741(16) | 11.1741 (16) |
| b (Å) | 10.789(3) | 11.860(1) | 5.6788(8) | 5.6788 (8) |
| c (Å) | 13.789(4) | 17.996(2) | 27.308(4) | 27.308 (4) |
| α (°) ** | 90 | 90 | 90 | 90 |
| β (°) | 90 | 90 | 95.266(2) | 95.266 (2) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) ** | 1165.7(6) | 2333.3(4) | 1725.5(4) | 1725.5 (4) |
| Z | 4 | 8 | 4 | 4 |
| Temperature (K) | 293 | 292 | Not specified | 296 |
| Radiation | Mo Kα | Mo Kα | Not specified | Mo Kα |
| Key Conformational Feature | Phenyl rings are twisted relative to the propanone moiety. | Near-planar conformation with a small twist between phenyl rings.[1] | Exists in the enol form with a strong intramolecular hydrogen bond. The phenyl rings are nearly coplanar with the enol fragment. | The three aromatic rings are not coplanar.[2] |
| Dihedral Angle (Phenyl-Propane-Phenyl) | Varies along the chain | Dihedral angle between the two phenyl rings is 13.0(1)°.[1] | The molecule is almost planar with small dihedral angles between the phenyl rings and the β-diketone enol fragment. | Dihedral angles between the phenyl rings are 84.75(7)°, 88.01(8)°, and 8.36(16)°.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the compared derivatives.
General Experimental Workflow for Single Crystal X-ray Diffraction
The logical flow from a synthesized compound to a refined crystal structure is a multi-step process.
Figure 1. Generalized workflow for X-ray crystal structure analysis.
Synthesis and Crystallization Protocols
-
1,3-Diphenylpropan-1-one: Crystals suitable for X-ray analysis were prepared by the slow evaporation of an ether solution of the compound.[3]
-
(E)-1,3-Diphenyl-2-propen-1-one (Chalcone): This compound was synthesized by grinding a mixture of acetophenone (0.05 mol) and benzaldehyde (0.05 mol) with NaOH (0.005 mol) and K₂CO₃ (0.025 mol) at room temperature, followed by further grinding at a lower temperature.[1] The resulting solid was washed with water and recrystallized from 2-propanol to yield single crystals suitable for X-ray diffraction.[1]
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): This compound can be synthesized by the Claisen condensation of acetophenone and ethyl benzoate using a strong base like sodium amide in tetrahydrofuran.[4] Another method involves the reaction of acetophenone with methyl benzoate in the presence of calcium oxide at high temperatures.[5] Single crystals of the monoclinic polymorph were obtained from solution.
-
3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: This derivative was synthesized by heating a mixture of (E)-1,3-diphenyl-2-propen-1-one and o-aminothiophenol in an ionic liquid at 80°C for 80 minutes.[2]
X-ray Data Collection and Structure Refinement
For all the presented crystal structures, data were collected on single-crystal X-ray diffractometers using monochromatic Mo Kα radiation (λ = 0.71073 Å). The general procedure involves mounting a suitable single crystal on the diffractometer and collecting a series of diffraction images as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.
The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². For instance, the structure of 1,3-diphenylpropan-1-one was solved using the SHELXTL-Plus software package.[3] Similarly, the structure of 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one was solved and refined using SHELXS97 and SHELXL97, respectively.[2]
Conformational Analysis: A Comparative Overview
The flexibility of the three-carbon propane chain is a key determinant of the overall shape of 1,3-diphenylpropane derivatives. X-ray crystallography provides a snapshot of the preferred conformation in the solid state.
Figure 2. Influence of functional groups on the conformation of the 1,3-diphenylpropane scaffold.
The introduction of different functional groups on the propane backbone significantly influences the observed conformation:
-
1,3-Diphenylpropan-1-one: The sp³ hybridized carbons of the propane chain allow for considerable rotational freedom, resulting in a twisted conformation of the phenyl rings relative to the central propanone moiety in the solid state.[3]
-
(E)-1,3-Diphenyl-2-propen-1-one: The presence of a C=C double bond in the propane linker leads to a more rigid and near-planar conformation. The dihedral angle between the two phenyl rings is relatively small at 13.0(1)°.[1]
-
1,3-Diphenyl-1,3-propanedione: This derivative exists in its enolic form in the crystalline state, featuring a strong intramolecular hydrogen bond. This, along with the conjugated system, results in a nearly planar arrangement of the phenyl rings and the enol fragment.
-
3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: The bulky aminophenylsulfanyl substituent introduces significant steric hindrance, forcing the three aromatic rings into a non-coplanar arrangement. The dihedral angles between the phenyl rings are substantial, indicating a highly twisted conformation.[2]
Conclusion
The reveals a rich diversity in their solid-state conformations, which are primarily dictated by the nature of the functional groups on the propane linker. While the flexible alkyl chain in derivatives like 1,3-diphenylpropan-1-one allows for twisted conformers, the introduction of unsaturation or intramolecular hydrogen bonding, as seen in the propenone and propanedione derivatives, enforces a higher degree of planarity. Furthermore, bulky substituents can induce significant deviations from planarity due to steric hindrance. This comparative guide highlights the importance of single-crystal X-ray diffraction in providing precise structural data that is invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.
References
A Comparative Guide to Validating the Purity of Synthesized 1,3-Diphenylpropanetrione
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,3-Diphenylpropanetrione, ensuring its purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and a workflow for synthesis and analysis.
Synthesis and Potential Impurities
A common and effective method for the synthesis of this compound is the oxidation of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane) with selenium dioxide (SeO₂).[1][2] This reaction specifically targets the active methylene group positioned between the two carbonyl groups.
The primary impurities in the synthesized product are likely to be:
-
Unreacted Starting Material: 1,3-Diphenylpropane-1,3-dione.
-
Oxidation Byproducts: Including selenium-containing compounds and potentially over-oxidized aromatic rings.
-
Residual Solvents: From the reaction and purification steps.
Understanding these potential impurities is crucial for selecting the appropriate analytical techniques for purity validation.
Comparison of Analytical Methods for Purity Validation
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive validation of this compound purity. The table below compares the most effective methods.
| Analytical Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase, detected by UV absorbance. | Quantitative purity (% area), detection of non-volatile impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals. | Provides detailed structural information, can detect non-chromophoric impurities. | Lower sensitivity compared to HPLC for trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity for volatile compounds, provides molecular weight information. | Not suitable for non-volatile or thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the quantity and nature of impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Indication of overall purity (a sharp melting point suggests high purity). | Simple and rapid. | Non-specific; impurities can broaden the melting range. |
Experimental Protocols
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% Acetonitrile / 40% Water, progressing to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample of synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks in the chromatogram.
Alternative Compounds for Comparison
For researchers investigating the biological activities of α-tricarbonyl compounds, several alternatives to this compound can be considered. The choice of an alternative will depend on the specific research application.
| Compound Name | Structural Class | Potential Applications |
| Dibenzoylmethane | β-Diketone | Precursor in synthesis, studies on metal chelation. |
| Ninhydrin | Aromatic tricarbonyl | Reagent for the detection of amino acids. |
| Alloxan | Heterocyclic tricarbonyl | Induction of experimental diabetes in animal models. |
| Curcumin | β-Diketone | Anti-inflammatory and antioxidant studies. |
Workflow and Process Visualization
The following diagrams illustrate the synthesis and purity validation workflow for this compound.
References
A Researcher's Guide to Comparing the Cytotoxic Effects of 1,3-Diphenylpropan-1-one Derivatives
Abstract
The 1,3-diphenylpropan-1-one scaffold, particularly embodied by chalcones (1,3-diaryl-2-propen-1-ones), represents a privileged structure in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various chalcone derivatives against several human cancer cell lines. We delve into the structure-activity relationships (SAR) that govern their anticancer potency, provide a detailed, field-tested protocol for assessing cytotoxicity via the MTT assay, and explore the underlying molecular mechanisms, focusing on the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical class.
Introduction: The Therapeutic Potential of Chalcone Scaffolds
Chalcones are biosynthetic precursors to flavonoids and are abundant in natural sources.[1][4] Their core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is crucial for their biological activity.[2][5] The synthetic tractability of the chalcone backbone, typically through a Claisen-Schmidt condensation, allows for extensive structural modifications on both aromatic rings. This chemical versatility has enabled the development of a multitude of derivatives with enhanced and selective anticancer properties.[6][7]
Chalcone derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways like NF-κB and PI3K/Akt.[1][2] This multi-targeted capability makes them promising candidates for cancer chemotherapy, potentially overcoming challenges like multidrug resistance.[1][2]
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The selection of derivatives for comparison is based on systematic modifications to the A and B aromatic rings, allowing for a clear analysis of structure-activity relationships.
Structure-Activity Relationship (SAR) Insights
The data presented below reveals several key trends:
-
Influence of Substituents: The nature and position of substituents on the phenyl rings significantly impact cytotoxicity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, hydroxy) can drastically alter the potency of the chalcone derivative.[8] For instance, a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety (Ring B) has been shown to be highly potent.[7]
-
Heterocyclic Analogues: Replacing the phenyl rings with heterocyclic systems is a common strategy to enhance biological activity.[7]
-
Molecular Hybridization: Combining the chalcone scaffold with other known anticancer pharmacophores, such as indole or 1,2,3-triazole moieties, can lead to hybrid molecules with significantly increased activity and improved selectivity.[1][9]
Quantitative Assessment of Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values (in µM) of selected 1,3-diphenylpropan-1-one derivatives against various human cancer cell lines. This data is aggregated from multiple studies to provide a comparative overview.
| Compound ID | Derivative Description | MCF-7 (Breast) | HCT-116 (Colon) | K-562 (Leukemia) | A549 (Lung) | Reference |
| C-1 | Unsubstituted Chalcone | 6.88 µg/mL | - | - | - | [9] |
| C-2 | 4-Methoxy substitution (Ring B) | 3.44 ± 0.19 | 6.31 ± 0.27 | - | - | [5] |
| C-3 | 3,4,5-Trimethoxy (Ring B) | - | - | - | - | [10] |
| C-4 | Chalcone-1,2,3-triazole hybrid (I-21) | - | - | - | - | [9] |
| C-5 | 3-bromo-4-hydroxy-5-methoxy (Ring B) | - | - | ≤ 3.86 µg/mL | - | [7] |
| C-6 | Bis-quinolinyl-chalcone hybrid | - | - | 0.88 | - | [5] |
Note: IC50 values are presented as reported in the source literature. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure reliable and reproducible data, a robust experimental protocol is paramount. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14] The crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically.[11]
Step-by-Step Methodology
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,3-diphenylpropan-1-one derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[11]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[13][15]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Mechanistic Insights into Cytotoxic Action
Understanding the mechanism of action is crucial for drug development. Many chalcone derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence for apoptosis includes morphological changes (cell shrinkage, membrane blebbing), DNA fragmentation, and the activation of caspases, which are the executioner enzymes of apoptosis.[8] For example, some derivatives have been shown to cause the overexpression of the pro-apoptotic Bax protein and the activation of caspase-3.[5][8]
Key Signaling Pathway: The Intrinsic Apoptotic Pathway
The intrinsic pathway is often initiated by cellular stress, such as that induced by cytotoxic compounds. This leads to changes in the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical study investigating the cytotoxic effects of novel compounds.
Caption: General experimental workflow for cytotoxicity screening.
Conclusion and Future Directions
The 1,3-diphenylpropan-1-one framework, especially that of chalcones, continues to be a highly fruitful area for the discovery of novel anticancer agents. The comparative data clearly indicates that strategic structural modifications can lead to derivatives with potent and selective cytotoxic activity against a range of cancer cell lines. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce off-target toxicity. Furthermore, exploring combination therapies, where chalcone derivatives are used alongside existing chemotherapeutic drugs, could be an effective strategy to enhance therapeutic efficacy and combat drug resistance.[1] In vivo studies are the necessary next step to validate the promising in vitro results and to assess the clinical potential of these compounds.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 4. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents [mdpi.com]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 1,3-Diphenylpropanetrione and Its Analogs Under the Analytical Lens
A deep dive into the spectroscopic characteristics of 1,3-diphenylpropanetrione and its structurally related analogs, dibenzoylmethane and curcumin, reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols, to aid in their identification, characterization, and further application.
This publication offers a side-by-side spectroscopic comparison of this compound, a tricarbonyl compound, with two well-studied β-diketone analogs: dibenzoylmethane and curcumin. The analysis encompasses a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The presented data, summarized in clear, comparative tables, alongside detailed experimental methodologies, serves as a valuable resource for the scientific community.
At a Glance: Spectroscopic Data Comparison
The following tables provide a quantitative summary of the key spectroscopic features of this compound, dibenzoylmethane, and curcumin.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound Hydrate | 7.95 (d, 4H, Ar-H), 7.60 (t, 2H, Ar-H), 7.45 (t, 4H, Ar-H), 6.5 (s, 2H, OH) |
| Dibenzoylmethane (Enol form) | ~17.0 (s, 1H, enolic OH), 7.4 - 8.0 (m, 10H, Ar-H), ~6.8 (s, 1H, enolic CH) |
| Curcumin | 7.57 (d, 2H), 7.28 (s, 1H), 7.22 (d, 1H), 6.92 (d, 1H), 6.77 (d, 2H), 6.47 (d, 2H), 5.89 (s, 1H), 3.94 (s, 6H, OCH₃) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 193.5 (C=O), 166.5 (C=O), 134.5, 129.8, 129.0, 128.8 |
| Dibenzoylmethane (Enol form) | 185.5 (C=O), 136.5, 132.5, 128.8, 127.3, 93.0 (enolic C) |
| Curcumin | 183.4 (C=O), 148.1, 146.9, 140.9, 127.5, 123.2, 121.1, 115.9, 111.5, 101.1, 55.8 (OCH₃) |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound Hydrate | ~3400 (O-H), ~1700-1650 (C=O stretching) |
| Dibenzoylmethane | ~1600 (C=O stretching, enol), ~1550 (C=C stretching, enol) |
| Curcumin | 3510 (phenolic O-H), 1628 (C=O and C=C stretching), 1603 (aromatic C=C stretching), 1512 (mixed C=O and C-C vibrations), 1282 (enol C-O)[1] |
Table 4: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound | Not available | - |
| Dibenzoylmethane | 345 | Ethanol[2] |
| Curcumin | 424 | Methanol[3] |
| 262 | Methanol[3] |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 238 | 105, 77, 51 |
| Dibenzoylmethane | 224 | 105, 77 |
| Curcumin | 368 | 191, 177, 145 |
In Detail: Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques cited. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Samples can be introduced via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
Visualizing Chemical Relationships: Keto-Enol Tautomerism
The β-dicarbonyl moiety present in both dibenzoylmethane and curcumin allows for the existence of keto-enol tautomers. This equilibrium is a key chemical feature influencing their reactivity and spectroscopic properties. The following diagram illustrates this fundamental relationship.
Caption: Keto-enol tautomerism in β-dicarbonyl compounds.
References
Differentiating Isomers of Substituted 1,3-Diarylpropanes by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous differentiation of these isomers. This guide provides a detailed comparison of NMR spectral data for constitutional and stereoisomers of substituted 1,3-diarylpropanes, supported by experimental protocols and data analysis workflows.
The 1,3-diarylpropane scaffold is a common motif in a variety of biologically active molecules and natural products. Variations in the substitution pattern on the aromatic rings and the stereochemistry of the propane backbone can lead to a range of isomers, each with its unique properties. Differentiating these isomers is crucial for structure-activity relationship (SAR) studies, quality control, and the development of stereoselective syntheses. This guide will focus on the key NMR techniques and spectral features used to distinguish between constitutional isomers (e.g., 1,2- vs. 1,3-disubstituted) and stereoisomers (diastereomers) of 1,3-diarylpropanes.
Distinguishing Constitutional Isomers: 1,2- vs. 1,3-Diarylpropanes
Constitutional isomers of diarylpropanes, such as 1,2-diphenylpropane and 1,3-diphenylpropane, can be readily distinguished by analyzing the chemical shifts, multiplicities, and integration of signals in their ¹H and ¹³C NMR spectra. The symmetry of the molecule plays a crucial role in determining the number of unique signals.
Table 1: Comparative ¹H NMR Data for Diphenylpropane Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1,2-Diphenylpropane | H-1 | 2.95 | quintet | 1H |
| H-2 | 1.25 | d | 3H | |
| H-3 | 2.58, 2.85 | m | 2H | |
| Ar-H | 7.15-7.30 | m | 10H | |
| 1,3-Diphenylpropane | H-1, H-3 | 2.65 | t | 4H |
| H-2 | 1.95 | quintet | 2H | |
| Ar-H | 7.15-7.30 | m | 10H |
Table 2: Comparative ¹³C NMR Data for Diphenylpropane Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1,2-Diphenylpropane | C-1 | 45.5 |
| C-2 | 21.8 | |
| C-3 | 41.9 | |
| Ar-C | 125.8, 126.7, 128.4, 129.3, 145.2, 146.9 | |
| 1,3-Diphenylpropane | C-1, C-3 | 33.6 |
| C-2 | 31.5 | |
| Ar-C | 125.8, 128.3, 128.4, 142.1 |
The clear differences in the number of signals and their multiplicities in both the ¹H and ¹³C NMR spectra allow for straightforward differentiation between these constitutional isomers.
Distinguishing Stereoisomers: Diastereomers of 1,3-Diaryl-1,3-propanediols
The differentiation of diastereomers, such as the syn and anti forms of 1,3-diaryl-1,3-propanediols, requires a more detailed analysis of NMR parameters, including chemical shifts of both proton and carbon nuclei, and proton-proton coupling constants. Advanced 2D NMR techniques like COSY and NOESY are often employed to confirm stereochemical assignments.
A common strategy to accentuate the conformational differences between syn and anti 1,3-diols is to convert them into their acetonide derivatives. According to Rychnovsky's rules, the ¹³C NMR chemical shifts of the acetonide methyl groups are diagnostic of the relative stereochemistry.
Table 3: Comparative ¹H and ¹³C NMR Data for syn- and anti-1,3-Bis(p-methoxyphenyl)propane-1,3-diol Acetonides
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Key Differentiating Feature |
| syn | Acetonide CH₃ | ~1.98 | Two distinct methyl signals |
| ~1.35 | |||
| Acetonide C(CH₃)₂ | ~19.5, ~30.0 | Significant difference in methyl carbon shifts | |
| Acetonide C | ~98.5 | ||
| anti | Acetonide CH₃ | ~1.45 | Single, averaged methyl signal |
| Acetonide C(CH₃)₂ | ~25.0 | Similar methyl carbon shifts | |
| Acetonide C | ~100.5 |
The key distinction lies in the ¹³C NMR spectrum: syn-acetonides, which adopt a chair conformation, show two well-separated signals for the axial and equatorial methyl groups (around 19-20 ppm and 30 ppm, respectively). In contrast, the more flexible twist-boat conformation of anti-acetonides results in nearly equivalent methyl groups, leading to signals that are close together (around 25 ppm).
Proton-proton coupling constants (³JHH) between the methine protons (H-1 and H-3) and the methylene protons (H-2) can also provide stereochemical information, as the dihedral angles differ between the diastereomers.
Experimental Protocols
General NMR Sample Preparation
-
Weigh 5-10 mg of the purified 1,3-diarylpropane isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
-
Cap the NMR tube and gently invert to ensure complete mixing.
¹H and ¹³C NMR Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 (or more, depending on sample concentration).
-
2D NMR (COSY and NOESY) Acquisition
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpppqf or similar.
-
Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).
-
Process the data with a sine-bell window function in both dimensions.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse sequence: noesygpphpp or similar.
-
Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).
-
Acquire and process the data similarly to the COSY experiment.
-
Data Analysis and Visualization
The workflow for differentiating isomers of substituted 1,3-diarylpropanes using NMR can be summarized in the following diagram.
Figure 1. A flowchart illustrating the process of differentiating isomers of 1,3-diarylpropanes using NMR spectroscopy.
The logical progression from synthesis and sample preparation through data acquisition and detailed spectral analysis allows for the confident assignment of both constitutional and stereoisomeric structures.
Conclusion
NMR spectroscopy provides a comprehensive suite of techniques for the differentiation of isomers of substituted 1,3-diarylpropanes. By carefully analyzing ¹H and ¹³C chemical shifts, coupling constants, and through-space correlations from 2D experiments like NOESY, researchers can unambiguously determine the constitution and stereochemistry of these important molecular scaffolds. The systematic application of the experimental protocols and data analysis workflows outlined in this guide will aid scientists in the accurate structural characterization of their compounds, which is a critical step in drug discovery and development.
A Comparative Analysis of Reaction Intermediates in the Synthesis of 1,3-Diphenylpropanetrione
For researchers, scientists, and drug development professionals, understanding the formation and stability of reaction intermediates is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of the reaction intermediates involved in the primary synthesis of 1,3-diphenylpropanetrione, a versatile building block in medicinal chemistry, and explores a viable alternative pathway.
The principal route to this compound, also known as diphenyltriketone, involves the oxidation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). A common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide as the oxidizing agent. An alternative approach involves a two-step process beginning with a Claisen condensation to form the 1,3-dicarbonyl precursor, followed by oxidation. This guide will delve into the mechanistic pathways of both methods, with a focus on the transient species that govern the reactions.
Comparison of Synthetic Pathways
| Parameter | Riley Oxidation of 1,3-Diphenyl-1,3-propanedione | Claisen Condensation followed by Oxidation |
| Starting Materials | 1,3-Diphenyl-1,3-propanedione, Selenium Dioxide | Ethyl Benzoate, Acetophenone, followed by an oxidizing agent (e.g., SeO₂) |
| Key Intermediates | Enol tautomer, β-Ketoseleninic acid | Enolate of acetophenone, Tetrahedral intermediate |
| Reaction Conditions | Typically reflux in a solvent like dioxane | Base-catalyzed condensation (e.g., NaOEt), followed by oxidation |
| Typical Yield | Moderate to high (can exceed 70%) | Variable, dependent on both condensation and oxidation steps |
| Advantages | Direct conversion from a readily available precursor | Utilizes simple and common starting materials |
| Disadvantages | Use of toxic selenium dioxide | Two-step process, potential for side reactions in condensation |
Primary Synthetic Route: Riley Oxidation of 1,3-Diphenyl-1,3-propanedione
The Riley oxidation is a well-established method for the α-oxidation of ketones.[1] In the synthesis of this compound, the reaction proceeds through a series of key intermediates.
Experimental Protocol
A typical procedure for the Riley oxidation of 1,3-diphenyl-1,3-propanedione involves dissolving the diketone in a suitable solvent, such as dioxane, and treating it with a stoichiometric amount of selenium dioxide. The reaction mixture is then heated under reflux for several hours. After completion, the elemental selenium byproduct is filtered off, and the product is isolated and purified by crystallization.
Reaction Mechanism and Intermediates
The currently accepted mechanism for the Riley oxidation of a ketone involves the following steps:
-
Enolization: The 1,3-diphenyl-1,3-propanedione first tautomerizes to its more reactive enol form.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.
-
Formation of β-Ketoseleninic Acid: A subsequent rearrangement and hydrolysis lead to the formation of a key intermediate, a β-ketoseleninic acid.[2]
-
Decomposition: This intermediate is unstable and decomposes to the final this compound with the elimination of selenium and water.
Alternative Synthetic Route: Claisen Condensation and Subsequent Oxidation
An alternative strategy for the synthesis of this compound involves the initial formation of the 1,3-dicarbonyl precursor, 1,3-diphenyl-1,3-propanedione, via a Claisen condensation, followed by its oxidation.
Experimental Protocol
Step 1: Claisen Condensation Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol. To this, a mixture of ethyl benzoate and acetophenone is added. The reaction mixture is heated, and the resulting sodium salt of the diketone is hydrolyzed with acid to yield 1,3-diphenyl-1,3-propanedione.
Step 2: Oxidation The 1,3-diphenyl-1,3-propanedione obtained from the Claisen condensation is then oxidized using an appropriate oxidizing agent, such as selenium dioxide as described in the Riley oxidation protocol.
Reaction Mechanism and Intermediates
The Claisen condensation proceeds through the following intermediates:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a reactive enolate.
-
Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the carbonyl carbon of ethyl benzoate, leading to a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-diketone.
Analysis of Intermediates
The nature of the intermediates in these two pathways is distinctly different. The Riley oxidation proceeds through organoselenium intermediates, the stability and reactivity of which are governed by the selenium atom. The β-ketoseleninic acid is a key transient species that dictates the outcome of the reaction.
In contrast, the Claisen condensation involves anionic intermediates, namely the enolate and the tetrahedral intermediate. The formation and stability of the enolate are crucial for the success of the initial C-C bond formation. The subsequent collapse of the tetrahedral intermediate is a rapid process that drives the reaction towards the formation of the β-diketone.
Conclusion
The synthesis of this compound is most directly achieved through the Riley oxidation of 1,3-diphenyl-1,3-propanedione. This method involves key organoselenium intermediates, notably the β-ketoseleninic acid. While effective, the toxicity of selenium dioxide is a significant drawback.
The alternative two-step approach, commencing with a Claisen condensation, relies on the generation of enolate and tetrahedral intermediates. Although this method avoids the use of highly toxic reagents in the first step, it is a longer process and the overall yield is dependent on the efficiency of both the condensation and the subsequent oxidation.
For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and tolerance for toxic reagents. A thorough understanding of the reaction intermediates in each pathway is essential for troubleshooting, optimizing reaction conditions, and ultimately achieving a high yield of the desired this compound.
References
Comparative study of different synthetic routes to 1,3-diarylpropanes
A Comparative Guide to the Synthesis of 1,3-Diarylpropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for preparing 1,3-diarylpropanes, a core structural motif in many biologically active molecules and functional materials. We will delve into the experimental protocols, compare the quantitative performance of different routes, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Introduction
1,3-Diarylpropanes are a class of organic compounds characterized by a three-carbon aliphatic chain substituted with two aryl groups at the 1 and 3 positions. This structural unit is a key component in a wide range of pharmacologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents. The versatility of this scaffold also extends to materials science, where it is used in the synthesis of polymers and organic electronics. Given their significance, the development of efficient and versatile synthetic routes to 1,3-diarylpropanes is of paramount importance. This guide will compare and contrast some of the most common and effective methods for their synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of 1,3-diarylpropanes can be broadly approached through several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the aromatic rings, and scalability. Here, we compare four prominent methods: Michael Addition, Friedel-Crafts Acylation followed by Reduction, Catalytic Hydrogenation of Chalcones, and Cross-Coupling Reactions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the different synthetic routes to a representative 1,3-diarylpropane, 1,3-diphenylpropane.
| Synthetic Route | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Limitations |
| Michael Addition | Phenylmagnesium bromide, Chalcone, CuCl | 2 hours | 0 to rt | 85-95 | High yields, good for unsymmetrical products. | Requires Grignard-compatible functional groups. |
| Friedel-Crafts Acylation & Reduction | Benzene, Cinnamoyl chloride, AlCl3; then H2/Pd-C | 6-8 hours | 0 to 80 | 70-85 | Readily available starting materials. | Harsh conditions, potential for rearrangements, multi-step. |
| Catalytic Hydrogenation of Chalcone | Chalcone, H2, Pd/C | 4-12 hours | rt to 50 | >95 | High yields, clean reaction. | Requires pre-synthesis of chalcone, potential for over-reduction. |
| Suzuki Cross-Coupling | (3-Bromopropyl)benzene, Phenylboronic acid, Pd catalyst, Base | 12-24 hours | 80-100 | 75-90 | Wide functional group tolerance. | Cost of catalyst and ligands, requires pre-functionalized substrates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for different substrates.
Michael Addition of a Grignard Reagent to a Chalcone
This protocol describes the 1,4-conjugate addition of phenylmagnesium bromide to chalcone to form 1,3-diphenyl-1-propanone, which is then reduced to 1,3-diphenylpropane.
Step 1: Synthesis of 1,3-diphenyl-1-propanone
-
To a stirred solution of chalcone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add copper(I) chloride (0.1 eq).
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 1,3-diphenylpropane
-
The 1,3-diphenyl-1-propanone can be reduced to 1,3-diphenylpropane via a Wolff-Kishner or Clemmensen reduction.
Friedel-Crafts Acylation of Benzene with Cinnamoyl Chloride and Subsequent Reduction
This two-step procedure involves the acylation of benzene followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene at 0 °C, slowly add a solution of cinnamoyl chloride (1.0 eq) in dry benzene.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, chalcone, can be purified by recrystallization or chromatography.
Step 2: Reduction
-
The resulting chalcone is then catalytically hydrogenated as described in the next section to yield 1,3-diphenylpropane.
Catalytic Hydrogenation of Chalcone
This method directly reduces the carbon-carbon double bond and the carbonyl group of a chalcone.
-
In a hydrogenation vessel, dissolve chalcone (1.0 eq) in ethanol.
-
Add palladium on activated carbon (10 wt. % Pd, 5 mol %).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diphenylpropane, which can be further purified if necessary.
Suzuki Cross-Coupling
This protocol describes the coupling of an aryl boronic acid with a haloalkane.
-
To a degassed mixture of (3-bromopropyl)benzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 3 mol %).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 1,3-diphenylpropane.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow and chemical pathways discussed in this guide.
Caption: A workflow diagram illustrating four distinct synthetic routes to 1,3-diarylpropanes.
Caption: The reaction pathway for the synthesis of 1,3-diarylpropanes via Michael addition.
Caption: The Friedel-Crafts acylation and reduction route to 1,3-diarylpropanes.
Caption: The direct catalytic hydrogenation of chalcones to form 1,3-diarylpropanes.
Caption: Synthesis of 1,3-diarylpropanes using a Suzuki cross-coupling reaction.
Conclusion
The synthesis of 1,3-diarylpropanes can be achieved through a variety of effective methods. The choice of the optimal synthetic route is contingent upon factors such as the desired substitution pattern, functional group tolerance, cost, and scalability.
-
Michael additions offer high yields for a wide range of substrates and are particularly useful for creating unsymmetrical 1,3-diarylpropanes.
-
Friedel-Crafts reactions , while employing readily available starting materials, are often limited by harsh conditions and potential side reactions.
-
Catalytic hydrogenation of chalcones is a clean and high-yielding method, ideal for the reduction of pre-existing α,β-unsaturated ketones.
-
Cross-coupling reactions like the Suzuki coupling provide excellent functional group tolerance but may involve more expensive reagents and catalysts.
By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to best suit their synthetic goals in the pursuit of novel therapeutics and advanced materials.
Safety Operating Guide
Proper Disposal of 1,3-Diphenylpropanetrione: A Guide for Laboratory Professionals
Providing critical, procedural guidance for the safe handling and disposal of 1,3-Diphenylpropanetrione is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary steps for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively, minimizing risks to personnel and the environment. Adherence to these protocols is paramount for operational safety and responsible chemical management.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This includes the mandatory use of Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 643-75-4 |
| Molecular Formula | C₁₅H₁₀O₃ |
| Molecular Weight | 238.24 g/mol [3] |
| Appearance | Solid |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular solid waste.[4]
1. Waste Collection and Containerization:
-
Carefully sweep up solid this compound, avoiding dust formation.[1]
-
Place the waste into a suitable, sealable, and clearly labeled container.[1][5] Plastic containers are often preferred for chemical waste.[4]
-
Ensure the container is appropriate for solid chemical waste and is in good condition.
2. Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first portion of waste is added.[5]
-
The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area.[4]
-
The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Ensure the container remains closed except when adding more waste.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal firm to schedule a pickup.[6]
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[2]
-
For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[1]
-
For larger spills, evacuate the area and contact your institution's EHS office for guidance.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and responsible environmental stewardship.
References
Essential Safety and Logistics for Handling 1,3-Diphenylpropanetrione
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1,3-Diphenylpropanetrione (CAS No. 643-75-4). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment: A multi-layered PPE approach is crucial for minimizing exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Butyl or Nitrile rubber gloves are recommended for ketones. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 or EN 166 compliant. |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing. |
| Respiratory | Dust respirator | NIOSH-approved respirator if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Pre-Handling Check:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Have all necessary equipment and reagents within reach to avoid unnecessary movement.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for solid chemical spills.
3. Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including excess reagent, contaminated absorbent materials from spills, and disposable weighing boats, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous waste.
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
3. Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final, compliant disposal of the chemical waste, which will likely involve incineration.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 643-75-4 |
| Molecular Formula | C₁₅H₁₀O₃ |
| Molecular Weight | 238.24 g/mol |
| Melting Point | 71 °C |
| Boiling Point | 393.1 °C at 760 mmHg |
| Flash Point | 170.2 °C |
| Density | 1.228 g/cm³ |
Visualized Workflows and Relationships
To further clarify the procedural and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
